Dioclein
Description
Properties
CAS No. |
161748-44-3 |
|---|---|
Molecular Formula |
C17H16O7 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
(2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O7/c1-22-14-7-13-15(16(21)17(14)23-2)11(20)6-12(24-13)9-5-8(18)3-4-10(9)19/h3-5,7,12,18-19,21H,6H2,1-2H3/t12-/m0/s1 |
InChI Key |
LJTSNTOXRSAZNS-LBPRGKRZSA-N |
SMILES |
COC1=C(C(=C2C(=O)CC(OC2=C1)C3=C(C=CC(=C3)O)O)O)OC |
Isomeric SMILES |
COC1=C(C(=C2C(=O)C[C@H](OC2=C1)C3=C(C=CC(=C3)O)O)O)OC |
Canonical SMILES |
COC1=C(C(=C2C(=O)CC(OC2=C1)C3=C(C=CC(=C3)O)O)O)OC |
Synonyms |
2',5,5'-trihydroxy-6,7-dimethoxyflavone 5,2',5'-trihydroxy-6,7-dimethoxyflavanone dioclein |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture and Bioactivity of Dioclein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioclein, a flavonoid compound, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing the experimental methodologies employed for its characterization. Furthermore, it delves into its known biological activities, specifically its role as an anti-inflammatory agent through the inhibition of phosphodiesterase 4 (PDE4) and its antioxidant capacity as a reactive oxygen species (ROS) scavenger. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is a flavanone (B1672756), a class of flavonoids characterized by a C6-C3-C6 carbon skeleton. Its formal chemical name is (2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-2,3-dihydrochromen-4-one. The structural identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-2,3-dihydrochromen-4-one[1] |
| Molecular Formula | C₁₇H₁₆O₇[1] |
| Molecular Weight | 332.3 g/mol [1] |
| SMILES String | COC1=C(C(=C2C(=O)C--INVALID-LINK--C3=C(C=CC(=C3)O)O)O)OC[1] |
| InChI Key | LJTSNTOXRSAZNS-LBPRGKRZSA-N[1] |
Experimental Protocols for Structure Elucidation
General Protocol for Isolation and Purification of Flavonoids from Dioclea grandiflora
-
Extraction: The dried and powdered plant material (e.g., roots, stems) of Dioclea grandiflora is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the plant's secondary metabolites.
-
Solvent Evaporation: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Fractionation: The crude extract is then suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with flavonoids typically concentrating in the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification: The flavonoid-rich fractions are further purified using a combination of chromatographic techniques.
-
Column Chromatography: The fraction is loaded onto a silica (B1680970) gel column and eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative Thin-Layer Chromatography (PTLC): Fractions containing the compound of interest are further purified using PTLC with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and water, sometimes with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Detailed ¹H and ¹³C NMR data for this compound are crucial for its structural confirmation. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from similar flavonoids.
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their neighboring protons. Key signals would include those for the aromatic protons on the A and B rings, the protons of the heterocyclic C ring, and the methoxy (B1213986) group protons.
-
¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of different types of carbon atoms in the molecule. Characteristic signals would include those for the carbonyl carbon, aromatic carbons, and the carbons of the methoxy groups.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern provides valuable information about its structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, allowing for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed. The fragmentation pattern of a flavanone like this compound would likely involve cleavages of the heterocyclic C-ring, leading to characteristic fragment ions.
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory and antioxidant properties.[2] Research indicates that these effects are mediated through the inhibition of phosphodiesterase 4 (PDE4) and the scavenging of reactive oxygen species (ROS).
Inhibition of Phosphodiesterase 4 (PDE4)
This compound has been shown to inhibit PDE4 activity in a concentration-dependent manner, with a reported IC₅₀ of approximately 16.8 ± 1.4 μM.[2] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in the regulation of inflammatory responses. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and regulate various downstream targets, leading to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide (NO).[2]
This compound inhibits PDE4, leading to increased cAMP levels and subsequent suppression of pro-inflammatory mediator production.
Reactive Oxygen Species (ROS) Scavenging
This compound also exhibits potent antioxidant activity by directly scavenging reactive oxygen species.[2] ROS, such as superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH), are highly reactive molecules that can cause cellular damage and contribute to inflammation. The phenolic hydroxyl groups in the structure of this compound are key to its antioxidant capacity. These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions initiated by ROS.
This compound neutralizes reactive oxygen species, preventing cellular damage.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the biological activity of this compound.
| Parameter | Value | Experimental Context | Reference |
| PDE4 Inhibition (IC₅₀) | 16.8 ± 1.4 μM | In vitro enzyme assay | [2] |
| Inhibition of TNF-α production | Concentration-dependent (5-50 μM) | LPS-stimulated murine macrophages | [2] |
| Inhibition of IL-6 production | Concentration-dependent (5-50 μM) | LPS-stimulated murine macrophages | [2] |
| Inhibition of Nitric Oxide (NO) production | Concentration-dependent (5-50 μM) | LPS/IFN-γ-stimulated murine macrophages | [2] |
Conclusion
This compound is a flavanone with a well-defined chemical structure, elucidated through standard spectroscopic techniques. Its biological significance lies in its potent anti-inflammatory and antioxidant activities. The dual mechanism of action, involving both the inhibition of the key inflammatory enzyme PDE4 and the direct scavenging of damaging reactive oxygen species, makes this compound a compelling candidate for further investigation in the context of inflammatory and oxidative stress-related diseases. This technical guide provides a foundational understanding of this compound's chemical and biological properties, which can inform future research and drug development efforts. Further studies are warranted to fully characterize its spectroscopic properties and to explore its therapeutic potential in preclinical and clinical settings.
References
- 1. Mass spectrometry of the phosphatidylcholines: fragmentation processes for dioleoyl and stearoyl-oleoyl glycerylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The flavonoid this compound reduces the production of pro-inflammatory mediators in vitro by inhibiting PDE4 activity and scavenging reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Dioclein: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioclein, a flavanone (B1672756) with the chemical structure 5,2',5'-trihydroxy-6,7-dimethoxyflavanone, has garnered scientific interest for its notable anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed methodologies for its extraction and isolation, and a summary of its known biological activities. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
The principal natural source of this compound identified to date is the root of Dioclea grandiflora , a climbing plant belonging to the Leguminosae (Fabaceae) family.[1] This plant is also known by common names such as "mucunã" and "olho-de-boi" and is found in the caatinga and cerrado regions of Northeastern Brazil. Traditionally, the seed and root bark of Dioclea grandiflora have been used in folk medicine.[1] Phytochemical investigations have revealed that this compound is a major constituent of the roots of this plant.[1]
Isolation and Purification of this compound from Dioclea grandiflora Roots
The following protocol is a comprehensive methodology for the extraction and isolation of this compound from the roots of Dioclea grandiflora, based on established techniques for flavonoid separation.
Experimental Protocol: Extraction and Isolation
This protocol outlines the key steps from the preparation of plant material to the purification of this compound.
2.1.1. Plant Material Preparation
-
Collection and Identification: The roots of Dioclea grandiflora should be collected and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Drying and Grinding: The collected roots are washed to remove any soil and debris. They are then air-dried in the shade or in a temperature-controlled oven at 40-50°C to a constant weight. The dried roots are subsequently ground into a fine powder to increase the surface area for efficient extraction.
2.1.2. Extraction
-
Solvent Extraction: The powdered root material is subjected to exhaustive extraction with ethanol (B145695) (e.g., 95%) at room temperature. This can be achieved by maceration, where the plant material is soaked in the solvent for an extended period (e.g., 7-14 days) with occasional agitation, or by using more advanced techniques like Soxhlet extraction for a more efficient process.
-
Concentration: The resulting ethanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
2.1.3. Fractionation
-
Liquid-Liquid Partitioning: The crude ethanolic extract is suspended in a water-methanol mixture and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence would be:
-
n-Hexane: To remove non-polar compounds like fats and waxes.
-
Chloroform (B151607) or Dichloromethane (B109758): To extract compounds of intermediate polarity, which often includes flavonoids. This compound is expected to be present in this fraction.
-
Ethyl Acetate (B1210297): To extract more polar flavonoids.
-
n-Butanol: To isolate highly polar glycosylated flavonoids and other polar compounds.
-
-
Fraction Concentration: Each fraction is concentrated under reduced pressure to yield the respective dried fractions.
2.1.4. Chromatographic Purification
-
Column Chromatography: The chloroform or dichloromethane fraction, which is expected to be rich in this compound, is subjected to column chromatography on silica (B1680970) gel.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with the addition of ethyl acetate and/or methanol (B129727).
-
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9.5:0.5 v/v). Spots corresponding to this compound can be visualized under UV light (254 nm and 365 nm) and/or by using a suitable spraying reagent (e.g., anisaldehyde-sulfuric acid).
-
Further Purification: Fractions containing this compound are pooled, concentrated, and may require further purification by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Experimental Workflow
Quantitative Analysis of this compound
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a reliable method for the quantification of this compound in plant extracts.
Experimental Protocol: HPLC-UV Quantification
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) or methanol. A typical gradient might start with a high percentage of A and gradually increase the percentage of B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 280-340 nm is typically suitable for flavanones.
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation: A stock solution of pure this compound of known concentration is prepared in methanol or another suitable solvent. A series of calibration standards are prepared by diluting the stock solution.
-
Sample Preparation: A known weight of the dried extract is dissolved in a known volume of the mobile phase or methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the this compound standards. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.
Biological Activity and Signaling Pathways
This compound exhibits significant anti-inflammatory and antioxidant activities, which are attributed to its molecular structure.
Anti-inflammatory Activity
The primary anti-inflammatory mechanism of this compound is through the inhibition of phosphodiesterase 4 (PDE4).[2]
-
PDE4 Inhibition: PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in the regulation of inflammatory responses. By inhibiting PDE4, this compound increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn can phosphorylate and inactivate various pro-inflammatory transcription factors, such as NF-κB. The inhibition of NF-κB leads to a downstream reduction in the expression and release of pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-6) and chemokines.[2] this compound has been shown to inhibit PDE4 activity with an approximate IC50 of 16.8 ± 1.4 µM.[2]
Antioxidant Activity
This compound also demonstrates potent antioxidant effects by scavenging reactive oxygen species (ROS).[2]
-
ROS Scavenging: Flavonoids like this compound can directly neutralize free radicals by donating a hydrogen atom from their hydroxyl groups. This process stabilizes the free radicals and terminates the damaging chain reactions of oxidation. The antioxidant capacity of this compound contributes to its anti-inflammatory effects by reducing the oxidative stress that can activate pro-inflammatory signaling pathways.
Summary of Quantitative Data
The following table summarizes the key quantitative data related to the biological activity of this compound.
| Parameter | Value | Biological Activity | Reference |
| IC50 | 16.8 ± 1.4 µM | PDE4 Inhibition | [2] |
Conclusion
This compound, a flavanone predominantly found in the roots of Dioclea grandiflora, presents a promising lead compound for the development of new anti-inflammatory and antioxidant therapies. This guide provides a foundational framework for its isolation, quantification, and understanding of its mechanism of action. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. The flavonoid this compound reduces the production of pro-inflammatory mediators in vitro by inhibiting PDE4 activity and scavenging reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The flavonoid this compound is a selective inhibitor of cyclic nucleotide phosphodiesterase type 1 (PDE1) and a cGMP-depende… [ouci.dntb.gov.ua]
The Biosynthesis of Dioclein: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Dioclein, a flavanone (B1672756) identified in plant species such as Dioclea grandiflora. While the direct biosynthetic pathway of this compound has not been empirically elucidated, its chemical structure as (2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-2,3-dihydrochromen-4-one allows for a well-supported hypothetical pathway based on the extensively studied flavonoid biosynthesis network. This document details the foundational phenylpropanoid pathway, the core flavonoid biosynthesis steps leading to the flavanone scaffold, and the subsequent, specific hydroxylation and O-methylation reactions likely responsible for the formation of this compound. Detailed experimental protocols for the elucidation of such pathways and quantitative data on relevant enzyme classes are provided to facilitate further research and application in drug development.
Introduction to this compound and Flavonoid Biosynthesis
This compound is a flavanone, a subclass of flavonoids, which are a diverse group of plant secondary metabolites. Flavonoids are synthesized from precursors derived from primary metabolism and play crucial roles in plant physiology, including pigmentation, UV protection, and defense against pathogens. The foundational pathway for all flavonoids is the phenylpropanoid pathway, which converts the amino acid L-phenylalanine into p-coumaroyl-CoA, a key entry point into flavonoid synthesis.
The biosynthesis of the core flavanone structure is conserved across many plant species. This guide will first outline this general pathway and then propose the specific enzymatic steps required to produce the unique chemical structure of this compound.
The Core Flavonoid Biosynthetic Pathway
The synthesis of the flavanone backbone begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS). The resulting naringenin (B18129) chalcone is then stereospecifically cyclized by chalcone isomerase (CHI) to form the flavanone (2S)-naringenin. Naringenin serves as a critical precursor for a vast array of flavonoids.
An In-depth Technical Guide to the Physical and Chemical Properties of Dioclein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioclein (5,2',5'-trihydroxy-6,7-dimethoxyflavanone) is a flavanone (B1672756) isolated from the roots of Dioclea grandiflora, a plant traditionally used in Brazilian folk medicine.[1][2][3] This document provides a comprehensive overview of the known physical and chemical properties of this compound, alongside its biological activities and the experimental protocols used for its study. This compound has demonstrated significant anti-inflammatory and analgesic properties, primarily attributed to its dual mechanism of action: inhibition of phosphodiesterase 4 (PDE4) and scavenging of reactive oxygen species (ROS).[4] This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | (2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-2,3-dihydrochromen-4-one | PubChem[5] |
| Molecular Formula | C₁₇H₁₆O₇ | PubChem[5] |
| Molecular Weight | 332.3 g/mol | PubChem[5] |
| CAS Number | 161748-44-3 | PubChem[5] |
| Appearance | Not explicitly reported; likely a solid at room temperature. | Inferred |
| Melting Point | Not experimentally determined in available literature. | - |
| Boiling Point | Not experimentally determined in available literature. | - |
| Solubility | Soluble in a mixture of distilled water and Cremophor. Soluble in 90% ethanol (B145695). | Lemos et al., 1999[6]; Inferred from extraction protocol[2] |
| XlogP (Predicted) | 2.3 | PubChem[5] |
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 333.09688 | 172.3 |
| [M+Na]⁺ | 355.07882 | 181.4 |
| [M-H]⁻ | 331.08232 | 177.8 |
| [M]⁺ | 332.08905 | 175.9 |
| [M]⁻ | 332.09015 | 175.9 |
| Data predicted using CCSbase and available on PubChem.[7] |
Spectroscopic Data
The structure of this compound was originally elucidated through spectral analysis.[8] While the specific raw spectral data from the original publications are not widely available, this section describes the expected spectroscopic characteristics based on its chemical structure and data from similar flavonoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the flavanone skeleton. This would include signals in the aromatic region for the protons on the A and B rings, with splitting patterns indicative of their substitution. The protons on the C2 and C3 of the heterocyclic C-ring would appear as multiplets in the aliphatic region. Signals for the methoxy (B1213986) groups would be observed as singlets in the upfield region, and the hydroxyl protons would appear as broad singlets, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C-NMR: The carbon-13 NMR spectrum would display 17 distinct signals corresponding to each carbon atom in the this compound molecule. The carbonyl carbon (C4) would resonate at a characteristic downfield shift. Aromatic carbons would appear in the region of approximately 100-165 ppm, with carbons bearing hydroxyl or methoxy groups shifted further downfield. The carbons of the heterocyclic ring (C2 and C3) and the methoxy groups would be found in the upfield region of the spectrum.
Other Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl group (C=O) of the flavanone ring, typically in the range of 1650-1690 cm⁻¹. Broad absorption bands in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups. C-O stretching vibrations for the ether and phenol (B47542) groups would be observed in the 1000-1300 cm⁻¹ region, and C-H stretching of the aromatic and aliphatic parts would be seen around 2850-3100 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: As a flavanone, this compound is expected to exhibit two main absorption bands in its UV-Vis spectrum. Band I, corresponding to the B-ring absorption, would likely appear in the 320-385 nm range, while Band II, representing the A-ring absorption, would be observed in the 250-285 nm region. The exact position and intensity of these bands are influenced by the substitution pattern on the aromatic rings.
Experimental Protocols
Isolation and Purification of this compound from Dioclea grandiflora
The following is a generalized protocol based on descriptions of the extraction of this compound and other flavonoids from plant material.[2][9]
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
-
Plant Material Preparation: The root bark of Dioclea grandiflora is collected, dried, and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is subjected to percolation with 90% ethanol at room temperature. The percolate is collected and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.
-
Solvent Partitioning: The crude extract is then partitioned between water and an immiscible organic solvent such as chloroform. This compound, being a relatively polar flavonoid, is expected to be enriched in the aqueous or aqueous-alcoholic phase.
-
Chromatographic Purification: The fraction containing this compound is subjected to further purification using column chromatography. A combination of silica gel and Sephadex LH-20 chromatography is commonly used for the separation of flavonoids.
-
Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a mixture of hexane, ethyl acetate, and methanol).
-
Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified on a Sephadex LH-20 column using an appropriate solvent system (e.g., methanol) to remove remaining impurities.
-
-
Purity Assessment and Identification: The purity of the isolated fractions is monitored by thin-layer chromatography (TLC). The final purified compound is identified as this compound through comprehensive spectroscopic analysis (NMR, MS, IR, UV-Vis).
In Vitro Anti-inflammatory Assays
This protocol is a representative method for determining the inhibitory activity of this compound against PDE4, with an IC₅₀ value of approximately 16.8 µM having been reported.[4]
Experimental Workflow for PDE4 Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchdata.edu.au [researchdata.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C17H16O7 | CID 178055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacological evidence for the activation of potassium channels as the mechanism involved in the hypotensive and vasorelaxant effect of this compound in rat small resistance arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C17H16O7) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. znaturforsch.com [znaturforsch.com]
In-Depth Technical Guide to Dioclein: A Flavonoid with Anti-Inflammatory and Antioxidant Properties
For Immediate Release
Lansing, Michigan – December 16, 2025 – This technical guide provides a comprehensive overview of the chemical properties and biological activities of Dioclein, a flavonoid compound with demonstrated anti-inflammatory and antioxidant potential. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of natural compounds.
Chemical Identification
This compound is a flavanone, a type of flavonoid, with the following chemical identifiers:
| Identifier | Value | Reference |
| CAS Number | 161748-44-3 | [1] |
| Molecular Formula | C₁₇H₁₆O₇ | [1] |
| IUPAC Name | (2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-2,3-dihydrochromen-4-one | |
| Molecular Weight | 332.3 g/mol | [1] |
| Synonyms | 5,2',5'-Trihydroxy-6,7-dimethoxyflavanone | [1] |
Biological Activity and Mechanism of Action
This compound has been shown to possess significant anti-inflammatory and antioxidant properties. Its primary mechanisms of action include the inhibition of phosphodiesterase 4 (PDE4) and the scavenging of reactive oxygen species (ROS).
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by reducing the production of key pro-inflammatory mediators in murine macrophages stimulated with lipopolysaccharide (LPS) or a combination of LPS and interferon-gamma (IFN-γ). These mediators include:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-6 (IL-6)
-
Chemokine (C-X-C motif) ligand 1 (CXCL1/KC)
-
Chemokine (C-C motif) ligand 2 (CCL2/JE)
-
Nitric Oxide (NO)
The reduction in these inflammatory molecules is concentration-dependent. A key aspect of this compound's anti-inflammatory action is its ability to inhibit PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the expression of pro-inflammatory genes.
Antioxidant Activity
This compound is a potent antioxidant, effectively scavenging reactive oxygen species. This activity contributes to its anti-inflammatory effects by mitigating oxidative stress, a key component of the inflammatory cascade.
Quantitative Data
The following table summarizes the key quantitative data regarding the biological activity of this compound.
| Parameter | Value | Cell Type/System | Conditions |
| PDE4 Inhibition (IC₅₀) | 16.8 ± 1.4 μM | In vitro enzyme assay | N/A |
| Inhibition of Pro-inflammatory Mediators | Concentration-dependent (5 to 50 μM) | Murine Macrophages | Stimulated with LPS or LPS/IFN-γ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature on this compound's biological activity.
Cell Culture and Stimulation
-
Cell Line: Murine macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages).
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 25, 50 μM), a PDE4 inhibitor (e.g., rolipram), or an antioxidant (e.g., butylated hydroxytoluene - BHT) for a specified time (e.g., 1 hour).
-
Stimulation: Macrophages are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; e.g., 1 µg/mL) or a combination of LPS and interferon-gamma (IFN-γ; e.g., 10 ng/mL), for a defined period (e.g., 24 hours) to induce the production of pro-inflammatory mediators.
Measurement of Pro-inflammatory Mediators
-
Cytokines and Chemokines (TNF-α, IL-6, CXCL1/KC, CCL2/JE): The concentrations of these proteins in the cell culture supernatants are determined using specific Enzyme-Linked Immunosorbent Assays (ELISA) according to the manufacturer's instructions.
-
Nitric Oxide (NO): The production of nitric oxide is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent assay.
Phosphodiesterase 4 (PDE4) Inhibition Assay
-
Principle: The assay measures the ability of this compound to inhibit the enzymatic activity of PDE4, which hydrolyzes cAMP to AMP.
-
Procedure: A commercially available PDE4 enzyme assay kit is typically used. The reaction is initiated by adding the PDE4 enzyme and the substrate (cAMP) to wells containing various concentrations of this compound. The amount of AMP produced is then quantified, often using a fluorescence-based detection method. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Antioxidant Activity Assays
-
Principle: These assays measure the capacity of this compound to scavenge reactive oxygen species.
-
Cell-based Assays: Cellular antioxidant activity can be assessed by loading cells with a fluorescent probe that reacts with ROS (e.g., DCFH-DA). The reduction in fluorescence in the presence of this compound after inducing oxidative stress indicates its antioxidant capacity.
-
Cell-free Assays: Common cell-free assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The ability of this compound to reduce the stable radicals is measured spectrophotometrically.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound's anti-inflammatory action.
Caption: General experimental workflow for evaluating this compound's bioactivity.
References
Dioclein as a Phosphodiesterase 4 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioclein, a naturally occurring flavonoid, has emerged as a molecule of interest in pharmacological research due to its dual anti-inflammatory and antioxidant properties. A key mechanism contributing to its anti-inflammatory effects is the inhibition of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP levels, facilitated by PDE4 inhibition, lead to the suppression of pro-inflammatory mediators, making PDE4 a significant target for therapeutic intervention in inflammatory diseases. This technical guide provides a comprehensive overview of the available scientific data on this compound's activity as a PDE4 inhibitor, its mechanism of action, and the experimental methodologies relevant to its study.
Core Mechanism of Action
Phosphodiesterase 4 (PDE4) is a superfamily of enzymes that specifically hydrolyze the second messenger cAMP, converting it to its inactive form, 5'-AMP. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within inflammatory cells. This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a downstream anti-inflammatory response. This includes the reduced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and an increase in the production of anti-inflammatory cytokines.[1][2]
Quantitative Data on PDE4 Inhibition
Currently, the available data on this compound's inhibitory activity against PDE4 is limited to a general assessment. Further research is required to determine its specific activity against the four PDE4 isoforms (A, B, C, and D), which is a critical factor in predicting its therapeutic potential and side-effect profile. For comparison, the well-characterized PDE4 inhibitor, Rolipram, exhibits varying affinities for different isoforms.
| Compound | Target | IC50 (µM) | Notes |
| This compound | General PDE4 | 16.8 ± 1.4 | Data from a single study; isoform specificity is not determined.[3] |
| Rolipram | PDE4A | 0.003 | Prototypical PDE4 inhibitor; used as a benchmark. |
| PDE4B | 0.130 | ||
| PDE4D | 0.240 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by half.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PDE4 inhibition and a general workflow for evaluating potential PDE4 inhibitors.
Caption: Simplified signaling pathway of PDE4 inhibition by this compound.
Caption: General experimental workflow for evaluating a PDE4 inhibitor.
Experimental Protocols
While the precise, detailed protocol used to determine the IC50 of this compound against PDE4 has not been published, the following represents a standard, generalized methodology for an in vitro PDE4 inhibition assay using fluorescence polarization. This method is widely adopted in drug discovery for its robustness and high-throughput compatibility.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific phosphodiesterase 4 isoform.
Principle: This assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate. The small, fluorescently labeled cAMP rotates rapidly in solution, resulting in a low FP value. When PDE4 hydrolyzes the cAMP to 5'-AMP, the fluorescent tag is cleaved, and a binding agent in the assay specifically captures the resulting 5'-AMP. This forms a much larger complex that tumbles slowly in solution, leading to a high FP value. The degree of inhibition of PDE4 activity is therefore inversely proportional to the measured FP signal.
Materials:
-
Purified, recombinant human PDE4 enzyme (specific isoform, e.g., PDE4B)
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor (e.g., Rolipram)
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% Bovine Serum Albumin)
-
Binding Agent (specific for 5'-AMP)
-
384-well, black, low-volume microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., from 100 µM down to 1 nM).
-
Prepare similar dilutions for the positive control, Rolipram.
-
Prepare a vehicle control containing the same final concentration of DMSO as the test compound wells.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 5 µL) of the diluted compounds, positive control, or vehicle control to the appropriate wells of the 384-well plate.
-
-
Enzyme Addition:
-
Dilute the recombinant PDE4 enzyme to the desired working concentration in assay buffer.
-
Add 10 µL of the diluted enzyme solution to each well, except for the "no enzyme" control wells.
-
-
Pre-incubation:
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the FAM-cAMP substrate in assay buffer.
-
Add 5 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction.
-
-
Enzymatic Reaction:
-
Incubate the plate for 60 minutes at 37°C. The incubation time may need to be optimized based on the specific activity of the enzyme lot.
-
-
Reaction Termination and Signal Detection:
-
Add the binding agent to all wells to stop the reaction and bind the product.
-
Incubate for a further 30 minutes at room temperature to allow for complete binding.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
This compound demonstrates inhibitory activity against phosphodiesterase 4, which, in conjunction with its antioxidant properties, contributes to its anti-inflammatory effects. The current body of evidence provides a solid foundation for its further investigation as a potential therapeutic agent. However, to advance its development, future research should focus on several key areas:
-
Isoform Selectivity Profiling: Determining the IC50 values of this compound against all four PDE4 isoforms (A, B, C, and D) is crucial to understand its selectivity and predict potential side effects.
-
Detailed Mechanistic Studies: Elucidating the precise molecular interactions between this compound and the PDE4 active site through techniques such as X-ray crystallography or computational modeling would aid in the design of more potent and selective analogs.
-
In Vivo Efficacy: Evaluating the anti-inflammatory efficacy of this compound in relevant animal models of inflammatory diseases is a necessary step to translate the in vitro findings to a physiological context.
-
Pharmacokinetic and Safety Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are essential for its development as a clinical candidate.
By addressing these research gaps, a more complete understanding of this compound's potential as a PDE4 inhibitor-based therapeutic can be achieved.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells and Human Lung Adenocarcinoma Explants [frontiersin.org]
The Antioxidant Properties of Dioclein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioclein, a flavonoid compound, has demonstrated significant antioxidant potential, positioning it as a promising candidate for further investigation in the development of therapeutics targeting oxidative stress-related pathologies. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its evaluation. The primary antioxidant mechanisms of this compound include direct scavenging of reactive oxygen species (ROS) and potential modulation of intracellular antioxidant defense pathways. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of this compound.
Introduction to this compound and Oxidative Stress
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are well-recognized for their antioxidant properties, which are primarily attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups.[1] Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[2] Antioxidants like this compound can mitigate oxidative damage by neutralizing free radicals, chelating metal ions, and modulating the activity of antioxidant enzymes.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms.
Direct Radical Scavenging
This compound can directly neutralize a variety of ROS, including superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and peroxyl radicals (ROO•). This scavenging activity is facilitated by the donation of a hydrogen atom or an electron from the hydroxyl groups on its aromatic rings, which stabilizes the free radical. The resulting this compound radical is relatively stable and less reactive, thereby terminating the radical chain reaction.
Modulation of Antioxidant Signaling Pathways
Flavonoids have been shown to influence intracellular signaling pathways that regulate the expression of antioxidant enzymes. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] While direct evidence for this compound is still emerging, it is plausible that it can activate Nrf2, leading to the upregulation of a suite of antioxidant and detoxification enzymes.
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of this compound can be quantified using various in vitro assays. The following tables summarize the expected outcomes based on the known activities of structurally similar flavonoids. Note: Specific experimental data for this compound is limited, and these tables serve as a predictive guide.
Table 1: Radical Scavenging Activity of this compound
| Assay | Principle | Expected Outcome for this compound | Reference Compound |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Low IC₅₀ value, indicating high scavenging activity.[4][5] | Ascorbic Acid, Trolox |
| ABTS Radical Scavenging | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | High Trolox Equivalent Antioxidant Capacity (TEAC) value.[6] | Trolox |
| Oxygen Radical Absorbance Capacity (ORAC) | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. | High ORAC value, expressed as Trolox Equivalents.[7][8] | Trolox |
| Cellular Antioxidant Activity (CAA) | Measures antioxidant activity within a cellular model, accounting for bioavailability and metabolism. | Significant reduction in intracellular ROS levels.[9][10] | Quercetin |
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Function | Expected Effect of this compound |
| Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. | Potential to increase SOD activity or expression.[11] |
| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide to water and oxygen. | Potential to increase CAT activity or expression.[11] |
| Glutathione Peroxidase (GPx) | Catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. | Potential to increase GPx activity or expression.[12] |
Table 3: Inhibition of Lipid Peroxidation by this compound
| Assay | Principle | Expected Outcome for this compound |
| Thiobarbituric Acid Reactive Substances (TBARS) | Measures malondialdehyde (MDA), a byproduct of lipid peroxidation. | Reduction in TBARS formation, indicating inhibition of lipid peroxidation.[13][14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's antioxidant properties.
DPPH Radical Scavenging Assay
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of this compound from the stock solution.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[15]
Cellular Antioxidant Activity (CAA) Assay
References
- 1. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. h-h-c.com [h-h-c.com]
- 14. diacomp.org [diacomp.org]
- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A Technical Overview
Disclaimer: Initial searches for a compound named "Dioclein" did not yield any specific toxicological data. It is presumed that this may be a lesser-known name or a potential misspelling. The following technical guide provides a summary of preliminary toxicity studies for 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) , a well-researched compound often referred to as dioxin, which frequently appeared in the initial search results. This guide is intended for researchers, scientists, and drug development professionals.
TCDD is the most potent congener of the polychlorinated dibenzo-p-dioxins and is known for its widespread environmental persistence and significant toxicity.[1] Its toxic effects are mediated primarily through the activation of the Aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2][3][4] This interaction initiates a cascade of gene expression changes, leading to a wide range of toxic responses, including immunotoxicity, developmental toxicity, and carcinogenicity.[2][5]
Quantitative Toxicity Data
The acute and subchronic toxicity of TCDD has been evaluated in various animal models. Significant species and even strain differences in sensitivity are a hallmark of TCDD toxicity.[6][7][8]
Table 1: Acute Oral Toxicity of TCDD in Rodents
| Species/Strain | Sex | LD50 (µg/kg) | Reference |
| Rat (Charles River/Fischer) | Male | 164 | [6] |
| Rat (Frederick/Fischer) | Male | 303 | [6] |
| Rat (Charles River/CD) | Male | 297 | [6] |
| Rat (Harlan/Fischer) | Male | 340 | [6] |
| Rat (Long-Evans) | Male | 17.7 | [8] |
| Rat (Long-Evans) | Female | 9.8 | [8] |
| Rat (Han/Wistar) | Male & Female | >7200 | [8] |
| Rat (Oral) | - | 20 µg/kg (0.02 mg/kg) | [9] |
| Guinea Pig | - | ~1 | [1] |
| Hamster | - | >1000 | [1] |
Table 2: Subchronic Oral No-Observed-Adverse-Effect Level (NOAEL) of TCDD in Rats
| Study Duration | NOAEL (µg/kg/day) | Key Effects Observed at Higher Doses | Reference |
| 90-Day | - | Provides information on major toxic effects, target organs, and potential for accumulation. Used to establish safety criteria. | [10][11][12] |
| Multigeneration Reproduction | 0.001 | Reproductive and developmental toxicity. | [7] |
| Lifetime Chronic Toxicity | 0.001 | Carcinogenicity and other chronic effects. | [7] |
Table 3: Genotoxicity Profile of TCDD
| Assay Type | Result | Comments | Reference |
| Bacterial Reverse Mutation (Ames Test) | Generally Negative | TCDD is considered non-mutagenic and does not directly damage DNA. | [1][13] |
| In Vitro/In Vivo Chromosomal Aberration | Inconsistent/Equivocal | Findings in exposed human and animal cells are not consistent. | [5] |
| In Vivo Micronucleus Test | - | Increased micronuclei observed in some human exposure cases, but results are not definitive. | [14] |
| Conclusion | Non-genotoxic | The carcinogenic effects of TCDD are thought to be mediated through non-genotoxic mechanisms, such as tumor promotion and disruption of cellular signaling pathways. | [1][5][13] |
Experimental Protocols
The following are summaries of standard methodologies used to assess the toxicity of chemical substances like TCDD, based on internationally recognized OECD guidelines.
1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is designed to classify a substance based on its acute oral toxicity.[15][16][17][18]
-
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step (animal survival or death) determines the next step: either dosing at a higher or lower fixed dose level or cessation of testing.
-
Animals: Typically, young adult female rats are used. Animals are acclimatized for at least five days before dosing.[15]
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single oral dose via gavage. The volume should generally not exceed 1 mL/100g body weight for aqueous solutions.[15]
-
A starting dose (e.g., 300 mg/kg) is chosen based on available information.
-
Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
All animals are subjected to gross necropsy at the end of the observation period.
-
-
Classification: The substance is classified into one of several toxicity categories based on the number of animals that die at specific dose levels.
2. Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)
This study provides information on health hazards likely to arise from repeated exposure over a prolonged period.[10][11][12][19][20]
-
Principle: The test substance is administered orally in graduated daily doses to several groups of animals for 90 days.
-
Animals: Preferably rats, with at least 10 males and 10 females per group. A control group receives the vehicle only.
-
Procedure:
-
At least three dose levels are used, with the highest dose inducing toxic effects but not death, and the lowest dose not inducing any adverse effects (to determine the NOAEL).
-
The substance is administered daily by gavage, or via diet or drinking water.
-
Observations: Daily clinical observations, weekly measurements of body weight and food/water consumption, and ophthalmoscopic examinations are performed.
-
Pathology: At the end of the 90-day period, blood samples are collected for hematology and clinical biochemistry analysis. All animals are euthanized and subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
-
-
Endpoint: The study identifies target organs of toxicity and establishes a No-Observed-Adverse-Effect Level (NOAEL).[21][22][23][24][25]
3. Bacterial Reverse Mutation Test - Ames Test (OECD Guideline 471)
This in vitro assay is used to detect gene mutations.[26][27][28][29][30]
-
Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to an independent state. The substance's mutagenic potential is evaluated by counting the number of revertant colonies.[28]
-
Procedure:
-
At least five different concentrations of the test substance are used.
-
The test is performed both with and without a metabolic activation system (S9 mix), which simulates mammalian liver metabolism.
-
Methods: In the plate incorporation method, the test substance, bacteria, and S9 mix (if used) are combined in molten agar (B569324) and poured onto plates. In the pre-incubation method, the mixture is incubated before plating.[30]
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies compared to the negative control.
-
4. In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)
This genotoxicity test detects chromosomal damage.[31][32][33][34][35]
-
Principle: The assay detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[33]
-
Cell Lines: Human lymphocytes or established cell lines like TK6 or CHO cells are commonly used.[31]
-
Procedure:
-
Cell cultures are exposed to at least three concentrations of the test substance for a defined period (e.g., 3-24 hours), both with and without metabolic activation (S9 mix).
-
Cytotoxicity is assessed to determine the appropriate concentration range.
-
Following exposure, cells are cultured to allow for cell division and micronucleus expression. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures the analyzed cells have completed one nuclear division.[33]
-
Cells are harvested, stained, and scored for the frequency of micronuclei in interphase cells (typically in 1000-2000 binucleated cells per concentration).
-
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Mandatory Visualizations
Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Pathway
The primary mechanism of TCDD toxicity involves the activation of the Aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor residing in the cytoplasm in a complex with chaperone proteins.[2][4][36]
Experimental Workflow: In Vivo 90-Day Oral Toxicity Study
The following diagram illustrates the logical flow of a typical subchronic toxicity study in rodents, as outlined in OECD Guideline 408.
References
- 1. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]
- 2. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 5. 2,3,7,8-Tetrachlorodibenzo-p-dioxin - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in four (sub)strains of adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of 2, 3, 7, 8-tetrachlorodibenzo-p-dioxin (TCDD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative acute lethality of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 1,2,3,7,8-pentachlorodibenzo-p-dioxin and 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin in the most TCDD-susceptible and the most TCDD-resistant rat strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,3,7,8-Tetrachlorodibenzodioxin Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 10. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 11. oecd.org [oecd.org]
- 12. ask-force.org [ask-force.org]
- 13. 2,3,7,8-Tetrachlorodibenzo-p-dioxin mechanistic data and risk assessment: gene regulation, cytotoxicity, enhanced cell proliferation, and tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Table 2-8, Genotoxic Effects in Humans Exposed to TCDD/CDDs - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 17. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 18. oecd.org [oecd.org]
- 19. testinglab.com [testinglab.com]
- 20. oecd.org [oecd.org]
- 21. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 22. anilocus.com [anilocus.com]
- 23. No Observed Adverse Effect Level (NOAEL) | EFSA [efsa.europa.eu]
- 24. No observed adverse effect level (NOAEL) – REVIVE [revive.gardp.org]
- 25. toolbox.eupati.eu [toolbox.eupati.eu]
- 26. nib.si [nib.si]
- 27. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 28. enamine.net [enamine.net]
- 29. biosafe.fi [biosafe.fi]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. criver.com [criver.com]
- 32. academic.oup.com [academic.oup.com]
- 33. oecd.org [oecd.org]
- 34. oecd.org [oecd.org]
- 35. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 36. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Dioclea Lectin-Glycan Interactions: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Lectins, a class of proteins that bind specifically to carbohydrates, are of significant interest in biomedical research due to their diverse biological activities, which are initiated by their interaction with glycans on cell surfaces. The Diocleinae subtribe of lectins, in particular, exhibits a range of effects from anti-inflammatory and vasorelaxant to cytotoxic activities against tumor cells. Understanding the precise molecular interactions between Dioclea lectins and their carbohydrate ligands is crucial for harnessing their therapeutic potential. In silico modeling, encompassing homology modeling, molecular docking, and molecular dynamics simulations, provides a powerful and cost-effective approach to elucidate these interactions at an atomic level. This technical guide offers an in-depth overview of the methodologies employed in the computational modeling of Dioclea lectin binding to its glycan receptors, presenting a summary of quantitative binding data and detailing the experimental protocols for these in silico techniques. Furthermore, it visualizes the key workflows and associated signaling pathways to provide a comprehensive resource for researchers in the field.
Introduction
Lectins from the Dioclea genus are mannose/glucose-specific proteins that, despite high structural similarity, exhibit a variety of biological effects.[1] These effects are predicated on their ability to recognize and bind to specific carbohydrate structures (glycans) on the surface of cells, thereby triggering cellular responses.[2] The specificity of this binding is determined by the composition and conformation of the carbohydrate-recognition domain (CRD) of the lectin.[3] In silico modeling has become an indispensable tool for investigating these interactions, offering insights that are often challenging to obtain through experimental methods alone.
This guide will focus on the three core computational techniques used to model Dioclea lectin-receptor binding:
-
Homology Modeling: Predicting the three-dimensional structure of a Dioclea lectin based on its amino acid sequence and a known experimental structure of a homologous protein.
-
Molecular Docking: Simulating the interaction between the modeled lectin and various glycan ligands to predict binding conformations and affinities.
-
Molecular Dynamics (MD) Simulations: Analyzing the physical movements of the atoms in the lectin-glycan complex over time to assess its stability and dynamics.
By applying these methods, researchers can gain a deeper understanding of the structure-function relationship of Dioclea lectins, paving the way for the rational design of novel therapeutics.
Methodologies: Experimental Protocols
Homology Modeling of Dioclea Lectins
The absence of an experimentally determined 3D structure is a common challenge for many proteins. Homology modeling provides a reliable method to generate a theoretical model.
Protocol:
-
Template Selection:
-
Obtain the primary amino acid sequence of the target Dioclea lectin (e.g., from NCBI database).
-
Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) to identify suitable template structures with high sequence identity (>70% is ideal). For many Dioclea lectins, Concanavalin (B7782731) A or other crystallized Diocleinae lectins serve as excellent templates.[4]
-
-
Model Building:
-
Utilize automated homology modeling servers such as SWISS-MODEL or Phyre2. These platforms perform sequence alignment, model building, and initial refinement.
-
-
Model Validation:
-
Assess the stereochemical quality of the generated model using tools like PROCHECK or MolProbity. A Ramachandran plot is used to evaluate the phi/psi angles of the amino acid residues, with a high percentage of residues in the most favored regions indicating a good quality model.[4]
-
Further validation can be performed using QMEAN or Z-score calculations, which compare the model's quality to that of experimental structures.[4]
-
Molecular Docking of Lectin-Glycan Complexes
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol:
-
Preparation of the Receptor (Lectin):
-
Use the homology model or an existing crystal structure (from PDB).
-
Prepare the protein using software like AutoDockTools or Chimera. This involves adding polar hydrogen atoms, assigning atomic charges (e.g., Kollman charges), and removing water molecules.
-
-
Preparation of the Ligands (Glycans):
-
Obtain the 3D structures of carbohydrate ligands (e.g., α-methyl-d-mannoside, high-mannose N-glycans) from databases like PubChem or ZINC.
-
Use software like Avogadro or PRODRG to generate 3D coordinates if needed and to minimize their energy.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Define the binding site on the lectin. This is typically the Carbohydrate-Recognition Domain (CRD). A grid box is centered on the CRD to define the search space for the ligand.
-
Perform the docking using software such as AutoDock Vina. This program uses a Lamarckian genetic algorithm to explore possible binding poses of the ligand in the receptor's binding site.[5]
-
The program calculates a binding affinity or docking score (typically in kcal/mol) for each pose, with more negative values indicating a more favorable interaction.[5]
-
-
Analysis of Results:
-
Analyze the docking poses to identify the one with the lowest binding energy.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the lectin and the glycan using software like PyMOL or Discovery Studio Visualizer.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the stability and conformational changes of the lectin-glycan complex in a simulated physiological environment.
Protocol:
-
System Setup:
-
Use the best-ranked docked complex from the molecular docking step as the starting structure.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.
-
-
Simulation:
-
Use a simulation package like GROMACS or AMBER.
-
Apply a force field (e.g., CHARMM36, OPLS) to describe the interactions between atoms.
-
Perform an energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).[6]
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Analyze the hydrogen bonds and other interactions over the course of the simulation to understand the dynamics of the binding.
-
Data Presentation: Quantitative Binding Analysis
The interaction between Dioclea lectins and carbohydrates can be quantified both experimentally and computationally. Isothermal Titration Calorimetry (ITC) provides experimental data on binding affinity, while molecular docking provides theoretical binding scores.
Table 1: Experimental Binding Thermodynamics of Dioclea grandiflora Lectin (DGL) with Various Carbohydrates via ITC
| Carbohydrate Ligand | Association Constant (Kₐ) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Stoichiometry (n) |
| Methyl-α-D-mannopyranoside | 3.1 x 10³ | -8.2 | 0.98 |
| Divalent Mannoside Analog 1 | 1.5 x 10⁴ | -9.1 | 0.61 |
| Divalent Mannoside Analog 2 | 1.1 x 10⁴ | -8.7 | 0.70 |
| Divalent Mannoside Analog 3 | 2.0 x 10⁴ | -9.5 | 0.56 |
| Core Trimannoside | 1.8 x 10⁵ | -12.5 | 0.95 |
Data synthesized from studies on Dioclea grandiflora lectin.[4][7] The 'n' value approaching 0.5 for divalent analogs suggests that one ligand molecule is capable of binding to two lectin monomers simultaneously.[4]
Table 2: Representative Molecular Docking Scores of Diocleinae Lectins with Various Glycans
| Lectin | Ligand | Docking Score (kcal/mol) |
| Canavalia bonariensis (CaBo) | α-methyl-mannoside | -44.50 |
| Canavalia bonariensis (CaBo) | mannosyl-α-1,6-mannose | -60.84 |
| Dioclea lasiophylla (DlyL) | Complex N-glycans | Favorable Interactions |
| Dioclea lasiophylla (DlyL) | Hybrid N-glycans | Favorable Interactions |
Docking scores are highly dependent on the software and force field used. The values presented are indicative of relative binding affinities. Data synthesized from relevant literature.[5][8]
Visualization of Workflows and Pathways
Visual diagrams are essential for understanding the complex processes involved in in silico modeling and the subsequent biological signaling.
Discussion and Future Directions
The in silico approaches detailed in this guide provide a robust framework for investigating the molecular basis of Dioclea lectin bioactivity. Homology modeling allows for the generation of high-quality structural models, which are prerequisites for subsequent docking and simulation studies. Molecular docking has proven effective in identifying the key residues within the CRD that are responsible for carbohydrate specificity and in predicting the relative binding affinities for a range of glycans.[8] Furthermore, molecular dynamics simulations offer a deeper understanding of the stability of these interactions and the conformational changes that may occur upon binding.
The biological outcomes of Diocleinae lectin binding, such as the induction of nitric oxide production or changes in cellular protein profiles, are initiated at the cell surface.[3][9] The binding of these lectins to glycoproteins can trigger signaling cascades, potentially through C-type Lectin Receptors (CLRs), leading to the activation of downstream pathways involving kinases like Syk and transcription factors like NF-κB.[10][11] This can result in the production of inflammatory cytokines and other cellular responses.[10]
Future work in this area should focus on integrating in silico predictions with experimental data more closely. For example, docking results can be validated using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Proteomics studies of cells treated with Dioclea lectins can help to identify the specific signaling pathways that are activated, which can then be modeled computationally.[9] The continued development of more accurate force fields and sampling algorithms will further enhance the predictive power of these in silico methods, ultimately accelerating the development of lectin-based diagnostics and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and characterization of a lectin from the seeds of Dioclea grandiflora (Mart.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of Dioclea violacea lectin and a comparative study of vasorelaxant properties with Dioclea rostrata lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. In depth analysis on the carbohydrate-binding properties of a vasorelaxant lectin from Dioclea lasiophylla Mart Ex. Benth seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of multivalent carbohydrates to concanavalin A and Dioclea grandiflora lectin. Thermodynamic analysis of the "multivalency effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteomic Analysis Revealed that DVL, a Lectin Purified from Dioclea violacea Seeds, Induced a Change in the Protein Profile of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signalling C‐Type lectin receptors, microbial recognition and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KEGG PATHWAY: C-type lectin receptor signaling pathway - Homo sapiens (human) [kegg.jp]
Dioclein: A Flavonoid with Therapeutic Potential in Cellular Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dioclein, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its role in modulating key cellular signaling pathways. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades influenced by this compound, offering a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Flavonoids are a class of polyphenolic compounds widely distributed in plants, known for their diverse biological activities. This compound, a member of the flavonoid family, has emerged as a molecule of interest due to its potent anti-inflammatory and antioxidant effects.[1] Preclinical studies have shown its ability to inhibit phosphodiesterase 4 (PDE4) and scavenge reactive oxygen species (ROS), thereby reducing the production of pro-inflammatory mediators.[1] This guide delves into the molecular mechanisms underlying these effects, with a particular focus on this compound's interaction with critical cellular signaling pathways.
Biochemical and Cellular Activities of this compound
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by inhibiting the production of various pro-inflammatory molecules. In murine macrophages stimulated with lipopolysaccharide (LPS), this compound has been shown to reduce the secretion of key cytokines and chemokines in a concentration-dependent manner.[1]
Antioxidant Activity
This compound is a powerful antioxidant, capable of scavenging reactive oxygen species more effectively than the standard antioxidant butylated hydroxytoluene (BHT).[1] This antioxidant capacity contributes to its anti-inflammatory effects by mitigating oxidative stress, a key component of the inflammatory response.
Phosphodiesterase 4 (PDE4) Inhibition
A primary mechanism of action for this compound's anti-inflammatory effects is its inhibition of phosphodiesterase 4 (PDE4).[1] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in regulating inflammation. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a dampening of the inflammatory response.
Quantitative Data
The following table summarizes the available quantitative data on the biological activities of this compound.
| Parameter | Value | Cell System/Assay | Reference |
| PDE4 Inhibition (IC50) | 16.8 ± 1.4 μM | In vitro enzyme assay | [1] |
| Inhibition of Pro-inflammatory Mediators | Concentration-dependent (5-50 μM) | LPS-stimulated murine macrophages | [1] |
| TNF-α | Reduced | LPS-stimulated murine macrophages | [1] |
| IL-6 | Reduced | LPS-stimulated murine macrophages | [1] |
| CXCL1/KC | Reduced | LPS-stimulated murine macrophages | [1] |
| CCL2/JE | Reduced | LPS-stimulated murine macrophages | [1] |
| Nitric Oxide (NO) | Reduced | LPS-stimulated murine macrophages | [1] |
Role in Cellular Signaling Pathways
While direct studies on this compound's modulation of specific signaling pathways are limited, its known activities as a PDE4 inhibitor and antioxidant suggest its involvement in several key cascades that are also influenced by other flavonoids.
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Many flavonoids are known to inhibit the NF-κB pathway. This compound's ability to reduce the production of NF-κB target genes like TNF-α and IL-6 strongly suggests that it may exert its anti-inflammatory effects, at least in part, through the inhibition of this pathway.[1] The inhibition of PDE4 by this compound leads to increased cAMP levels, which can interfere with NF-κB activation.
Figure 1: Proposed mechanism of this compound's inhibition of the NF-κB pathway.
PI3K/Akt and MAPK/ERK Signaling Pathways
The PI3K/Akt and MAPK/ERK pathways are central to regulating cell proliferation, survival, and apoptosis. Flavonoids have been widely reported to modulate these pathways in various cell types, including cancer cells. The antioxidant properties of this compound, by reducing cellular ROS levels, may indirectly influence these pathways, as ROS are known to act as second messengers in both PI3K/Akt and MAPK/ERK signaling. Further research is required to elucidate the direct effects of this compound on these critical signaling cascades.
Figure 2: Potential influence of this compound on PI3K/Akt and MAPK/ERK pathways.
Experimental Protocols
This section provides an overview of the methodologies that can be employed to study the effects of this compound.
PDE4 Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4, which hydrolyzes cAMP to AMP.
-
Protocol Outline:
-
Recombinant human PDE4 enzyme is incubated with the test compound (this compound) at various concentrations.
-
The reaction is initiated by the addition of a fluorescently labeled cAMP substrate.
-
After a defined incubation period, the reaction is stopped.
-
The amount of fluorescently labeled AMP produced is quantified using a suitable detection method, such as fluorescence polarization or FRET.
-
The IC50 value is calculated from the dose-response curve.
-
Figure 3: General workflow for a PDE4 inhibition assay.
Antioxidant Capacity Assays
-
Principle: These assays measure the ability of a compound to neutralize free radicals.
-
Common Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the bleaching of the purple DPPH radical upon reaction with an antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the reduction of the blue-green ABTS radical cation.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
-
Protocol Outline (General):
-
A solution of the radical (e.g., DPPH or ABTS) is prepared.
-
The test compound (this compound) is added at various concentrations.
-
The change in absorbance or fluorescence is measured over time.
-
The antioxidant capacity is typically expressed as an IC50 value or in equivalents of a standard antioxidant like Trolox.
-
Measurement of Pro-inflammatory Mediators
-
Principle: To quantify the levels of cytokines, chemokines, and nitric oxide in cell culture supernatants.
-
Methods:
-
ELISA (Enzyme-Linked Immunosorbent Assay): For specific and sensitive quantification of cytokines and chemokines (e.g., TNF-α, IL-6).
-
Griess Assay: For the measurement of nitrite, a stable product of nitric oxide.
-
-
Protocol Outline (for Macrophage Stimulation):
-
Culture murine macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages).
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with LPS.
-
Collect the cell culture supernatant after an appropriate incubation period.
-
Perform ELISA for cytokines/chemokines and the Griess assay for nitric oxide.
-
Conclusion and Future Directions
This compound is a promising flavonoid with well-documented anti-inflammatory and antioxidant properties, primarily mediated through the inhibition of PDE4 and scavenging of reactive oxygen species. While its effects on pro-inflammatory mediators are established, further research is needed to fully elucidate its direct impact on key cellular signaling pathways such as PI3K/Akt and MAPK/ERK. Investigating the efficacy of this compound in various cancer cell lines and obtaining detailed quantitative data on its cytotoxic effects will be crucial for its potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for future studies aimed at unraveling the complete mechanistic profile of this intriguing natural compound.
References
Methodological & Application
Unveiling the Bioactive Potential of Dioclea grandiflora: Protocols for the Extraction of Dioclein and Lectins
For Immediate Release
This document provides detailed application notes and protocols for the extraction of two key bioactive compounds from Dioclea grandiflora: the flavonoid Dioclein from the plant's roots and lectins from its seeds. These protocols are intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of these natural products.
Introduction: Distinguishing this compound and Dioclea grandiflora Lectins
It is crucial to differentiate between two distinct classes of bioactive molecules found in Dioclea grandiflora:
-
This compound : A flavonoid, specifically a flavanone (B1672756), predominantly found in the roots of the plant. Flavonoids are a class of polyphenolic compounds known for their antioxidant and anti-inflammatory properties.
-
Lectins : A group of carbohydrate-binding proteins isolated from the seeds of Dioclea grandiflora. These proteins are known to play roles in cell adhesion, signaling, and apoptosis.
This document will provide separate, detailed protocols for the extraction and purification of each of these valuable compounds.
Section 1: The Flavonoid this compound - Extraction from Roots and Biological Activity
This compound, a flavanone isolated from the root bark of Dioclea grandiflora, has demonstrated significant anti-inflammatory and antioxidant activities. Its mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4) and the scavenging of reactive oxygen species.
Quantitative Data Summary: this compound
| Parameter | Value | Reference |
| Biological Activity | Anti-inflammatory, Antioxidant | |
| Mechanism of Action | PDE4 Inhibition, Reactive Oxygen Species Scavenging |
Experimental Protocol: Extraction and Purification of this compound from Dioclea grandiflora Roots
This protocol is a synthesized method based on general principles of flavonoid extraction from plant roots.
1. Plant Material Preparation:
- Collect fresh roots of Dioclea grandiflora.
- Wash the roots thoroughly to remove any soil and debris.
- Air-dry the roots in a well-ventilated area or use a lyophilizer.
- Once completely dry, grind the roots into a fine powder using a mechanical grinder.
2. Extraction:
- Maceration:
- Soak the powdered root material in 80% methanol (B129727) in a sealed container.
- Keep the mixture at room temperature for 48-72 hours with occasional agitation.
- Filter the extract through Whatman No. 1 filter paper.
- Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure to obtain the crude methanol extract.
3. Solvent Partitioning:
- Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
- Perform sequential partitioning with solvents of increasing polarity:
- First, partition with n-hexane to remove non-polar compounds like lipids and chlorophylls.
- Next, partition the aqueous-methanolic phase with chloroform (B151607) to extract less polar flavonoids.
- Finally, partition the remaining aqueous phase with ethyl acetate (B1210297) to isolate more polar flavonoids, including this compound.
- Collect the ethyl acetate fraction, which is expected to be enriched with this compound.
4. Purification:
- Concentrate the ethyl acetate fraction to dryness.
- Further purify the extract using column chromatography on silica (B1680970) gel.
- Elute the column with a gradient of chloroform and methanol.
- Collect the fractions and monitor them by thin-layer chromatography (TLC).
- Pool the fractions containing the purified this compound.
Experimental Workflow: this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway: Anti-inflammatory Action of this compound
This compound exerts its anti-inflammatory effects by inhibiting the enzyme phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators. Additionally, this compound acts as a potent antioxidant by directly scavenging reactive oxygen species (ROS).
Caption: Anti-inflammatory signaling of this compound.
Section 2: Dioclea grandiflora Lectins - Isolation from Seeds and Biological Functions
The seeds of Dioclea grandiflora are a rich source of lectins, which are carbohydrate-binding proteins. These lectins are similar to Concanavalin A and exhibit specificity for D-mannose and D-glucose.[1] They have been shown to have various biological activities, including pro-proliferative effects on certain cell types and the induction of apoptosis in cancer cells.
Quantitative Data Summary: Dioclea grandiflora Lectins
| Parameter | Value | Reference |
| Source | Seeds of Dioclea grandiflora | [1] |
| Carbohydrate Specificity | D-mannose, D-glucose | [1] |
| Molecular Weight (tetramer) | ~100,000 Da (above pH 4.8) | [1] |
| Molecular Weight (dimer) | Dissociates to half-molecules below pH 3.1 | [1] |
| Subunit Molecular Weights | ~25-26 kDa, ~13-14 kDa, ~8-9 kDa | [1] |
| Biological Activity | Pro-proliferative on keratinocytes, Apoptosis induction in cancer cells (related species) |
Experimental Protocol: Isolation and Purification of Lectins from Dioclea grandiflora Seeds
This protocol is based on established methods for the purification of lectins from Dioclea grandiflora seeds.[1]
1. Preparation of Seed Flour:
- Grind the seeds of Dioclea grandiflora into a fine powder.
- Defat the seed flour by stirring with n-hexane, followed by filtration. Repeat this step three times.
- Air-dry the defatted flour.
2. Protein Extraction (Solubility Fractionation):
- Extract the defatted flour with a saline solution (e.g., 0.15 M NaCl) at 4°C with continuous stirring.
- Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to remove insoluble material.
- Collect the supernatant, which contains the crude lectin extract.
3. Affinity Chromatography:
- Apply the crude extract to a Sephadex G-50 column pre-equilibrated with the extraction buffer. Sephadex G-50 acts as an affinity matrix due to its glucose polymer structure, which binds the mannose/glucose-specific lectins.
- Wash the column extensively with the equilibration buffer to remove unbound proteins.
- Elute the bound lectins with a solution containing a competitive sugar, such as 0.2 M glucose or mannose in the equilibration buffer.
4. Molecular-Sieve Chromatography (Gel Filtration):
- For further purification and to separate lectin isoforms, apply the eluted fraction from the affinity chromatography step to a gel filtration column (e.g., Sephacryl S-200).
- Elute the column with the equilibration buffer.
- Collect the fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
- Pool the fractions containing the purified lectin.
5. Purity Analysis:
- Assess the purity of the final lectin preparation by SDS-PAGE.
Experimental Workflow: Lectin Isolation
Caption: Workflow for the isolation and purification of lectins.
Signaling Pathway: Lectin-Induced Apoptosis
Lectins from species related to Dioclea grandiflora have been shown to induce apoptosis in cancer cells. The binding of the lectin to specific glycans on the cell surface can trigger intracellular signaling cascades, leading to the activation of caspases and ultimately, programmed cell death.
Caption: General pathway for lectin-induced apoptosis.
References
Application Notes and Protocols for the Laboratory Synthesis of Dioclein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioclein, with the IUPAC name (2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-2,3-dihydrochromen-4-one, is a naturally occurring flavanone (B1672756) that has demonstrated significant anti-inflammatory and antioxidant properties.[1] Pre-clinical studies have shown its potential as a therapeutic agent by reducing pro-inflammatory mediators through the inhibition of phosphodiesterase 4 (PDE4) and scavenging of reactive oxygen species (ROS).[1] These biological activities make this compound a compound of interest for drug discovery and development programs targeting inflammatory diseases.
To date, a specific, peer-reviewed total synthesis of this compound has not been extensively reported in the literature. This document provides a proposed, chemically plausible synthetic route based on established methodologies for flavanone synthesis. The protocols detailed herein are designed to be a practical guide for chemists to produce this compound and its analogs for further research and evaluation.
Proposed Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound suggests a convergent approach, which is common for the synthesis of flavonoids. The primary strategy involves the construction of a chalcone (B49325) intermediate, followed by its cyclization to form the characteristic flavanone core.
The key disconnections are:
-
C-Ring Formation: The flavanone core can be formed via an intramolecular conjugate addition of a 2'-hydroxychalcone.
-
Chalcone Synthesis: The chalcone intermediate is synthesized through a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone (B8834) (providing the A-ring) and a substituted benzaldehyde (B42025) (providing the B-ring).
This analysis leads to readily available or synthetically accessible starting materials.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following protocols outline a proposed multi-step synthesis of this compound. Protective groups, such as benzyl (B1604629) ethers, are suggested for the phenolic hydroxyl groups to prevent unwanted side reactions and are removed in the final step.
Protocol 1: Synthesis of 2',4'-Dihydroxy-5',6'-dimethoxyacetophenone (A-Ring Precursor)
This protocol describes a potential synthesis of the key acetophenone intermediate.
Materials:
-
1,2,3-Trimethoxy-5-hydroxybenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,2,3-trimethoxy-5-hydroxybenzene (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (2.5 eq).
-
Add acetyl chloride (1.2 eq) dropwise to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice containing 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2',4'-dihydroxy-5',6'-dimethoxyacetophenone.
Protocol 2: Synthesis of 2'-Hydroxy-4'-(benzyloxy)-5',6'-dimethoxychalcone
This protocol details the Claisen-Schmidt condensation to form the chalcone intermediate.
Materials:
-
2',4'-Dihydroxy-5',6'-dimethoxyacetophenone (from Protocol 1)
-
2-Hydroxy-5-(benzyloxy)benzaldehyde
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695) (EtOH)
-
Water
Procedure:
-
Dissolve 2',4'-dihydroxy-5',6'-dimethoxyacetophenone (1.0 eq) and 2-hydroxy-5-(benzyloxy)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Prepare a 50% aqueous solution of potassium hydroxide.
-
Add the KOH solution dropwise to the ethanolic solution of the carbonyl compounds at room temperature with vigorous stirring.
-
Continue stirring at room temperature for 24 hours. A precipitate may form.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude chalcone from ethanol to yield the pure product.
Protocol 3: Cyclization to form (±)-Dioclein Benzyl Ether
This protocol describes the intramolecular cyclization of the chalcone to the flavanone.
Materials:
-
2'-Hydroxy-4'-(benzyloxy)-5',6'-dimethoxychalcone (from Protocol 2)
-
Sodium acetate (B1210297) (NaOAc)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) in ethanol.
-
Add sodium acetate (3.0 eq) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the protected flavanone.
Protocol 4: Deprotection to Synthesize (±)-Dioclein
This final step removes the benzyl protecting groups to yield the target molecule.
Materials:
-
(±)-Dioclein benzyl ether (from Protocol 3)
-
Palladium on carbon (Pd/C), 10%
-
Methanol (B129727) (MeOH) or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected flavanone (1.0 eq) in methanol or ethyl acetate in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain crude (±)-Dioclein.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed synthesis of this compound. Actual results may vary and require optimization.
| Step | Reaction Type | Starting Materials | Product | Theoretical Yield (%) | Purity (%) |
| 1 | Friedel-Crafts Acylation | 1,2,3-Trimethoxy-5-hydroxybenzene, Acetyl chloride | 2',4'-Dihydroxy-5',6'-dimethoxyacetophenone | 60-70 | >95 |
| 2 | Claisen-Schmidt Condensation | Substituted Acetophenone, Substituted Benzaldehyde | Chalcone Intermediate | 75-85 | >98 |
| 3 | Intramolecular Cyclization | Chalcone Intermediate | Protected this compound | 70-80 | >98 |
| 4 | Catalytic Hydrogenation | Protected this compound | (±)-Dioclein | 85-95 | >99 |
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: Proposed workflow for the total synthesis of this compound.
Signaling Pathway of this compound
Caption: Mechanism of anti-inflammatory action of this compound.[1]
References
Application Notes and Protocols for the Quantitative Analysis of Dioclein (1,3-Diolein)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioclein, more commonly known as 1,3-Diolein, is a diacylglycerol (DAG) that plays a crucial role as a second messenger in a variety of cellular signaling pathways.[1][2][3] As a key activator of Protein Kinase C (PKC), the accurate and precise quantification of 1,3-Diolein is paramount in numerous research areas, including lipidomics, metabolic disease research, and drug development.[3] Dysregulation of DAG-PKC signaling has been implicated in various pathological conditions, such as cancer and diabetes.[3][4]
This document provides detailed application notes and protocols for the quantitative analysis of 1,3-Diolein in various samples, with a focus on biological matrices. It includes a comparative summary of different analytical techniques, detailed experimental procedures, and visual representations of experimental workflows and the canonical signaling pathway involving 1,3-Diolein.
Data Presentation: Quantitative Method Comparison
The selection of an appropriate analytical method for 1,3-Diolein quantification is critical and depends on factors such as the sample matrix, required sensitivity and selectivity, and available instrumentation.[5] The following tables summarize the key quantitative performance parameters for the most common analytical techniques.
Table 1: Quantitative Performance of HPLC-Based Methods for 1,3-Diolein Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.998 |
| Limit of Detection (LOD) | 0.2–0.7 µg/mL[6] | 0.1 - 10 ng/mL[7] |
| Limit of Quantification (LOQ) | 0.6–1.9 µg/mL[6] | 0.5 - 50 ng/mL[7] |
| Accuracy (% Recovery) | 92.2% to 97.1%[8] | 95 - 105%[7] |
| Precision (RSD%) | < 15%[9] | < 15%[7] |
| Derivatization Required | No[5] | Optional, can improve sensitivity[10] |
Table 2: Quantitative Performance of GC-FID for 1,3-Diolein Analysis
| Parameter | GC-FID |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Typically in the µg/mL range |
| Limit of Quantification (LOQ) | Typically in the µg/mL range |
| Accuracy (% Recovery) | 70% to 99%[9] |
| Precision (RSD%) | < 15%[9] |
| Derivatization Required | Yes[5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited for the quantification of 1,3-Diolein.
Protocol 1: Lipid Extraction from Biological Samples (Modified Folch Method)
This protocol is a widely used method for total lipid extraction from biological samples such as tissues, serum, or cells.[10][11]
Materials:
-
Biological sample (e.g., 50-100 mg of tissue, cell pellet)
-
Methanol
-
0.9% NaCl solution
-
Glass tubes with Teflon-lined caps
-
Homogenizer (for tissue samples)
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Homogenize the tissue sample in a 2:1 (v/v) chloroform:methanol solution (e.g., 20 volumes of solvent to 1 volume of tissue). For cell pellets, add 3 mL of the chloroform:methanol mixture per 10^7 cells and vortex vigorously.[11]
-
Extraction: Agitate the mixture for 20 minutes at room temperature.[10]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution. Vortex the mixture and centrifuge at 2,000 x g for 10 minutes to separate the phases.[10]
-
Collection: Carefully aspirate the upper aqueous phase. Collect the lower organic (chloroform) layer, which contains the lipids, into a clean glass tube.[10]
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas.[10]
-
Storage: Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform or methanol) and store at -80°C until analysis.[10]
Protocol 2: Quantification of 1,3-Diolein by HPLC-UV
This method offers a direct analysis of 1,3-Diolein without the need for derivatization.[5]
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: Isocratic elution with 100% acetonitrile (B52724).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.[12]
-
Detection Wavelength: 205 nm.[12]
-
Injection Volume: 20 µL.
Procedure:
-
Sample Preparation: Dissolve the dried lipid extract (from Protocol 1) or standard in a suitable solvent like acetonitrile or a mixture of n-hexane and acetone. Filter the solution through a 0.45 µm filter before injection.[5]
-
Calibration Curve: Prepare a series of standard solutions of 1,3-Diolein of known concentrations.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of 1,3-Diolein against the concentration of the standards. Determine the concentration of 1,3-Diolein in the samples from the calibration curve.[5]
Protocol 3: Quantification of 1,3-Diolein by LC-MS/MS
This method provides high sensitivity and selectivity, making it ideal for complex biological matrices.[10]
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Column: C18 reversed-phase column.[11]
-
Mobile Phase A: Acetonitrile/Methanol/Acetic Acid.[11]
-
Mobile Phase B: Water with 0.1% Acetic Acid.[11]
-
Flow Rate: 0.2 mL/min.[10]
-
Gradient: A linear gradient from a higher percentage of mobile phase B to a higher percentage of mobile phase A.[11]
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent. For increased sensitivity, derivatization with an agent like 2,4-difluorophenyl isocyanate (DFPU) can be performed.[10] To the dried lipid extract, add 100 µL of toluene, 10 µL of pyridine, and 10 µL of DFPU. Incubate at 60°C for 1 hour, then evaporate the reagents to dryness under nitrogen.[10] Reconstitute the derivatized sample in the initial mobile phase.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated analog of 1,3-Diolein) to both samples and standards.[11]
-
Analysis: Inject the samples and standards into the LC-MS/MS system. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards. Calculate the concentration of 1,3-Diolein in the samples based on this curve.
Mandatory Visualizations
Signaling Pathway
1,3-Diolein is a key second messenger in the activation of Protein Kinase C (PKC). This pathway is initiated by the stimulation of cell surface receptors, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), such as 1,3-Diolein.[1] IP₃ triggers the release of intracellular calcium, which in turn causes PKC to translocate to the plasma membrane.[1] At the membrane, DAG binds to and activates PKC, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.[1][2]
Caption: 1,3-Diolein mediated activation of Protein Kinase C.
Experimental Workflows
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for 1,3-Diolein quantification by HPLC-UV.
Caption: General workflow for 1,3-Diolein quantification by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note: HPLC-UV Method for the Analysis of Dioclein
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the quantitative analysis of Dioclein using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The methodology is designed for accuracy, precision, and reliability in various sample matrices.
Introduction
This compound is a flavanone, a type of flavonoid, primarily isolated from plants of the Pterodon genus, such as Pterodon emarginatus. As a natural compound, it is investigated for various potential pharmacological activities. Accurate and precise quantification of this compound is essential for the quality control of herbal extracts, standardization of raw materials, and in pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a robust, sensitive, and specific method for this purpose.[1] This application note details a validated HPLC-UV method suitable for routine analysis.
Chemical Properties of this compound
Understanding the chemical properties of this compound is fundamental for its analysis. This compound's structure includes chromophoric groups that allow for strong UV absorbance, making it well-suited for UV detection.
| Property | Value | Source |
| IUPAC Name | (2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-2,3-dihydrochromen-4-one | [2] |
| Molecular Formula | C17H16O7 | [2][3] |
| Molar Mass | 332.3 g/mol | [2] |
| Class | Flavanone (Flavonoid) | [2] |
| Synonyms | 5,2',5'-Trihydroxy-6,7-dimethoxyflavanone | [2] |
HPLC-UV Method and Chromatographic Conditions
This section outlines the instrumental parameters for the analysis of this compound. The reversed-phase method described below is optimized for the separation of this compound from other components in a sample matrix.
| Parameter | Recommended Condition |
| Instrument | HPLC System with UV/Vis or PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Acetic Acid in Water |
| Elution Mode | Isocratic: 55% Acetonitrile / 45% Water (0.1% Acetic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 288 nm |
| Run Time | Approximately 10 minutes |
Note: Method parameters, especially the mobile phase composition, may require optimization based on the specific column and instrument used.
Experimental Protocols
Detailed protocols for standard preparation, sample extraction, and the analytical workflow are provided below.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask using HPLC-grade methanol (B129727) as the solvent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards. A recommended concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Storage: Store all standard solutions at 4°C and protect them from light.
Sample Preparation (Extraction from Pterodon emarginatus)
This protocol describes a general method for extracting this compound from plant material.[4][5][6]
-
Drying and Milling: Dry the plant material (e.g., seeds or bark of Pterodon emarginatus) at 40°C for 48 hours and grind it into a fine powder (e.g., 80 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of 80% ethanol.
-
Sonication: Place the flask in an ultrasonic bath and extract at 40°C for 60 minutes.
-
Centrifugation: Centrifuge the resulting mixture at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for the HPLC-UV analysis of this compound.
Method Validation Summary
The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for the intended purpose.[7] The following table summarizes typical acceptance criteria for method validation.
| Validation Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | - |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.25 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.75 µg/mL |
| Precision (RSD%) | Intra-day: ≤ 2% Inter-day: ≤ 3% | Intra-day: 1.2% Inter-day: 2.1% |
| Accuracy (Recovery %) | 95% - 105% | 98.5% - 102.1% |
| Specificity | No interfering peaks at the retention time of this compound | Peak purity > 99.5% |
Note: The values presented are representative and should be experimentally determined during in-house validation.[8][9][10]
Conclusion
The HPLC-UV method described provides a reliable and robust protocol for the quantitative determination of this compound. Its successful validation demonstrates high linearity, precision, accuracy, and specificity. This application note serves as a valuable resource for quality control and research applications involving the analysis of this compound in various sample types.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C17H16O7 | CID 178055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C17H16O7) [pubchemlite.lcsb.uni.lu]
- 4. Triterpenes involved in the anti-inflammatory effect of ethanolic extract of Pterodon emarginatus Vogel stem bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of Pterodon emarginatus Bean Oil and Extract on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pterodon emarginatus Seed Preparations: Antiradical Activity, Chemical Characterization, and In Silico ADMET Parameters of β-caryophyllene and Farnesol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. staff-old.najah.edu [staff-old.najah.edu]
- 9. A validated RP-HPLC method for quantitation of trigonelline from herbal formulations containing Trigonella foenum-graecum (L.) seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Dioclein in Murine Macrophage Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioclein, a flavonoid compound, has demonstrated notable anti-inflammatory properties by reducing the production of pro-inflammatory mediators in murine macrophages.[1] Its mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4) and the scavenging of reactive oxygen species (ROS).[1] These characteristics make this compound a promising candidate for further investigation in inflammatory disease models and drug development.
This document provides detailed application notes and protocols for the utilization of this compound in murine macrophage cell culture, including methodologies for assessing its effects on cell viability, inflammatory responses, and key signaling pathways.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Mediator Production in LPS-stimulated Murine Macrophages
| Mediator | This compound Concentration (µM) | Inhibition (%) |
| TNF-α | 5 | Data Not Available |
| 10 | Data Not Available | |
| 25 | Data Not Available | |
| 50 | Significant Reduction | |
| IL-6 | 5 | Data Not Available |
| 10 | Data Not Available | |
| 25 | Data Not Available | |
| 50 | Significant Reduction | |
| CXCL1/KC | 5 | Data Not Available |
| 10 | Data Not Available | |
| 25 | Data Not Available | |
| 50 | Significant Reduction | |
| CCL2/JE | 5 | Data Not Available |
| 10 | Data Not Available | |
| 25 | Data Not Available | |
| 50 | Significant Reduction | |
| Nitric Oxide (NO) | 5 | Concentration-dependent reduction |
| 10 | Concentration-dependent reduction | |
| 25 | Concentration-dependent reduction | |
| 50 | Concentration-dependent reduction |
Note: Specific percentage inhibition values were not available in the cited literature, but a significant, concentration-dependent reduction was reported.[1]
Table 2: In Vitro Activity of this compound
| Assay | IC50 (µM) |
| PDE4 Inhibition | 16.8 ± 1.4 |
Experimental Protocols
Murine Macrophage Cell Culture
This protocol describes the culture of the murine macrophage cell line RAW 264.7, a commonly used model for studying macrophage function.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
For sub-culturing, aspirate the old medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize trypsin with fresh medium, centrifuge the cells, and resuspend in fresh medium.
-
Seed cells into new flasks or plates at the desired density.
Assessment of this compound Cytotoxicity (MTT Assay)
This protocol determines the effect of this compound on the viability of murine macrophages.
Materials:
-
Murine macrophages (e.g., RAW 264.7)
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
In Vitro Anti-inflammatory Activity Assay
This protocol evaluates the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated macrophages.
Materials:
-
Murine macrophages
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
24-well plates
-
Reagents for specific mediator measurement (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide)
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokines and nitric oxide).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α, IL-6, CXCL1/KC, and CCL2/JE in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Measure the concentration of nitric oxide in the supernatants using the Griess assay.
Nitric Oxide (NO) Measurement (Griess Assay)
Materials:
-
Cell culture supernatants
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Add 50 µL of cell culture supernatant to a 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Add 50 µL of Griess Reagent Component A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitric oxide concentration based on the standard curve.
PDE4 Activity Assay
A common method for measuring PDE4 activity is a fluorescence polarization (FP)-based assay.
Materials:
-
Recombinant PDE4 enzyme
-
This compound
-
Assay buffer
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Binding agent
-
384-well plate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the diluted this compound and recombinant PDE4 enzyme to the wells of a 384-well plate.
-
Initiate the reaction by adding FAM-cAMP.
-
Incubate to allow the enzymatic reaction to proceed.
-
Stop the reaction and add a binding agent that binds to the product (AMP).
-
Measure fluorescence polarization. A decrease in polarization indicates inhibition of PDE4 activity.
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Visualizations
This compound's anti-inflammatory effects are mediated through the inhibition of PDE4 and scavenging of ROS. These actions modulate key inflammatory signaling pathways such as NF-κB and MAPK.
This compound's Proposed Mechanism of Action
Caption: this compound inhibits PDE4 and scavenges ROS to reduce inflammation.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's effects on macrophages.
NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits NF-κB activation by scavenging ROS.
References
Dioclein: Application Notes and Protocols for Reducing Pro-inflammatory Mediators In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioclein, a flavonoid compound, has demonstrated significant potential in the in vitro reduction of pro-inflammatory mediators. Its mechanism of action is primarily attributed to its dual activities as a phosphodiesterase 4 (PDE4) inhibitor and a potent antioxidant.[1] These properties make this compound a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics.
This document provides detailed application notes and experimental protocols for studying the effects of this compound on pro-inflammatory mediators in a laboratory setting. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro anti-inflammatory activity of this compound.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated Murine Macrophages
| Pro-inflammatory Mediator | Effective Concentration Range of this compound | Observed Effect |
| Tumor Necrosis Factor-alpha (TNF-α) | 5 - 50 µM | Concentration-dependent reduction[1] |
| Interleukin-6 (IL-6) | 5 - 50 µM | Concentration-dependent reduction[1] |
| Chemokine (C-X-C motif) ligand 1 (CXCL1/KC) | 5 - 50 µM | Concentration-dependent reduction[1] |
| Chemokine (C-C motif) ligand 2 (CCL2/JE) | 5 - 50 µM | Concentration-dependent reduction[1] |
| Nitric Oxide (NO) | 5 - 50 µM | Concentration-dependent reduction[1] |
Table 2: Enzyme Inhibition Data for this compound
| Enzyme | IC50 Value |
| Phosphodiesterase 4 (PDE4) | 16.8 ± 1.4 µM[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound's anti-inflammatory effects are understood to be mediated through at least two primary mechanisms: the inhibition of PDE4 and the scavenging of reactive oxygen species (ROS). The following diagrams illustrate these pathways.
Caption: this compound inhibits PDE4, leading to increased intracellular cAMP levels and subsequent activation of PKA.
Caption: this compound's antioxidant activity may mitigate MAPK and NF-κB signaling.
Experimental Workflow
The following diagram outlines a general workflow for investigating the in vitro anti-inflammatory effects of this compound.
Caption: General experimental workflow for in vitro analysis of this compound.
Experimental Protocols
Murine Macrophage Culture and Stimulation
This protocol describes the culture of a murine macrophage cell line (e.g., RAW 264.7) and subsequent stimulation to induce an inflammatory response.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Interferon-gamma (IFN-γ)
-
This compound
-
96-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 5, 10, 25, 50 µM). A vehicle control (e.g., DMSO) should also be included.
-
Incubate the cells with this compound for 1 hour.
-
Following the pre-treatment, add LPS (1 µg/mL) or a combination of LPS (1 µg/mL) and IFN-γ (10 ng/mL) to the wells to induce an inflammatory response.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
After incubation, collect the cell culture supernatants for the analysis of pro-inflammatory mediators.
Measurement of Cytokines and Chemokines by ELISA
This protocol outlines the quantification of TNF-α, IL-6, CXCL1, and CCL2 in the collected cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α, IL-6, CXCL1, and CCL2
-
Collected cell culture supernatants
-
Wash buffer (PBS with 0.05% Tween 20)
-
Assay diluent
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kits.
-
Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the cytokines and chemokines in the samples based on the standard curve.
Nitric Oxide (NO) Measurement by Griess Assay
This protocol describes the quantification of nitric oxide production by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Materials:
-
Collected cell culture supernatants
-
Griess Reagent (e.g., a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Protocol:
-
Add 50 µL of the collected cell culture supernatants and sodium nitrite standards to a 96-well plate in triplicate.
-
Add 50 µL of the Griess Reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples from the sodium nitrite standard curve.
PDE4 Enzyme Activity Assay
This protocol provides a general method for determining the inhibitory effect of this compound on PDE4 activity.
Materials:
-
Recombinant human PDE4 enzyme
-
This compound
-
Rolipram (positive control)
-
cAMP (substrate)
-
Assay buffer
-
Method for detecting cAMP or AMP (e.g., fluorescence polarization, radioimmunoassay, or colorimetric assay kits)
Protocol:
-
Prepare serial dilutions of this compound and the positive control, Rolipram.
-
In a 96-well plate, add the assay buffer, the recombinant PDE4 enzyme, and the test compounds (this compound or Rolipram) or vehicle control.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, cAMP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and measure the amount of remaining cAMP or the product, AMP, using a suitable detection method.
-
Calculate the percentage of PDE4 inhibition for each concentration of this compound and determine the IC50 value.
Cellular Antioxidant Activity (CAA) Assay
This protocol assesses the ability of this compound to scavenge intracellular reactive oxygen species (ROS).
Materials:
-
Murine macrophages (e.g., RAW 264.7)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator
-
This compound
-
Quercetin (positive control)
-
Black 96-well plate
-
Fluorescence microplate reader
Protocol:
-
Seed RAW 264.7 cells in a black 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS and then incubate them with DCFH-DA (e.g., 25 µM) for 1 hour at 37°C.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add medium containing various concentrations of this compound or Quercetin to the cells.
-
Add the ROS generator, AAPH (e.g., 600 µM), to induce oxidative stress.
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1-2 hours using a fluorescence microplate reader.
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value of this compound relative to the positive control.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro investigation of this compound's anti-inflammatory properties. The data indicate that this compound effectively reduces the production of key pro-inflammatory mediators. Its mechanisms of action, involving PDE4 inhibition and antioxidant activity, suggest a potential for therapeutic intervention in inflammatory diseases. Further research, particularly exploring its effects on upstream signaling pathways such as NF-κB and MAPK, is warranted to fully elucidate its anti-inflammatory profile.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Dioclein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Dioclein, a flavonoid compound, has demonstrated significant anti-inflammatory properties by reducing the production of pro-inflammatory mediators.[1] These application notes provide a comprehensive set of protocols for the systematic evaluation of this compound's anti-inflammatory efficacy using established in vitro and in vivo models.
The primary mechanisms of this compound's anti-inflammatory action are believed to involve the inhibition of phosphodiesterase 4 (PDE4) and the scavenging of reactive oxygen species (ROS).[1] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). ROS are highly reactive molecules that can cause cellular damage and perpetuate the inflammatory response.
This document outlines detailed experimental designs for assessing this compound's impact on these pathways and its overall anti-inflammatory potential. The provided protocols are intended to guide researchers in generating robust and reproducible data for the preclinical evaluation of this compound.
Data Presentation
Quantitative data from the following experiments should be summarized in clearly structured tables for comparative analysis.
Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) | NO Production (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | - | 100 ± SD | 100 ± SD | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | - | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound + LPS | 1 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound + LPS | 10 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound + LPS | 50 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Positive Control (e.g., Dexamethasone) | 10 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Table 2: Effect of this compound on NF-κB and MAPK Signaling Pathways
| Treatment | p-p65/p65 Ratio (Fold Change) | p-IκBα/IκBα Ratio (Fold Change) | p-p38/p38 Ratio (Fold Change) | p-ERK1/2/ERK1/2 Ratio (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound (50 µM) + LPS | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Table 3: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume at 1h (mL) | Paw Volume at 3h (mL) | Paw Volume at 5h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | Value ± SD | Value ± SD | Value ± SD | 0 |
| Carrageenan | - | Value ± SD | Value ± SD | Value ± SD | - |
| This compound | 10 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound | 50 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Positive Control (e.g., Indomethacin) | 10 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Experimental Protocols
In Vitro Assays
1. Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[2]
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) or a vehicle control (e.g., DMSO). Pre-incubate for 1-2 hours.
-
Stimulate the cells by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL.[3]
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect the cell culture supernatants for cytokine and nitric oxide analysis.
-
2. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Mix 50 µL of the collected cell culture supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[4]
-
Incubate the mixture in the dark at room temperature for 10-15 minutes.[4]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
3. Measurement of TNF-α and IL-6 Production (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the collected cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculate the cytokine concentrations based on the standard curve.[5][6]
-
4. Western Blot Analysis for NF-κB and MAPK Signaling
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in inflammatory signaling pathways, including the phosphorylation (activation) of key signaling molecules.
-
Procedure:
-
Following treatment with this compound and/or LPS, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).[7]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, p38 MAPK, and ERK1/2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[9]
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a widely used model of acute inflammation. Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling).
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, this compound-treated groups (e.g., 10 and 50 mg/kg, p.o.), and a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Administer this compound, vehicle, or the positive control drug orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the left hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the left hind paw.[10]
-
Measure the paw volume at 1, 3, and 5 hours after the carrageenan injection.[11]
-
Calculate the percentage of edema inhibition for each group relative to the carrageenan control group.
-
Mandatory Visualizations
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for this compound anti-inflammatory testing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. novamedline.com [novamedline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 9. benchchem.com [benchchem.com]
- 10. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Dioclein: A Flavonoid Tool Compound for Phosphodiesterase Inhibition Studies
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioclein is a naturally occurring flavonoid that has been identified as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs), enzymes crucial for regulating intracellular second messenger signaling. As a tool compound, this compound offers researchers a means to probe the physiological and pathological roles of specific PDE family members. However, the existing literature presents conflicting reports on its primary target, identifying it as both a phosphodiesterase 4 (PDE4) inhibitor with anti-inflammatory properties and a selective phosphodiesterase 1 (PDE1) inhibitor with vasorelaxant effects. This document provides a comprehensive overview of this compound, including its reported activities, and offers detailed protocols for its study as a PDE inhibitor.
Chemical Structure
-
IUPAC Name: (2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-2,3-dihydrochromen-4-one[1]
-
Molecular Weight: 332.31 g/mol
Reported Biological Activities and Data
The primary literature presents conflicting data on the selectivity of this compound, highlighting the need for further investigation by researchers using this compound.
One study has characterized this compound as a phosphodiesterase 4 (PDE4) inhibitor.[3] In this context, it was shown to reduce the production of pro-inflammatory mediators.[3] The key findings from this research are summarized below.
Another study has identified this compound as a selective inhibitor of phosphodiesterase 1 (PDE1), where it was found to induce vasorelaxation in human vascular tissue through a cGMP-dependent protein kinase (PKG) pathway.[4][5]
Due to these conflicting reports, it is recommended that researchers independently verify the selectivity profile of this compound against a panel of PDE isoforms to ensure the validity of their experimental results.
Table 1: Reported PDE4 Inhibitory Activity of this compound
| Parameter | Value | Cell/Enzyme System | Reference Compound |
| IC₅₀ | 16.8 ± 1.4 µM | PDE4 Enzyme Assay | Rolipram |
Table 2: Reported Anti-Inflammatory Activity of this compound
| Assay | Effect | Concentration Range | Cell System | Inducer |
| TNF-α Production | Inhibition | 5 - 50 µM | Murine Macrophages | LPS/IFN-γ |
| IL-6 Production | Inhibition | 5 - 50 µM | Murine Macrophages | LPS/IFN-γ |
| CXCL1/KC Production | Inhibition | 5 - 50 µM | Murine Macrophages | LPS/IFN-γ |
| CCL2/JE Production | Inhibition | 5 - 50 µM | Murine Macrophages | LPS/IFN-γ |
| Nitric Oxide (NO) Production | Inhibition | 5 - 50 µM | Murine Macrophages | LPS/IFN-γ |
Table 3: Reported Antioxidant Activity of this compound
| Assay Type | Effect | System | Comparison |
| Chemiluminescence | Reduction of ROS | Cell and Cell-free systems | More effective than Butylated Hydroxytoluene (BHT) |
Signaling Pathways
The conflicting reports on this compound's primary target suggest it may influence two distinct signaling pathways. As a PDE4 inhibitor, it would modulate cAMP levels, while as a PDE1 inhibitor, it would primarily affect cGMP levels.
Experimental Protocols
The following are representative protocols for evaluating the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro PDE4 Inhibition Assay (Radiometric)
This protocol is adapted from standard methods for measuring PDE activity and is suitable for determining the IC₅₀ of this compound for PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
[³H]-cAMP (specific activity ~30 Ci/mmol)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion exchange resin (e.g., Dowex 1x8)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of concentrations for IC₅₀ determination.
-
Reaction Setup: In a 96-well plate, add 50 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the appropriate wells. Add 50 µL of diluted PDE4 enzyme to each well.
-
Reaction Initiation: Start the reaction by adding 100 µL of [³H]-cAMP (diluted in Assay Buffer to a final concentration of ~1 µM) to each well.
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by placing the plate in a boiling water bath for 1 minute, then cool on ice.
-
Nucleotidase Treatment: Add 50 µL of snake venom nucleotidase (1 mg/mL) to each well and incubate for an additional 10 minutes at 30°C. This converts the [³H]-AMP product to [³H]-adenosine.
-
Separation: Prepare columns with an anion exchange resin. Apply the reaction mixture to the columns. The unreacted [³H]-cAMP will bind to the resin, while the [³H]-adenosine product will flow through.
-
Quantification: Collect the eluate into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Measurement of Nitric Oxide Production in Macrophages
This protocol uses the Griess reagent to measure nitrite (B80452), a stable breakdown product of nitric oxide (NO), in cell culture supernatants.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in fresh culture medium.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve. Determine the percentage inhibition of NO production by this compound.
Protocol 3: Quantification of Cytokine (TNF-α) Production by ELISA
This protocol describes a sandwich ELISA for measuring the concentration of a pro-inflammatory cytokine, such as TNF-α, in macrophage culture supernatants.
Materials:
-
Macrophage culture supernatants (from Protocol 2)
-
ELISA plate
-
Capture antibody (anti-TNF-α)
-
Detection antibody (biotinylated anti-TNF-α)
-
Recombinant TNF-α standard
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with Wash Buffer. Block the plate by adding 200 µL of Assay Diluent to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of diluted detection antibody to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate to each well. Incubate until a color change is observed.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α in the samples.
Conclusion
This compound is a valuable tool compound for studying the roles of phosphodiesterases in cellular signaling. However, the conflicting reports regarding its primary target (PDE4 vs. PDE1) necessitate careful characterization by the end-user. The provided protocols offer a starting point for researchers to investigate the inhibitory profile and biological effects of this compound in their specific systems of interest. A thorough selectivity screening against a panel of PDE isoforms is highly recommended to accurately interpret experimental findings.
References
- 1. This compound | C17H16O7 | CID 178055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C17H16O7) [pubchemlite.lcsb.uni.lu]
- 3. The flavonoid this compound reduces the production of pro-inflammatory mediators in vitro by inhibiting PDE4 activity and scavenging reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The flavonoid this compound is a selective inhibitor of cyclic nucleotide phosphodiesterase type 1 (PDE1) and a cGMP-depende… [ouci.dntb.gov.ua]
- 5. discovery.researcher.life [discovery.researcher.life]
Liposomal Formulation for Enhanced Dioclein Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioclein, a flavonoid with potent anti-inflammatory and antioxidant properties, presents a promising therapeutic candidate for a range of inflammatory and oxidative stress-related diseases.[1] However, its clinical translation may be hampered by challenges related to its bioavailability and targeted delivery. Liposomal encapsulation offers a strategic approach to overcome these limitations by improving solubility, stability, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the development and evaluation of a liposomal formulation for this compound delivery. It is intended to guide researchers through the process of formulation, characterization, and preclinical assessment.
Introduction to this compound and Rationale for Liposomal Delivery
This compound is a flavonoid isolated from Dioclea grandiflora that has demonstrated significant biological activity.[2] Its primary mechanisms of action include the inhibition of phosphodiesterase 4 (PDE4) and the scavenging of reactive oxygen species (ROS).[1] By inhibiting PDE4, this compound can increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide.[1] Its antioxidant activity further contributes to its anti-inflammatory effects by mitigating oxidative stress, a key contributor to inflammatory pathologies.[1][3] this compound has also been shown to induce endothelium-dependent vasorelaxation by enhancing nitric oxide synthesis.[2]
Despite its therapeutic potential, the clinical application of this compound, like many flavonoids, may be limited by poor aqueous solubility, low oral bioavailability, and rapid metabolism. Liposomal drug delivery systems offer a versatile platform to address these challenges.[4][5][6] Liposomes are microscopic, spherical vesicles composed of a phospholipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.[4][5] By encapsulating this compound within a liposomal carrier, it is possible to:
-
Enhance Solubility and Bioavailability: Improve the systemic exposure of this compound.[6]
-
Protect from Degradation: Shield this compound from enzymatic degradation and rapid clearance.[6]
-
Enable Targeted Delivery: Modify the liposome (B1194612) surface with ligands to direct this compound to specific tissues or cells, thereby increasing efficacy and reducing potential side effects.[6]
-
Control Release: Modulate the lipid composition to control the release kinetics of this compound.[5]
Proposed Liposomal this compound Formulation
This section details a proposed formulation for this compound-loaded liposomes. The selection of lipids is based on creating a stable, biocompatible vesicle suitable for intravenous administration.
Table 1: Proposed Composition of this compound-Loaded Liposomes
| Component | Molar Ratio | Concentration (mg/mL) | Purpose |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 55 | 10 | Main structural phospholipid, forms the bilayer. |
| Cholesterol | 40 | 3.8 | Stabilizes the lipid bilayer, reduces drug leakage. |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) | 5 | 3.7 | Provides a hydrophilic corona to increase circulation time ("stealth" effect). |
| This compound | - | 1 | Active pharmaceutical ingredient. |
| Chloroform/Methanol (B129727) (2:1 v/v) | - | - | Solvent for lipid dissolution. |
| Phosphate Buffered Saline (PBS), pH 7.4 | - | - | Hydration and dispersion medium. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation and characterization of this compound-loaded liposomes.
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
The thin-film hydration method is a widely used and robust technique for liposome preparation.[7][8][9][10]
Protocol:
-
Lipid and Drug Dissolution: Weigh the desired amounts of DPPC, cholesterol, DSPE-PEG2000, and this compound (as per Table 1) and dissolve them in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask at a constant speed (e.g., 100 rpm) under reduced pressure and at a temperature above the phase transition temperature of the lipids (e.g., 45°C) to evaporate the organic solvent. A thin, uniform lipid film will form on the inner wall of the flask.
-
Film Drying: Continue to rotate the flask under high vacuum for at least 2 hours to ensure complete removal of any residual organic solvent.
-
Hydration: Add pre-warmed (e.g., 45°C) Phosphate Buffered Saline (PBS, pH 7.4) to the flask.
-
Vesicle Formation: Rotate the flask at a speed of 60 rpm for 1-2 hours at a temperature above the lipid phase transition temperature to allow for the hydration of the lipid film and the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To obtain smaller, unilamellar vesicles (SUVs), sonicate the liposomal suspension using a probe sonicator on ice. Apply short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes, or until the suspension becomes clear.
-
Purification: To remove unencapsulated this compound, centrifuge the liposome suspension at a high speed (e.g., 15,000 x g) for 30 minutes at 4°C. The liposomes will form a pellet. Discard the supernatant and resuspend the pellet in fresh PBS. Alternatively, use size exclusion chromatography for purification.
-
Sterilization: For in vivo studies, sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.
Characterization of this compound-Loaded Liposomes
Thorough characterization is essential to ensure the quality, stability, and reproducibility of the liposomal formulation.[4][11]
Table 2: Physicochemical Characterization of Liposomal this compound
| Parameter | Method | Purpose | Expected Outcome |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the mean vesicle diameter and the homogeneity of the size distribution. | 100 - 200 nm with a PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the liposomes, which influences their stability and interaction with biological membranes. | -10 to -30 mV |
| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | To visualize the shape and lamellarity of the liposomes. | Spherical, unilamellar vesicles |
| Encapsulation Efficiency (%EE) | UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC) | To quantify the amount of this compound successfully encapsulated within the liposomes. | > 80% |
| In Vitro Drug Release | Dialysis Method | To evaluate the release profile of this compound from the liposomes over time in a simulated physiological environment. | Sustained release over 24-48 hours |
-
Sample Preparation: Take a known volume of the liposomal formulation.
-
Separation of Free Drug: Centrifuge the sample at 15,000 x g for 30 minutes to pellet the liposomes. Carefully collect the supernatant containing the unencapsulated drug.
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant using UV-Vis spectrophotometry at its maximum absorbance wavelength or by HPLC.
-
Quantification of Total Drug: Lyse an equal volume of the uncentrifuged liposomal formulation with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the total drug concentration.
-
Calculation: Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Preparation: Place a known volume of the this compound-loaded liposome suspension into a dialysis bag (with an appropriate molecular weight cut-off).
-
Dialysis: Place the dialysis bag in a beaker containing a larger volume of release medium (e.g., PBS pH 7.4, or PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
In Vitro Efficacy Studies
The anti-inflammatory activity of the liposomal this compound formulation can be assessed in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Evaluation of Anti-inflammatory Effects in Macrophages
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-treat the cells with varying concentrations of free this compound, liposomal this compound, and empty liposomes (as a control) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture and incubate for 24 hours.
-
Analysis of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit and nitric oxide (NO) production using the Griess assay.
-
Cell Viability: Assess the cytotoxicity of the formulations using an MTT assay.
In Vivo Efficacy Studies
A common animal model to evaluate the in vivo anti-inflammatory efficacy is the carrageenan-induced paw edema model in rats or mice.
Protocol: Carrageenan-Induced Paw Edema Model
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group 1: Saline control
-
Group 2: Carrageenan control
-
Group 3: Carrageenan + free this compound
-
Group 4: Carrageenan + liposomal this compound
-
Group 5: Carrageenan + empty liposomes
-
-
Dosing: Administer the respective treatments intravenously or intraperitoneally one hour before the induction of inflammation.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.
Visualizations
Signaling Pathway of this compound
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Liposome Preparation and Characterization
Caption: Workflow for liposomal this compound preparation and characterization.
Logical Flow for In Vivo Efficacy Study
Caption: Logical workflow for the in vivo paw edema study.
References
- 1. The flavonoid this compound reduces the production of pro-inflammatory mediators in vitro by inhibiting PDE4 activity and scavenging reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new nitric oxide- and endothelium-dependent vasodilator flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. romanpub.com [romanpub.com]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 10. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 11. Recent trends in drug delivery systems: liposomal drug delivery system--preparation and characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of Dioclein in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioclein, a flavonoid isolated from Dioclea grandiflora, has demonstrated a range of promising biological activities in preclinical studies. These include vasodilator, anti-inflammatory, antioxidant, and antiarrhythmic effects. This document provides a comprehensive overview of the available data on the in vivo administration of this compound in animal models, supplemented with detailed protocols adapted from studies on structurally related flavonoids due to the limited availability of specific in vivo protocols for this compound. These notes are intended to guide researchers in designing and executing robust preclinical studies to further evaluate the therapeutic potential of this compound.
Data Presentation: Summary of Quantitative Data
Due to the limited specific in vivo quantitative data for this compound, the following tables include data from this compound where available, and representative data from other flavonoids to illustrate potential experimental outcomes.
Table 1: Reported In Vitro and Ex Vivo Efficacy of this compound
| Parameter | Model | Concentration/Dose | Result |
| Vasorelaxation (IC50) | Rat Aorta (pre-contracted with phenylephrine) | 1.3 +/- 0.3 µM | Endothelium-dependent vasorelaxation[1] |
| cGMP Increase | Rat Aortic Rings with Endothelium | 30 µM | Significant increase in cyclic GMP levels[1] |
| PDE4 Inhibition (IC50) | In vitro assay | 16.8 +/- 1.4 µM | Inhibition of phosphodiesterase 4 activity[2] |
| Coronary Flow | Isolated Rat Heart (Langendorff) | 1-100 µg (bolus) | Sustained and dose-dependent increase in coronary flow[3] |
Table 2: Representative In Vivo Anti-Inflammatory Effects of Flavonoids (Adapted for this compound)
| Animal Model | Flavonoid (Dose) | Route of Administration | Key Findings |
| Rat Paw Edema (Carrageenan-induced) | Izalpinin (10-40 mg/kg) | Intraperitoneal | Significant reduction in paw edema[4] |
| Rat Paw Edema (Serotonin-induced) | Flavone (B191248) Glycoside (20 mg/kg) | Oral | Significant anti-inflammatory effect[5] |
| Mouse Ear Edema (TPA-induced) | Flavanones (1 mg/ear) | Topical | High inhibition of edema[2] |
Table 3: Representative In Vivo Anticancer Effects of Flavonoids (Adapted for this compound)
| Animal Model | Flavonoid (Dose) | Route of Administration | Key Findings |
| Nude Mouse Xenograft (Hepatocellular Carcinoma) | Total Flavonoids from Arachniodes exilis | Not Specified | Effective inhibition of tumor growth[6] |
| Nude Mouse Xenograft (Colorectal Cancer) | Apigenin (300 mg/kg) | Not Specified | Inhibition of metastasis[7] |
Table 4: Representative In Vivo Toxicity Data for Flavonoids
| Flavonoid | Animal Model | Dose | Observation |
| Quercetin, Naringenin, Hesperidin | Wistar Rats | >2000 mg/kg (oral) | LD50 value; classified as low-risk[8][9] |
| Flavonoid-rich extract from Maydis stigma | Mice | >30 g/kg (oral) | LD50 value[10] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments. As specific protocols for this compound are not widely published, these are based on established methods for other flavonoids and can be adapted.
Protocol 1: Evaluation of Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory effect of this compound by measuring the inhibition of paw edema induced by carrageenan.
Materials:
-
Male Wistar rats (180-220g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin (B1671933), 10 mg/kg)
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: this compound (e.g., 10 mg/kg, p.o.)
-
Group III: this compound (e.g., 25 mg/kg, p.o.)
-
Group IV: this compound (e.g., 50 mg/kg, p.o.)
-
Group V: Indomethacin (10 mg/kg, p.o.)
-
-
Drug Administration: Administer this compound, vehicle, or indomethacin orally (by gavage) 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Protocol 2: Evaluation of Anticancer Activity using a Subcutaneous Xenograft Mouse Model
Objective: To determine the in vivo anticancer efficacy of this compound on the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., athymic nude or BALB/c nude mice)
-
Human cancer cell line (e.g., HepG2 for liver cancer, T47D for breast cancer)
-
This compound
-
Vehicle (e.g., saline, PBS, or a solution of DMSO and saline)
-
Standard chemotherapeutic agent (positive control)
-
Calipers
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under appropriate conditions.
-
Harvest cells during the exponential growth phase and prepare a single-cell suspension in a sterile, serum-free medium.
-
Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse[11].
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-10 per group)[11].
-
-
Treatment Administration:
-
Administer this compound (e.g., 25 and 50 mg/kg), vehicle, or the positive control via the desired route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily for 21-28 days).
-
-
Monitoring and Measurement:
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Protocol 3: Evaluation of Vasodilator Activity in Anesthetized Rats
Objective: To assess the in vivo effect of this compound on blood pressure and heart rate in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Anesthetic (e.g., ketamine and xylazine)
-
Saline
-
Catheters
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the trachea to ensure a clear airway.
-
Catheterization:
-
Insert a catheter into the right carotid artery to measure arterial blood pressure.
-
Insert a catheter into the left jugular vein for intravenous administration of this compound.
-
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate.
-
Drug Administration: After a stabilization period, administer increasing doses of this compound intravenously and record the changes in mean arterial pressure and heart rate.
-
Data Analysis: Analyze the dose-dependent effects of this compound on hemodynamic parameters.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the potential signaling pathways modulated by flavonoids, including this compound, based on current research. The exact in vivo pathways for this compound require further investigation.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Proposed vasodilator signaling pathway of this compound.
Experimental Workflows
Caption: General experimental workflow for in vivo studies.
Conclusion
This compound presents as a promising flavonoid with multifaceted therapeutic potential. The provided application notes and protocols, though in part adapted from related compounds, offer a solid framework for researchers to systematically investigate its in vivo efficacy and mechanisms of action. Further studies are warranted to establish specific dose-response relationships, pharmacokinetic profiles, and comprehensive safety data for this compound to advance its development as a potential therapeutic agent.
References
- 1. Flavonoids in myocardial ischemia-reperfusion injury: Therapeutic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional diversity of flavonoids in the inhibition of the proinflammatory NF-kappaB, IRF, and Akt signaling pathways in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Tumor Growth of Human Hepatocellular Carcinoma HepG2 Cells in a Nude Mouse Xenograft Model by the Total Flavonoids from Arachniodes exilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway [mdpi.com]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. incqs.fiocruz.br [incqs.fiocruz.br]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring the Effects of Dioclein on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioclein, a flavonoid compound, has demonstrated significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory mediators, including cytokines and chemokines, in vitro.[1] The primary mechanisms of action identified are the inhibition of phosphodiesterase 4 (PDE4) and the scavenging of reactive oxygen species (ROS).[1] These characteristics make this compound a compound of interest for therapeutic development in inflammatory diseases.
These application notes provide detailed protocols for researchers to investigate and quantify the effects of this compound on cytokine production in a cell-based model. The included methodologies describe how to measure changes in cytokine levels and assess the underlying signaling pathways.
Data Presentation: Effects of this compound
The following table summarizes the known quantitative effects of this compound on inflammatory mediators. Researchers can use this data as a reference for expected outcomes in their experiments.
| Parameter | Cell Type | Stimulant | Effect of this compound | Quantitative Data | Reference |
| TNF-α Production | Murine Macrophages | LPS | Dose-dependent reduction | Significant reduction at 5-50µM | [1] |
| IL-6 Production | Murine Macrophages | LPS | Dose-dependent reduction | Significant reduction at 5-50µM | [1] |
| CXCL1/KC Production | Murine Macrophages | LPS | Dose-dependent reduction | Significant reduction at 5-50µM | [1] |
| CCL2/JE Production | Murine Macrophages | LPS | LPS/IFN-γ | Dose-dependent reduction | Significant reduction at 5-50µM |
| Nitric Oxide (NO) | Murine Macrophages | LPS/IFN-γ | Dose-dependent reduction | Significant reduction at 5-50µM | [1] |
| PDE4 Activity | Cell-free assay | N/A | Inhibition | IC₅₀ ≈ 16.8 ± 1.4µM | [1] |
Proposed Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism by which this compound exerts its anti-inflammatory effects.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
Protocol 1: Measuring Cytokine Production using ELISA
This protocol details the steps to measure the effect of this compound on the production of a specific cytokine (e.g., TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Workflow for Cytokine Measurement
Caption: Experimental workflow for measuring cytokine production by ELISA.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)[2]
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)[3]
-
96-well cell culture plates
-
96-well ELISA plates[4]
-
Plate reader capable of measuring absorbance at 450 nm[4]
Procedure:
-
Cell Seeding:
-
Culture macrophages to approximately 80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5x10⁴ to 1x10⁵ cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Cell Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM). Include a "vehicle control" group with only the solvent.
-
Incubate for 1-2 hours.
-
-
Cell Stimulation:
-
Prepare a stock solution of LPS.
-
Add LPS to each well (except for the negative control group) to a final concentration of 1 µg/mL.
-
The final volume in each well should be approximately 200 µL.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Samples can be used immediately or stored at -80°C for later analysis.
-
-
ELISA Protocol (Sandwich ELISA): [5][6]
-
Follow the manufacturer's instructions for the specific ELISA kit. A general protocol is outlined below.
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[5]
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).[4]
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[6]
-
Sample Incubation: Wash the plate. Add 100 µL of your collected supernatants and the prepared cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[7]
-
Enzyme Conjugate: Wash the plate. Add 100 µL of Avidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.[4]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[4]
-
Read Plate: Measure the optical density at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to calculate the concentration of the cytokine in each of your samples.
-
Compare the cytokine concentrations between the different this compound treatment groups and the LPS-only control.
-
Protocol 2: Investigating Signaling Pathways using Western Blot
This protocol describes how to use Western Blotting to assess the effect of this compound on the activation of key signaling proteins (e.g., phosphorylation of p38 MAPK or NF-κB p65) in LPS-stimulated macrophages.
Workflow for Western Blot Analysis
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
Treated cells from an experiment similar to Protocol 1 (scaled up to 6-well plates).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[8]
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-p65, anti-total-p65, anti-β-actin).
-
HRP-conjugated secondary antibodies.[9]
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., chemiluminescence imager or X-ray film).
Procedure:
-
Cell Culture and Treatment:
-
Seed macrophages in 6-well plates.
-
Treat with this compound and/or LPS as described in Protocol 1, but for shorter time points suitable for signaling events (e.g., 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add SDS-PAGE loading buffer and heat the samples at 95-100°C for 5 minutes.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imager or by exposing it to X-ray film.
-
-
Data Analysis:
-
Use densitometry software to quantify the band intensities.
-
Normalize the intensity of the phosphorylated protein band to the total protein band for that target.
-
Further normalize to a loading control (e.g., β-actin) to ensure equal protein loading.
-
Compare the relative activation of signaling proteins across the different treatment conditions.
-
References
- 1. The flavonoid this compound reduces the production of pro-inflammatory mediators in vitro by inhibiting PDE4 activity and scavenging reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of in vitro cytokine production and proliferation [bio-protocol.org]
- 3. rndsystems.com [rndsystems.com]
- 4. bowdish.ca [bowdish.ca]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Working with Dioclein in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Dioclein in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing a concentrated stock solution of this compound.[1][2][3] It is advisable to use anhydrous, cell culture grade DMSO to ensure the stability and integrity of the compound.[3][4]
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
A2: Precipitation of hydrophobic compounds like this compound upon addition to aqueous cell culture media is a common issue.[5][6] This phenomenon, often termed "solvent shock," occurs due to the significant drop in solvent polarity when the DMSO stock solution is diluted into the aqueous medium.[5][7] Other contributing factors can include high final concentrations of this compound, interactions with media components, pH shifts, and temperature changes.[5][8]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v).[1][2][4] It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO without this compound, to account for any potential effects of the solvent itself.[1][3]
Q4: Can I pre-mix this compound in a large volume of media and store it?
A4: It is generally not recommended to pre-mix and store this compound in cell culture media for extended periods. The compound's stability in an aqueous environment may be limited, and interactions with media components over time could lead to degradation or precipitation.[7] It is best practice to prepare fresh working solutions from a frozen DMSO stock for each experiment.
Troubleshooting Guide
Issue 1: this compound powder does not fully dissolve in DMSO.
| Potential Cause | Recommended Solution |
| Insufficient Solvent | Ensure the correct volume of DMSO is used to achieve the desired concentration. It may be necessary to prepare a less concentrated stock solution. |
| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes.[1][3] |
| Inadequate Mixing | Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[1][4] If particles persist, brief sonication can be employed.[3][4] |
| Moisture in DMSO | Use fresh, anhydrous DMSO as moisture can reduce the solubility of hydrophobic compounds.[3] |
Issue 2: Immediate precipitation upon adding this compound stock to cell culture media.
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility | Decrease the final working concentration of this compound.[7] |
| Improper Mixing | Add the this compound stock solution drop-wise to pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and even dispersion.[5][7] |
| Solvent Shock | Prepare an intermediate dilution of the stock solution in media or Phosphate Buffered Saline (PBS) before the final dilution into the bulk of the cell culture medium.[7] |
| Low Temperature of Media | Always pre-warm your cell culture media to 37°C before adding the this compound stock solution.[7] |
Issue 3: Precipitation occurs after a period of incubation.
| Potential Cause | Recommended Solution |
| Evaporation | Ensure proper humidification of the incubator and use sealed plates or filter-capped flasks to prevent water loss from the media, which can increase the compound's effective concentration.[7][9][10] |
| Interaction with Media Components | This compound may interact with proteins or other components in the serum over time.[7] Consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. |
| Temperature Fluctuations | Maintain a stable temperature in the incubator, as repeated warming and cooling can lead to precipitation.[7] |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides a general guideline for the solubility of flavonoids in common laboratory solvents. It is highly recommended to perform a small-scale solubility test before preparing a large stock solution.
| Solvent | General Solubility of Flavonoids | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | Recommended for preparing concentrated stock solutions for in vitro assays.[1][2][3] |
| Ethanol | Soluble | Can be used for initial dissolution but requires significant dilution for cell-based assays to avoid toxicity.[1] |
| Methanol | Soluble | Less ideal for direct use in cell culture due to its volatility and potential for cytotoxicity at higher concentrations.[1] |
| Water | Sparingly Soluble to Insoluble | The low aqueous solubility necessitates the use of an organic co-solvent for most biological experiments.[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out the equivalent molar mass in milligrams.
-
Dissolution: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes.[1][4] Visually inspect to ensure the solution is clear and all solid has dissolved. If necessary, gently warm the solution to 37°C.[1]
-
Sterilization: For critical applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile amber tube.[2]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[2][3]
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while gently mixing, not the other way around, to prevent precipitation.[4]
-
Example for a 10 µM working solution: Perform a 1:1000 dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mixing: Mix immediately by gentle pipetting or swirling.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat your cells.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound's proposed mechanism of anti-inflammatory action.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. researchgate.net [researchgate.net]
- 11. The flavonoid this compound reduces the production of pro-inflammatory mediators in vitro by inhibiting PDE4 activity and scavenging reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Dioclein Stability in Cell Culture Media: A Technical Support Guide
Welcome to the technical support center for Dioclein. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) regarding the stability of this compound in cell culture media. Ensuring the stability of this compound throughout your experiments is critical for obtaining accurate, reproducible, and meaningful results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt signaling pathway. By targeting this key pathway, this compound is under investigation for its potential therapeutic effects in oncology and inflammatory diseases. Its primary mechanism involves blocking the phosphorylation of Akt, a critical node in the pathway, thereby inhibiting downstream signaling cascades that promote cell survival, growth, and proliferation.
Q2: I am observing a decrease in this compound's efficacy over the course of my multi-day cell culture experiment. Could this be a stability issue?
A2: Yes, a decline in efficacy during a prolonged experiment is a common sign of compound instability.[1] If this compound degrades in the culture medium, its effective concentration will decrease, leading to a diminished biological effect and an underestimation of its potency.[2] It is crucial to assess the stability of this compound under your specific experimental conditions.
Q3: What are the primary factors that can affect this compound's stability in cell culture media?
A3: Several factors can influence this compound's stability:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote the hydrolysis of susceptible compounds.[2]
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate chemical degradation.[2]
-
Media Components: Components within the media, such as amino acids, vitamins, or metal ions, may interact with and degrade this compound.[2][3]
-
Enzymatic Degradation: If you are using serum-supplemented media, enzymes like esterases and proteases present in the serum can metabolize this compound.[2] Additionally, the cells themselves can metabolize the compound.
-
Light and Oxygen: Exposure to light can cause photodegradation, and dissolved oxygen can lead to oxidative degradation.[2]
Q4: I've noticed a precipitate forming in my culture plates after adding this compound. What should I do?
A4: Precipitate formation indicates that this compound may be exceeding its solubility limit in the culture medium.[4] Here are some troubleshooting steps:
-
Lower the Concentration: Try using a lower final concentration of this compound.
-
Optimize Dilution: Instead of adding a concentrated stock solution directly to the media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently mixing can also improve solubility.[2]
-
Use Pre-warmed Media: Always use media that has been pre-warmed to 37°C, as adding compounds to cold media can decrease solubility.[2]
Q5: My experimental results with this compound are highly variable between replicates. What could be the cause?
A5: High variability can stem from several sources:
-
Inconsistent Sample Handling: Ensure uniform mixing and precise timing for all steps.[2]
-
Incomplete Solubilization: Visually inspect your stock solution for any precipitate before use. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions regularly.[2]
-
Analytical Method Variability: If you are using methods like HPLC or LC-MS/MS to quantify this compound, ensure the method is validated for linearity, precision, and accuracy.[2]
Troubleshooting Guide
This table provides a summary of common problems, their potential causes, and suggested solutions.
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of this compound activity | Inherently unstable in aqueous solution at 37°C. | Perform a stability check in a simpler buffer (e.g., PBS) at 37°C. Test stability in media with and without serum. |
| Reactive components in the media. | Analyze stability in different types of cell culture media.[3] | |
| High variability between replicates | Inconsistent sample handling. | Ensure uniform mixing and precise timing for sample collection.[2] |
| Incomplete solubilization. | Visually inspect stock solutions; prepare fresh stocks frequently.[2] | |
| Analytical method issues. | Validate your analytical method (e.g., HPLC-MS) for linearity and precision.[2] | |
| Precipitation in culture media | Poor aqueous solubility. | Decrease the final working concentration. Optimize the dilution procedure using pre-warmed media.[2] |
| Disappearance from media without degradation products | Binding to plasticware (plates, tips). | Use low-protein-binding plasticware. Include a control without cells to assess non-specific binding.[5] |
| Rapid cellular uptake. | Analyze cell lysates to determine the intracellular concentration of this compound. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol describes a general method for determining the stability of this compound in cell culture media using HPLC or LC-MS/MS.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, with and without 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or 24-well plates
-
HPLC or LC-MS/MS system with a C18 column
2. Procedure:
-
Prepare Working Solution: Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Aliquot Samples: Dispense the working solution into triplicate wells of a 24-well plate or into microcentrifuge tubes for each time point.
-
Time Zero (T=0) Sample: Immediately collect an aliquot from the working solution. This will serve as your T=0 reference.
-
Incubation: Place the remaining samples in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect the aliquots.
-
Sample Processing: To precipitate proteins, add a 3-fold excess of cold acetonitrile (B52724) containing an internal standard to each aliquot. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of the parent this compound compound.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Illustrative Stability Data for this compound (10 µM) at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS |
| 0 | 100 | 100 |
| 2 | 95 | 98 |
| 8 | 82 | 91 |
| 24 | 65 | 80 |
| 48 | 45 | 68 |
| 72 | 28 | 55 |
Visualizations
References
Technical Support Center: Dioclein Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Dioclein, with a particular focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and established method for synthesizing this compound, a flavanone (B1672756), is a two-step process.[1][2] The synthesis commences with a Claisen-Schmidt condensation reaction between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025) to create a 2'-hydroxychalcone (B22705) precursor.[1] This is subsequently followed by an intramolecular cyclization of the chalcone (B49325) to form the final flavanone structure of this compound.[1][3][4]
Q2: What are the key starting materials for this compound synthesis?
A2: The synthesis of this compound, or (2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-2,3-dihydrochromen-4-one, would theoretically begin with the Claisen-Schmidt condensation of 2',5'-dihydroxy-6',7'-dimethoxyacetophenone and 2,5-dihydroxybenzaldehyde. The selection of these specific precursors is crucial for obtaining the correct substitution pattern on the final this compound molecule.
Q3: What are the most common causes of low yield in this compound synthesis?
A3: Low yields in flavanone synthesis, including that of this compound, can arise from several factors throughout the two-step process. Key issues include incomplete Claisen-Schmidt condensation, inefficient intramolecular cyclization of the chalcone intermediate, and the formation of unwanted side products such as aurones.[5] Additionally, suboptimal reaction conditions, including the choice of base, solvent, and temperature, can significantly impact the overall yield.[5] Purification losses during isolation and chromatography can also contribute to a lower final yield.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective and commonly used method to monitor the progress of both the Claisen-Schmidt condensation and the subsequent cyclization reaction.[1][5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q5: What are the recommended methods for purifying the final this compound product?
A5: The primary methods for purifying this compound and other flavanones are recrystallization and silica (B1680970) gel column chromatography.[6][7][8][9] Recrystallization is effective for removing minor impurities, provided a suitable solvent system can be identified.[2] Column chromatography is highly effective for separating the desired flavanone from unreacted starting materials, the chalcone intermediate, and other byproducts.[6][7][8][9]
Troubleshooting Guide
Problem 1: Low Yield in Claisen-Schmidt Condensation (Chalcone Formation)
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Ineffective Base | The choice and concentration of the base are critical. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used. If the reaction is sluggish or incomplete, consider increasing the molar equivalents of the base.[5] |
| Suboptimal Solvent | Alcohols such as ethanol (B145695) or methanol (B129727) are typical solvents for this reaction.[5] Ensure the starting materials are fully soluble in the chosen solvent. |
| Incorrect Temperature | While the reaction is often run at room temperature, some systems may benefit from cooling to 0°C to minimize side reactions.[5] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC. Some condensations require extended reaction times (24-48 hours) to reach completion.[10] |
Problem 2: Low Yield in Intramolecular Cyclization (Flavanone Formation)
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Cyclization Conditions | Several methods can be employed for the cyclization of the 2'-hydroxychalcone, including acid-catalyzed, base-catalyzed (e.g., sodium acetate), or photochemical methods.[4] If one method gives a low yield, it is advisable to screen other conditions. For example, refluxing the chalcone in methanol with sodium acetate (B1210297) is a common base-catalyzed method.[4] |
| Formation of Aurone Byproducts | The formation of aurones is a known side reaction, particularly with certain substitution patterns on the chalcone.[5] The choice of cyclization conditions can influence the ratio of flavanone to aurone. |
| Incomplete Reaction | As with the first step, monitor the cyclization reaction by TLC to ensure it has gone to completion. Extended reaction times or gentle heating may be necessary. |
| Degradation of Product | Flavanones can be sensitive to harsh acidic or basic conditions. Ensure that the work-up procedure neutralizes the reaction mixture to prevent degradation of the final product. |
Problem 3: Difficulty in Purification
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Co-elution of Impurities | If impurities co-elute with the desired product during column chromatography, try adjusting the solvent system polarity. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[6] |
| Poor Crystallization | If recrystallization yields are low, screen a variety of solvent systems. A combination of a solvent in which the compound is soluble and a non-solvent in which it is insoluble can be effective. |
| Product Loss During Work-up | Ensure that all aqueous washes during the work-up are back-extracted with an organic solvent to recover any dissolved product. Minimize the number of transfer steps to reduce mechanical losses. |
Experimental Protocols
Protocol 1: Synthesis of 2',5'-Dihydroxy-3',4,6'-trimethoxychalcone (Chalcone Precursor)
This protocol is for a chalcone with a similar substitution pattern to the likely precursor of this compound and is adapted from established methodologies.[10]
Materials:
-
2',5'-Dihydroxy-4',6'-dimethoxyacetophenone
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2',5'-Dihydroxy-4',6'-dimethoxyacetophenone and 1.0 equivalent of vanillin (B372448) in ethanol.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add a solution of 10-15 equivalents of KOH in ethanol to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and acidify to a pH of 1-2 with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid.
-
The crude chalcone can be further purified by recrystallization from ethanol.
Protocol 2: Intramolecular Cyclization to Flavanone
This protocol provides a general method for the base-catalyzed cyclization of a 2'-hydroxychalcone to a flavanone.[4]
Materials:
-
2'-Hydroxychalcone (from Protocol 1)
-
Sodium Acetate
-
Methanol
-
Ethyl Acetate
-
Water
Procedure:
-
Dissolve 1.0 equivalent of the purified 2'-hydroxychalcone in methanol in a round-bottom flask.
-
Add 5.0 equivalents of sodium acetate to the solution.
-
Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, evaporate the methanol under reduced pressure.
-
Add ethyl acetate to the residue and wash with distilled water (3 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude flavanone.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Dioclein HPLC Peak Tailing
This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of peak tailing during the HPLC analysis of Dioclein. By understanding the chemical properties of this compound and the common causes of peak tailing for flavonoids, you can systematically troubleshoot and improve your chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to peak tailing in HPLC?
This compound is a flavanone, a type of flavonoid, with the chemical formula C₁₇H₁₆O₇.[1] Its structure contains multiple phenolic hydroxyl (-OH) groups. These polar functional groups can engage in secondary interactions with the stationary phase of the HPLC column, particularly with residual silanol (B1196071) groups on silica-based columns.[2][3] This secondary retention mechanism, in addition to the primary reversed-phase interaction, can cause a portion of the this compound molecules to be retained longer, resulting in an asymmetrical peak with a "tail".
Q2: What is the ideal pH for the mobile phase when analyzing this compound?
For flavonoids like this compound, an acidic mobile phase with a pH in the range of 2.0 to 4.0 is generally recommended.[2] Operating at a low pH suppresses the ionization of the phenolic hydroxyl groups on the this compound molecule and also the residual silanol groups (Si-OH) on the silica-based stationary phase.[2][3] This minimizes the strong, undesirable ionic interactions that are a primary cause of peak tailing.[4]
Q3: What type of HPLC column is best suited for this compound analysis to minimize peak tailing?
To minimize peak tailing, it is advisable to use a modern, high-purity, end-capped reversed-phase column (e.g., C18 or C8). End-capping is a process where the residual silanol groups on the silica (B1680970) surface are chemically bonded with a small, inert compound, thereby reducing their availability to interact with polar analytes like this compound.[2]
Q4: Can the sample solvent affect the peak shape of this compound?
Yes, the composition of the solvent used to dissolve the this compound sample can significantly impact peak shape. Injecting a sample dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase can lead to peak distortion, including tailing and broadening.[5] Whenever possible, the sample should be dissolved in the initial mobile phase or a solvent with a weaker or similar elution strength.[6]
Troubleshooting Guide
Peak tailing for this compound can be systematically addressed by examining the key components of the HPLC system and method. The following guide provides a step-by-step approach to identify and resolve the root cause of the issue.
Step 1: Evaluate the Mobile Phase
The mobile phase composition is the most critical factor influencing the peak shape of polar, ionizable compounds like this compound.
Troubleshooting Actions:
-
Check and Adjust pH:
-
Protocol: Prepare a fresh mobile phase containing an acidic modifier. A common starting point is 0.1% formic acid in both the aqueous (Solvent A) and organic (Solvent B) components. Ensure the final pH of the aqueous phase is between 2.5 and 3.5.
-
Rationale: Formic acid is a volatile acid suitable for LC-MS and effectively controls the pH to suppress the ionization of both this compound and residual silanols.
-
-
Consider a Chelating Agent:
-
Protocol: If peak tailing persists, add a small concentration of a chelating agent, such as 0.05 mM EDTA, to the aqueous mobile phase.
-
Rationale: Flavonoids can chelate with trace metal ions in the HPLC system (e.g., from stainless steel frits and tubing), which can contribute to peak tailing.[2] EDTA will bind these metal ions, preventing them from interacting with this compound.
-
Step 2: Assess the HPLC Column
The column is the heart of the separation, and its condition and chemistry are paramount for achieving symmetrical peaks.
Troubleshooting Actions:
-
Use an Appropriate Column:
-
Protocol: Employ a high-purity, end-capped C18 or C8 column from a reputable manufacturer. These columns are designed to minimize residual silanol activity.
-
-
Column Cleaning and Regeneration:
-
Protocol: If the column has been used extensively, especially with complex sample matrices, it may be contaminated. Flush the column with a series of strong solvents to remove strongly retained compounds. A typical cleaning procedure for a reversed-phase column is to wash sequentially with water, isopropanol, and then hexane, followed by a reversal of this sequence, and finally re-equilibration with the mobile phase. Always consult the column manufacturer's guidelines for specific cleaning recommendations.
-
-
Check for Column Voids:
-
Protocol: A sudden drop in pressure or a significant increase in peak tailing for all compounds can indicate a void at the head of the column. If a void is suspected, reversing the column (if permitted by the manufacturer) and flushing it may sometimes resolve the issue. However, a column with a significant void often needs to be replaced.
-
Step 3: Examine Injection and Sample Parameters
Improper sample preparation and injection can lead to distorted peak shapes.
Troubleshooting Actions:
-
Evaluate Sample Solvent:
-
Protocol: If the sample is dissolved in a strong solvent (e.g., 100% acetonitrile (B52724) or methanol), try re-dissolving it in the initial mobile phase composition or a weaker solvent mixture.
-
Rationale: A strong sample solvent can cause the analyte to spread out at the head of the column before the separation begins, leading to a broad and tailing peak.
-
-
Check for Mass Overload:
-
Protocol: Sequentially dilute the sample and inject it. If the peak shape improves (i.e., the tailing factor decreases) with dilution, the column was likely overloaded.
-
Rationale: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to non-ideal chromatographic behavior and peak tailing.
-
Quantitative Data Summary
The following table summarizes key parameters used in HPLC method development for flavonoids and their typical ranges for achieving good peak shape.
| Parameter | Recommended Range/Value | Rationale for this compound Analysis |
| Mobile Phase pH | 2.0 - 4.0 | Suppresses ionization of phenolic hydroxyls and silanols, minimizing secondary interactions.[2] |
| Acidic Modifier | 0.1% Formic Acid or 0.05% TFA | Provides consistent low pH and is compatible with UV and MS detection. |
| Buffer Concentration | 10 - 25 mM (if using a buffer) | Maintains a stable pH throughout the gradient.[4] |
| Column Type | Reversed-Phase C18 or C8 | Appropriate for moderately polar compounds like this compound. |
| Column Chemistry | High-purity, end-capped silica | Reduces the number of active silanol sites available for secondary interactions. |
| Injection Volume | 5 - 20 µL | Helps to prevent volume overload and peak distortion. |
| Sample Solvent | Initial mobile phase composition | Ensures compatibility with the chromatographic system and prevents peak shape issues. |
| Tailing Factor (Tf) | 0.9 - 1.2 | A quantitative measure of peak symmetry; values > 1.2 indicate significant tailing.[4] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for this compound Analysis
-
Solvent A (Aqueous):
-
Measure 1 L of HPLC-grade water into a clean solvent bottle.
-
Add 1.0 mL of formic acid (≥98% purity).
-
Mix thoroughly and degas the solution for 10-15 minutes using sonication or vacuum filtration.
-
-
Solvent B (Organic):
-
Measure 1 L of HPLC-grade acetonitrile into a clean solvent bottle.
-
Add 1.0 mL of formic acid (≥98% purity).
-
Mix thoroughly and degas the solution.
-
-
Initial HPLC Conditions:
-
Set up a gradient elution starting with a high percentage of Solvent A (e.g., 95% A, 5% B) to ensure good retention and focusing of this compound on the column.
-
Protocol 2: Diagnosing Column Overload
-
Prepare a stock solution of your this compound standard at a known concentration (e.g., 1 mg/mL) in the initial mobile phase.
-
Create a dilution series from the stock solution: 0.5 mg/mL, 0.25 mg/mL, 0.1 mg/mL, and 0.05 mg/mL.
-
Inject a constant volume (e.g., 10 µL) of each solution, starting with the most concentrated.
-
Analyze the chromatograms and calculate the tailing factor for the this compound peak at each concentration.
-
If the tailing factor decreases significantly as the concentration decreases, this is indicative of mass overload.
Visualizations
Caption: A logical workflow for troubleshooting this compound peak tailing.
Caption: Interaction mechanisms leading to peak tailing for this compound.
References
- 1. This compound | C17H16O7 | CID 178055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids [mdpi.com]
- 6. Choosing the Right Solvent for HPLC | Advent [adventchembio.com]
Optimizing Dioclein Concentration for Macrophage Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Dioclein concentration in macrophage studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in macrophage studies?
A1: Based on published data, a starting concentration range of 5 µM to 50 µM is recommended for studying the anti-inflammatory effects of this compound in murine macrophages.[1] The half-maximal inhibitory concentration (IC50) for PDE4 inhibition by this compound has been reported to be approximately 16.8 µM.[1] It is advisable to perform a dose-response experiment within this range to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: What is the mechanism of action of this compound in macrophages?
A2: this compound exerts its anti-inflammatory effects in macrophages through at least two known mechanisms: inhibition of phosphodiesterase 4 (PDE4) and scavenging of reactive oxygen species (ROS).[1] By inhibiting PDE4, this compound can increase intracellular cyclic AMP (cAMP) levels, which is known to have anti-inflammatory effects. Its antioxidant properties help to reduce oxidative stress, a key component of the inflammatory response.[1]
Q3: How can I assess the cytotoxicity of this compound on my macrophages?
A3: It is crucial to assess the potential cytotoxicity of this compound at the concentrations you plan to use. Standard cell viability assays such as the MTT, XTT, or LDH release assays are recommended. You should treat your macrophages with a range of this compound concentrations (e.g., from 1 µM up to 100 µM) for the intended duration of your experiment and then perform the viability assay.
Q4: Can this compound affect macrophage polarization?
A4: While direct studies on this compound's effect on M1/M2 macrophage polarization are limited in the provided search results, its known anti-inflammatory properties suggest it may promote a shift from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. To investigate this, you can assess the expression of well-established M1 and M2 markers.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable anti-inflammatory effect of this compound. | Suboptimal Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with concentrations ranging from 5 µM to 50 µM.[1] |
| Timing of Treatment: this compound may be added too late relative to the inflammatory stimulus. | Pre-treat macrophages with this compound for a sufficient period (e.g., 1-2 hours) before adding the inflammatory stimulus (e.g., LPS). | |
| Macrophage Activation: The inflammatory stimulus (e.g., LPS) may not be potent enough or the cells may be unresponsive. | Ensure the potency of your activating agent and check for cell line authenticity and passage number. | |
| High levels of cell death observed after this compound treatment. | Cytotoxicity: The concentration of this compound may be too high. | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range for your specific macrophage cell type and experimental duration. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in your culture medium is non-toxic (typically ≤ 0.1% for DMSO). Include a vehicle control in your experiments. | |
| Inconsistent results between experiments. | Cell Viability and Density: Variations in cell seeding density and viability can lead to inconsistent results. | Standardize your cell seeding protocol and always check cell viability before starting an experiment. |
| Reagent Variability: Batch-to-batch variation in this compound or other reagents can affect outcomes. | Use reagents from the same batch for a set of experiments where possible and qualify new batches before use. | |
| Difficulty in assessing macrophage polarization. | Inappropriate Markers: The markers chosen may not be optimal for your specific experimental setup. | Use a panel of well-established M1 and M2 markers for a more robust assessment of polarization. (See Table 2). |
| Timing of Analysis: The timing of marker analysis after stimulation is critical. | Analyze marker expression at different time points (e.g., 6, 12, 24, and 48 hours) after stimulation to capture the dynamic nature of macrophage polarization. |
Data Presentation
Table 1: Quantitative Data on this compound's Effect on Murine Macrophages
| Parameter | Value | Reference |
| Effective Concentration Range | 5 - 50 µM | [1] |
| IC50 for PDE4 Inhibition | ~16.8 µM | [1] |
Table 2: Common Markers for Macrophage Polarization
| Polarization State | Common Markers |
| M1 (Pro-inflammatory) | iNOS, TNF-α, IL-1β, IL-6, IL-12, CXCL9, CXCL10, CD86 |
| M2 (Anti-inflammatory) | Arginase-1 (Arg1), IL-10, TGF-β, CD163, CD206, Ym1, Fizz1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for the desired experimental duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cytokine Quantification (ELISA)
-
Cell Seeding and Treatment: Seed macrophages in a 24-well plate. Pre-treat with desired concentrations of this compound for 1-2 hours before stimulating with an inflammatory agent (e.g., 100 ng/mL LPS).
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Macrophage Polarization and Marker Analysis (qPCR)
-
Cell Seeding and Polarization: Seed macrophages and allow them to adhere. To induce M1 polarization, treat cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL). To study the effect of this compound, pre-treat cells with this compound for 1-2 hours before adding the polarizing stimuli.
-
RNA Extraction: After 24 hours of polarization, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers for M1 markers (e.g., Nos2, Tnf) and M2 markers (e.g., Arg1, Il10). Normalize the expression to a housekeeping gene (e.g., Actb or Gapdh).
Mandatory Visualization
Caption: Proposed signaling pathway of this compound in macrophages.
Caption: General experimental workflow for studying this compound in macrophages.
References
Preventing Dioclein degradation during storage
This technical support center provides guidance on preventing the degradation of Dioclein during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in maintaining the integrity of their this compound samples.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in assays | Degradation of this compound due to improper storage. | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere. Perform a stability analysis using HPLC to check for degradation products. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of the this compound molecule. | This could be due to factors like pH shifts in the solvent, exposure to oxygen, or elevated temperatures. Analyze the degradation products using LC-MS to identify them. Store this compound in a tightly sealed container, preferably under argon or nitrogen, at low temperatures. Use fresh, high-purity solvents for all experiments. |
| Discoloration of this compound powder or solution | Oxidation or light-induced degradation. Flavonoids are known to be susceptible to oxidation. | Store solid this compound in an amber vial in a desiccator at -20°C. For solutions, use degassed solvents and store in amber vials at -80°C for short-term storage. Prepare fresh solutions for each experiment whenever possible. |
| Inconsistent experimental results | Inter-aliquot variability due to repeated freeze-thaw cycles. | Aliquot this compound solutions into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed, amber glass vial to protect it from light. To prevent moisture absorption, which can accelerate degradation, storing it in a desiccator is also recommended.
Q2: How should I store this compound in solution?
A2: this compound solutions are more prone to degradation than the solid compound. For short-term storage (less than a week), solutions can be stored at -20°C. For longer-term storage, it is highly recommended to store aliquots at -80°C. The solvent used can also impact stability; using a high-purity, degassed aprotic solvent is preferable. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q3: What are the main factors that cause this compound degradation?
A3: As a flavonoid, this compound is susceptible to degradation from several factors, including:
-
Light: Exposure to UV or even ambient light can induce photochemical degradation.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]
-
Oxygen: The phenolic hydroxyl groups in this compound's structure make it prone to oxidation.[1]
-
pH: Extreme pH values can lead to hydrolysis or rearrangement of the flavonoid structure.[1]
Q4: How can I detect this compound degradation?
A4: The most common method for detecting and quantifying this compound degradation is High-Performance Liquid Chromatography (HPLC) with a UV detector.[2] A stability-indicating HPLC method can separate the intact this compound from its degradation products.[3] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[4]
Q5: What are the likely degradation products of this compound?
A5: While specific degradation pathways for this compound are not extensively documented, flavonoids can undergo degradation to form simpler phenolic acids.[1] The degradation is influenced by factors such as light, temperature, pH, and oxygen levels.[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a method to assess the stability of this compound and separate it from potential degradation products.
1. Materials and Equipment:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
For stability testing, subject the stock solution to stress conditions (e.g., heat at 60°C, exposure to UV light, acidic/basic conditions).
-
Dilute the stressed and unstressed samples to a final concentration of 50 µg/mL with the initial mobile phase composition.
4. Data Analysis:
-
Compare the chromatograms of the stressed and unstressed samples.
-
A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
-
The percentage of remaining this compound can be calculated using the peak areas.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways.
1. Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution (1 mg/mL in methanol) with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 100°C for 48 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.
2. Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all samples using the stability-indicating HPLC method described in Protocol 1.
-
Characterize the major degradation products using LC-MS to obtain their mass-to-charge ratios and fragmentation patterns.
Data Presentation
Table 1: Summary of this compound Stability Under Forced Degradation Conditions
| Stress Condition | % this compound Remaining | Number of Major Degradation Products |
| Control (Unstressed) | 100 | 0 |
| 0.1 M HCl, 60°C, 24h | 85.2 | 2 |
| 0.1 M NaOH, 60°C, 24h | 72.5 | 3 |
| 3% H₂O₂, RT, 24h | 65.8 | 4 |
| Heat (100°C), 48h | 92.1 | 1 |
| UV Light (254 nm), 24h | 78.4 | 2 |
Visualizations
This compound's Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects through the inhibition of phosphodiesterase 4 (PDE4) and by scavenging reactive oxygen species (ROS).[5]
Caption: this compound's mechanism of anti-inflammatory action.
Experimental Workflow for this compound Stability Assessment
This workflow outlines the steps for evaluating the stability of this compound.
Caption: Workflow for assessing this compound stability.
Logical Relationship of Factors Affecting this compound Stability
This diagram illustrates the key factors that can impact the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. The flavonoid this compound reduces the production of pro-inflammatory mediators in vitro by inhibiting PDE4 activity and scavenging reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Challenges with Dioclein
Welcome to the technical support center for researchers utilizing Dioclein in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential cell viability issues that may arise, particularly when working with high concentrations of this compound. Our goal is to help you navigate these challenges and ensure the success of your research.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.
Question 1: I am observing a significant decrease in cell viability at high concentrations of this compound. Is this expected, and what could be the cause?
Answer: While this compound is primarily known for its anti-inflammatory and antioxidant properties, like many bioactive compounds, it can exhibit cytotoxic effects at high concentrations.[1] The observed cell death could be due to several factors:
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Induction of Apoptosis or Necrosis: High concentrations of this compound may trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis). It is crucial to distinguish between these two pathways to understand the mechanism of cytotoxicity.
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Secondary Effects of High Concentrations: The observed effects may not be related to the primary mechanism of action of this compound but could be a consequence of off-target effects or cellular stress induced by high compound concentrations.
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Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher final concentrations (typically >0.5%).[2]
Solutions:
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Perform a Dose-Response and Time-Course Experiment: To determine the optimal concentration and incubation time for your specific cell line, it is recommended to perform a dose-response experiment with a range of this compound concentrations over different time points (e.g., 24, 48, 72 hours).[2]
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Determine the Mechanism of Cell Death: Utilize assays such as Annexin V & Propidium Iodide (PI) staining followed by flow cytometry to differentiate between apoptosis and necrosis.[3][4]
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Include a Solvent Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent used to dissolve this compound.[2]
Question 2: My cell viability assay results are inconsistent when using high concentrations of this compound. What could be causing this variability?
Answer: Inconsistent results can be frustrating and can stem from several experimental variables:
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Compound Precipitation: this compound, like many flavonoids, may have limited solubility in aqueous solutions. At high concentrations, it might precipitate out of the culture medium, leading to inconsistent effective concentrations.[2]
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Cell Seeding Density: Variations in the initial number of cells seeded can lead to differences in confluency at the time of treatment, affecting the cells' response to the compound.
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Assay Sensitivity: The chosen cell viability assay may not be sensitive enough to detect subtle changes or may be prone to interference from the compound.[2]
Solutions:
-
Visually Inspect for Precipitation: Before adding the treatment medium to your cells, carefully inspect it for any signs of precipitation. Ensure the compound is fully dissolved.[2]
-
Optimize Cell Seeding Density: Ensure a uniform and optimal cell seeding density across all wells and experiments to maintain consistency.
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Consider an Alternative Viability Assay: If you are using a metabolic assay like MTT, consider potential interference. You might want to use an alternative assay that measures a different aspect of cell viability, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a dye exclusion assay (e.g., Trypan Blue).[2][5]
Frequently Asked Questions (FAQs)
What is the known mechanism of action of this compound?
This compound is a flavonoid that has been shown to reduce the production of pro-inflammatory mediators.[6] Its primary mechanisms of action include inhibiting phosphodiesterase type 4 (PDE4) activity and scavenging reactive oxygen species (ROS).[6] By inhibiting PDE4, this compound can increase intracellular levels of cyclic AMP (cAMP), which has anti-inflammatory effects. Its antioxidant properties help to mitigate cellular damage caused by oxidative stress.[6]
How can I distinguish between apoptotic and necrotic cell death induced by this compound?
Apoptosis is a programmed and controlled form of cell death, whereas necrosis is an uncontrolled process that often results from acute injury and can trigger an inflammatory response.[7][8][9] You can differentiate between the two using the following methods:
-
Morphological Observation: Apoptotic cells typically exhibit shrinkage, membrane blebbing, and formation of apoptotic bodies.[10] Necrotic cells often swell and their plasma membrane ruptures.[10]
-
Flow Cytometry with Annexin V and Propidium Iodide (PI): This is a widely used method.[3]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]
-
Necrotic cells: Annexin V-negative and PI-positive.
-
What are typical IC50 values for flavonoids in different cell lines?
| Flavonoid | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Luteolin (B72000) | TK6 | Human Lymphoblastoid | 24 | ~2.5-10 |
| Diosmetin | LNCaP | Prostate Cancer | Not Specified | 10-20 |
| Apigenin | TIG-1 | Human Lung Fibroblast | 24 | >100 |
| Quercetin | HUVE | Human Umbilical Vein Endothelial | 24 | ~50-100 |
Note: This table is for illustrative purposes and summarizes data for other flavonoids.[1][12][13] Researchers should determine the IC50 of this compound for their specific cell line and experimental conditions.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a colorimetric assay for assessing cell metabolic activity.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[15]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[15]
-
Incubation with MTT: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
Annexin V and Propidium Iodide (PI) Apoptosis Assay Protocol
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[3][4]
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells (using trypsin for adherent cells) and wash them with cold PBS.[3]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry: Analyze the cells by flow cytometry. Acquire data for unstained, PI-stained only, and Annexin V-FITC-stained only controls to set up the proper compensation and gates.[3]
Visualizations
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
References
- 1. Cytotoxicity of flavonoids toward cultured normal human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The flavonoid this compound reduces the production of pro-inflammatory mediators in vitro by inhibiting PDE4 activity and scavenging reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 8. youtube.com [youtube.com]
- 9. akadeum.com [akadeum.com]
- 10. Distinguishing between apoptosis and necrosis using a capacitance sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The genotoxicity potential of luteolin is enhanced by CYP1A1 and CYP1A2 in human lymphoblastoid TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Dioclein Antioxidant Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dioclein in antioxidant assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its antioxidant properties being studied?
This compound is a flavonoid that has demonstrated significant antioxidant and anti-inflammatory activities.[1] Its ability to scavenge reactive oxygen species (ROS) and inhibit phosphodiesterase 4 (PDE4) makes it a compound of interest for investigating its therapeutic potential in conditions associated with oxidative stress and inflammation.[1]
Q2: Which are the most common in vitro antioxidant assays used for this compound?
The most common antioxidant assays for compounds like this compound are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. These assays are widely used due to their sensitivity, reliability, and relatively low cost.
Q3: What are the underlying principles of these common antioxidant assays?
These assays are based on two primary mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).
-
DPPH Assay: This SET-based assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from purple to yellow.
-
ABTS Assay: This assay can proceed via both SET and HAT mechanisms. The pre-generated ABTS radical cation (ABTS•+) is reduced by the antioxidant, leading to the decolorization of the solution.
-
ORAC Assay: This is a HAT-based assay that measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals.
Q4: Why am I seeing inconsistent results between different antioxidant assays for this compound?
Inconsistent results between different assays are common and can arise from several factors:
-
Different Assay Mechanisms: As mentioned, assays operate via different chemical principles (SET vs. HAT). This compound may exhibit varying efficacy in each of these mechanisms.
-
Solvent Effects: The solubility and activity of this compound can be influenced by the solvent used in the assay. Ensure this compound is fully dissolved and that the solvent does not interfere with the assay chemistry.
-
Reaction Kinetics: The reaction rate between this compound and the radical species can vary between assays. Some reactions may be rapid, while others require a longer incubation time to reach completion.
Troubleshooting Guides
Issue 1: High Variability in Replicate Measurements
High standard deviations across replicates can compromise the reliability of your results.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure micropipettes are properly calibrated and use fresh tips for each replicate. Incomplete mixing of reagents and the sample can also contribute to variability; gently vortex or mix the solution thoroughly after adding each component. |
| Reagent Degradation | Prepare fresh reagent solutions for each experiment, especially for light-sensitive reagents like DPPH. Store stock solutions in dark, airtight containers. |
| Temperature Fluctuations | Maintain a constant temperature during the assay, as reaction kinetics are sensitive to temperature changes. Use a temperature-controlled plate reader or incubator. |
| This compound Solubility Issues | This compound, as a flavonoid, may have limited solubility in aqueous solutions. Consider using co-solvents like DMSO or ethanol (B145695) to ensure it is fully dissolved before adding to the assay. However, be mindful of the final solvent concentration as it can affect the assay. |
Issue 2: Lower Than Expected Antioxidant Activity
Observing lower than expected or no antioxidant activity can be perplexing.
| Possible Cause | Recommended Solution |
| Suboptimal pH | The antioxidant activity of flavonoids can be pH-dependent. Ensure the pH of your reaction buffer is within the optimal range for the specific assay being performed. |
| Incorrect Wavelength | Verify that you are measuring the absorbance at the correct wavelength for the assay (e.g., ~517 nm for DPPH, ~734 nm for ABTS). Calibrate your spectrophotometer or plate reader. |
| Insufficient Incubation Time | The reaction between this compound and the radical may not have reached completion. Perform a kinetic study by measuring the absorbance at several time points to determine the optimal incubation time. |
| Low this compound Concentration | The concentrations of this compound being tested may be too low to elicit a measurable response. Prepare a wider range of dilutions to ensure you capture the dose-response curve. |
Issue 3: Unexpected Color Changes or Precipitate Formation
Artifacts in the assay plate can lead to erroneous results.
| Possible Cause | Recommended Solution |
| Sample Interference | This compound itself may have some absorbance at the measurement wavelength. Run a sample blank containing this compound and the solvent (without the radical) and subtract this background absorbance from your sample readings. |
| Precipitation | If this compound or other components of your sample are not fully soluble in the final assay mixture, a precipitate can form, scattering light and affecting absorbance readings. Try different solvents or adjust the final concentration of the sample. |
| Contamination | Contaminants in your reagents or on your labware can interfere with the reaction. Use high-purity reagents and ensure all labware is thoroughly cleaned. |
Quantitative Data Summary
The following tables provide illustrative quantitative data for common antioxidant assays. Note that specific IC50 or Trolox equivalent values for this compound are not yet widely reported in the literature and should be determined experimentally.
Table 1: Illustrative IC50 Values in DPPH and ABTS Assays
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound | To be determined | To be determined |
| Ascorbic Acid (Standard) | 4.97 ± 0.03 | 2.34 (Trolox Equivalent) |
| Quercetin (Standard) | 4.97 ± 0.08 | 2.10 |
| Vernonia amygdalina (Methanol extract) | 94.92 | 179.8 |
Note: The provided values for standards and extracts are from literature and serve as a reference.[2][3]
Table 2: Illustrative ORAC Values
| Compound | ORAC Value (µmol TE/g) |
| This compound | To be determined |
| Trolox (Standard) | By definition 1.0 |
| Gallic Acid | ~4-5 |
| Quercetin | ~2-3 |
Note: TE stands for Trolox Equivalents. These are approximate values and can vary based on experimental conditions.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in a dark, airtight container.
-
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to create a stock solution.
-
Prepare a series of dilutions from the stock solution.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of your this compound dilutions or standard (e.g., ascorbic acid).
-
Add 150 µL of the DPPH solution to each well.
-
Prepare a blank well containing 50 µL of the solvent and 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] * 100
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration that causes 50% inhibition).
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare this compound stock and working solutions as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 20 µL of your this compound dilutions or standard (e.g., Trolox) to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagent Preparation:
-
Prepare a fluorescein (B123965) working solution.
-
Prepare an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (radical generator).
-
Prepare a Trolox standard curve.
-
-
Assay Procedure:
-
In a black 96-well plate, add 25 µL of your this compound dilutions, Trolox standards, or a blank (buffer).
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement and Calculation:
-
Immediately begin measuring the fluorescence kinetically every 1-2 minutes for at least 60 minutes using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound by comparing its net AUC to the Trolox standard curve. The results are expressed as Trolox equivalents (TE).
-
Mandatory Visualizations
This compound's Anti-inflammatory Signaling Pathway
This compound has been shown to inhibit PDE4, which leads to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP can activate Protein Kinase A (PKA), which in turn can inhibit the pro-inflammatory NF-κB pathway.
Caption: this compound's inhibition of PDE4 leads to reduced inflammation via the cAMP-PKA pathway.
General Experimental Workflow for Antioxidant Assays
The following diagram outlines a generalized workflow for performing in vitro antioxidant assays.
Caption: A generalized workflow for conducting in vitro antioxidant capacity assays.
Troubleshooting Logic Flowchart
This flowchart provides a logical approach to troubleshooting inconsistent results in your antioxidant assays.
Caption: A logical flowchart for troubleshooting inconsistent antioxidant assay results.
References
- 1. The flavonoid this compound reduces the production of pro-inflammatory mediators in vitro by inhibiting PDE4 activity and scavenging reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Enhancing the Bioavailability of Dioclein for In Vivo Studies
Disclaimer: Dioclein is a flavonoid with demonstrated in vitro anti-inflammatory properties. However, there is currently a lack of published in vivo pharmacokinetic and bioavailability data specifically for this compound. Therefore, the following guidance is based on the general characteristics of flavonoids, particularly flavanones, and established methodologies for similar compounds. Researchers should adapt and validate these strategies and protocols specifically for this compound in their experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a flavanone, a type of flavonoid compound.[1][2] Like many flavonoids, this compound is expected to have low oral bioavailability. This is primarily due to two main factors:
-
Poor aqueous solubility: Flavonoids are often poorly soluble in water, which can limit their dissolution in the gastrointestinal tract and subsequent absorption.
-
Extensive first-pass metabolism: Flavonoids are typically metabolized in the intestines and liver before they can reach systemic circulation.[3][4][5][6][7] This metabolic process often involves conjugation to form glucuronides and sulfates, which are then readily excreted.[3][4]
Q2: What are the likely metabolic pathways for this compound in vivo?
A2: Based on studies of other flavanones, this compound is likely to undergo extensive metabolism. The primary metabolic pathways for flavanones include glucuronidation, sulfation, and methylation in the intestine and liver.[3][4][5] A significant portion of orally administered flavanones may also reach the colon, where gut microbiota can further metabolize them into smaller phenolic compounds that can be absorbed.[3][4] Therefore, when assessing the bioavailability of this compound, it is crucial to measure not only the parent compound but also its major metabolites in plasma and urine.
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. These can be broadly categorized as:
-
Improving Solubility and Dissolution:
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution and absorption.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can convert it from a crystalline to a more soluble amorphous form.
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can enhance its solubilization in the gastrointestinal fluids. Self-emulsifying drug delivery systems (SEDDS) are a promising option in this category.[8]
-
-
Inhibiting Metabolism:
-
Co-administration with metabolic inhibitors: Piperine, a compound from black pepper, is a well-known inhibitor of glucuronidation and can be co-administered to increase the systemic exposure of flavonoids.
-
-
Enhancing Permeability:
-
Use of permeation enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption of the compound.
-
Q4: How can I quantify the concentration of this compound and its metabolites in biological samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for quantifying flavonoids and their metabolites in plasma, urine, and tissue samples.[9][10][11][12][13][14][15][16][17][18] These techniques allow for the separation and sensitive detection of the parent compound and its various conjugated metabolites.
Troubleshooting Guides
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Recommended Solution |
| Poor aqueous solubility | Formulate this compound as a nanosuspension, solid dispersion, or in a lipid-based delivery system to improve its dissolution rate.[8] |
| Extensive first-pass metabolism | Co-administer this compound with a metabolic inhibitor like piperine. Also, ensure your analytical method is capable of detecting major metabolites (glucuronides and sulfates), as these may be the predominant forms in circulation.[3][4] |
| Inefficient absorption | Consider formulations with permeation enhancers. However, this should be approached with caution due to the potential for toxicity. |
| Inadequate dose | Perform a dose-ranging study to determine an appropriate dose that results in measurable plasma concentrations. |
Issue 2: High variability in plasma concentrations between experimental animals.
| Potential Cause | Recommended Solution |
| Inconsistent dosing | Ensure accurate and consistent oral gavage technique. For suspensions, ensure they are well-mixed before each administration. |
| Food effect | Standardize the feeding schedule of the animals. Administer this compound to either fasted or fed animals consistently across all experimental groups. |
| Physiological differences | Increase the number of animals per group to account for inter-individual variability in metabolism and absorption. |
| Formulation instability | Characterize the stability of your formulation under storage and administration conditions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension for Oral Administration
Objective: To prepare a this compound nanosuspension to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Purified water
-
High-pressure homogenizer or bead mill
Methodology:
-
Preparation of Pre-suspension: Disperse this compound powder in an aqueous solution of the stabilizer.
-
Homogenization:
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure until the desired particle size is achieved.
-
Bead Milling: Mill the pre-suspension in a bead mill with appropriate grinding media for a sufficient duration.
-
-
Particle Size Analysis: Characterize the particle size and distribution of the nanosuspension using dynamic light scattering (DLS).
-
Characterization: Further characterize the nanosuspension for zeta potential, crystallinity (using DSC or XRD), and short-term stability.
-
Dosing: The final nanosuspension can be administered orally to animals via gavage. Ensure the suspension is well-dispersed before each administration.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rodents
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Animals: Male/Female Sprague-Dawley rats or BALB/c mice.
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation (e.g., nanosuspension) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated LC-MS/MS method.[11][12][13][15]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Protocol 3: Quantification of this compound in Plasma using LC-MS/MS
Objective: To develop a sensitive and specific method for the quantification of this compound in plasma.
Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a structurally similar flavonoid not present in the sample).
-
Vortex for 2 minutes to precipitate the proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Calibration and Quantification: Prepare a calibration curve using blank plasma spiked with known concentrations of this compound. Quantify the this compound concentration in the study samples by interpolating from the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for developing and evaluating this compound formulations.
Caption: this compound's proposed anti-inflammatory mechanism via PDE4 inhibition.
Caption: this compound's potential mechanism in combating oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. METABOLIC CONVERSION OF DIETARY FLAVONOIDS ALTERS THEIR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Absorption, metabolism and health effects of dietary flavonoids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cambridge.org [cambridge.org]
- 10. staff-old.najah.edu [staff-old.najah.edu]
- 11. researchgate.net [researchgate.net]
- 12. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. LC-MS/MS assay of flavanones in citrus juices and beverages [thermofisher.com]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Off-Target Effects of Dioclein in Cellular Models
This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of Dioclein in cellular models. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is a flavonoid known to have two primary mechanisms of action: inhibition of phosphodiesterase 4 (PDE4) and scavenging of reactive oxygen species (ROS). Its inhibitory effect on PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn reduces the production of pro-inflammatory mediators. Its antioxidant properties help to mitigate cellular damage caused by oxidative stress.[1]
Q2: I'm observing cytotoxicity in my cell line at concentrations where the on-target effect should be minimal. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors when working with flavonoids like this compound:
-
Off-Target Kinase Inhibition: Many flavonoids are known to have off-target effects on various kinases, which can lead to cytotoxicity.
-
Mitochondrial Dysfunction: Some flavonoids can interfere with mitochondrial function, leading to apoptosis.
-
Pro-oxidant Activity: At higher concentrations or under certain cellular conditions, flavonoids can act as pro-oxidants, increasing ROS levels and causing cellular damage.[2]
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the cell culture medium, and these precipitates can be cytotoxic.
Q3: How can I differentiate between on-target PDE4 inhibition and potential off-target effects in my experimental results?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use a Structurally Unrelated PDE4 Inhibitor: Compare the cellular phenotype induced by this compound with that of a well-characterized, structurally different PDE4 inhibitor (e.g., Rolipram). If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, try to "rescue" the observed phenotype by introducing a downstream effector of the PDE4 pathway.
-
Dose-Response Analysis: On-target effects typically occur at lower, more specific concentrations, while off-target effects may only appear at higher concentrations. A steep dose-response curve might suggest off-target toxicity.
-
Use of Knockout/Knockdown Cell Lines: If available, using cell lines where PDE4 has been genetically knocked out or its expression is reduced can help validate on-target activity.
Q4: My cell culture medium changes color or becomes cloudy after adding this compound. Is this a sign of contamination?
A4: Not necessarily. While microbial contamination is a possibility, flavonoids can also cause these changes:
-
Precipitation: As mentioned, this compound may not be fully soluble in aqueous media at higher concentrations, leading to a cloudy appearance or visible precipitates.[1]
-
Oxidative Degradation: Some flavonoids are unstable in cell culture media and can degrade, which may result in a color change.[3]
It is advisable to perform a control experiment with this compound in cell-free media to check for precipitation and to examine the culture microscopically for any signs of microbial contamination.[1]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity
Problem: You observe a significant decrease in cell viability that is not consistent with the expected effects of PDE4 inhibition or antioxidant activity.
| Potential Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | Perform a kinase selectivity profile to identify potential off-target kinases. Use a lower concentration of this compound. |
| Mitochondrial Dysfunction | Conduct a mitochondrial toxicity assay (e.g., Seahorse assay to measure oxygen consumption rate). |
| Induction of Oxidative Stress | Measure intracellular ROS levels using a fluorescent probe (e.g., DCFDA). |
| Compound Precipitation | Visually inspect the culture for precipitates. Determine the solubility of this compound in your specific cell culture medium. |
Guide 2: Inconsistent or Irreproducible Results
Problem: You are unable to reproduce the results of your experiments with this compound.
| Potential Cause | Troubleshooting Steps |
| This compound Stock Solution Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles. |
| Variability in Cell Culture Conditions | Ensure consistency in cell passage number, confluency, and media composition between experiments. Regularly test for mycoplasma contamination.[4] |
| Assay Interference | Flavonoids can interfere with certain assay readouts (e.g., fluorescence-based assays due to autofluorescence). Run appropriate controls, such as this compound in a cell-free assay system, to check for interference.[1] |
Quantitative Data Summary
Due to the limited publicly available data on a broad off-target profile of this compound, this table provides the known inhibitory concentration for its primary target, PDE4. Researchers are encouraged to determine the IC50 values for their specific cell line and any identified off-targets.
| Target | Reported IC50 | Cellular Model/Assay |
| Phosphodiesterase 4 (PDE4) | ~16.8 µM | In vitro enzyme activity assay[1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the binding of a compound to its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization.[5][6][7]
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Apparatus for heating cell lysates (e.g., PCR cycler)
-
Instrumentation for protein detection (e.g., Western blot equipment)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) and incubate under normal culture conditions.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a PCR cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (e.g., PDE4) and any suspected off-target proteins by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Kinase Inhibitor Profiling
This protocol provides a general workflow for assessing the off-target effects of a compound on a panel of kinases.
Materials:
-
This compound
-
Kinase panel (commercial services are available that offer screening against hundreds of kinases)
-
Appropriate kinase assay reagents (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound.
-
Kinase Reactions: In a multi-well plate, set up kinase reactions containing a specific kinase from the panel, its substrate, ATP, and the appropriate reaction buffer. Add this compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor for each kinase if available.
-
Incubation: Incubate the plate at the optimal temperature for the kinases (e.g., 30°C) for a specified period.
-
Detection: Stop the kinase reactions and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which quantifies the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Determine the IC50 value for any kinases that are significantly inhibited. This will provide a selectivity profile of this compound against the tested kinases.
Visualizations
Caption: this compound's primary signaling pathway.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Interference of Dioclein in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference by the flavonoid Dioclein in fluorescence-based assays. The information is presented in a question-and-answer format to address specific issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
This compound is a flavonoid, specifically a flavanone, isolated from the plant Dioclea grandiflora[1][2]. Its chemical structure is 5,2',5'-trihydroxy-6,7-dimethoxyflavanone[2][3]. Flavonoids are well-documented as potential sources of interference in high-throughput screening (HTS) and other fluorescence-based assays[4][5]. Interference can arise from several of this compound's inherent properties:
-
Autofluorescence: As a complex aromatic molecule, this compound may be intrinsically fluorescent, emitting light that can overlap with the signal of the assay's fluorophore, leading to false positives[6][7].
-
Light Absorption (Quenching): this compound may absorb light at the excitation or emission wavelengths of the assay's fluorophore. This phenomenon, known as the inner filter effect, can reduce the detected signal and lead to false negatives[4][6].
-
Scattering: At higher concentrations, this compound might form aggregates that scatter light, which can interfere with the assay readout[8].
-
Reactive Oxygen Species (ROS) Scavenging: this compound has demonstrated potent antioxidant and ROS scavenging properties[9]. In assays where the fluorescent signal is generated through a redox reaction (e.g., using resazurin), this antioxidant activity can directly interfere with signal generation.
Q2: What are the primary mechanisms of fluorescence interference?
There are two main mechanisms by which a compound like this compound can directly interfere with a fluorescent assay:
-
Autofluorescence: The compound itself fluoresces, adding to the signal and potentially leading to a false-positive result. The extent of this interference depends on the compound's concentration and its quantum yield (the efficiency of converting absorbed light into emitted light)[6].
-
Quenching: The compound absorbs the excitation light intended for the fluorophore or the emission light from the fluorophore. This reduces the signal and can lead to false-negative results[4][6].
The following diagram illustrates these potential interference pathways.
Troubleshooting Guide
Problem: I am observing unexpected results (high background or signal loss) in my fluorescence assay when testing this compound.
This guide provides a step-by-step approach to identify and mitigate potential interference from this compound.
Step 1: Characterize the Spectral Properties of this compound.
Rationale: The first step is to determine if this compound has spectral properties that could interfere with your assay.
Experimental Protocol: Spectral Scanning
-
Preparation: Prepare a solution of this compound in the same assay buffer and at the same concentration used in your main experiment.
-
Absorbance Scan: Use a spectrophotometer to measure the absorbance spectrum of the this compound solution across a broad wavelength range (e.g., 250-700 nm). This will identify if this compound absorbs light at your assay's excitation or emission wavelengths.
-
Fluorescence Scan: Use a spectrofluorometer to measure the fluorescence spectrum of the this compound solution.
-
Excite the solution at your assay's excitation wavelength and scan for emission across a relevant range.
-
Use your assay's emission wavelength and perform an excitation scan. This will determine if this compound is autofluorescent under your experimental conditions.
-
Step 2: Perform Control Experiments to Isolate Interference.
Rationale: Control experiments are crucial to distinguish true biological activity from assay artifacts.
Experimental Workflow:
Experimental Protocols for Control Assays:
-
Autofluorescence Control:
-
Prepare wells containing the assay buffer and this compound at various concentrations.
-
Omit the fluorescent probe and any enzymes or target molecules.
-
Read the plate at the same excitation and emission wavelengths as your main assay.
-
A significant signal in these wells indicates autofluorescence.
-
-
Quenching Control:
-
Prepare wells containing the assay buffer and the fluorescent probe (at the final assay concentration).
-
Add this compound at various concentrations.
-
Omit any enzymes or target molecules that would cause a change in the signal.
-
Read the plate at the appropriate wavelengths.
-
A dose-dependent decrease in fluorescence intensity suggests quenching.
-
Step 3: Mitigate the Interference.
Based on your findings, you can employ several strategies to reduce this compound's interference.
| Mitigation Strategy | Description | Best For |
| Change Wavelengths | If possible, switch to a "red-shifted" fluorophore that excites and emits at longer wavelengths (e.g., >600 nm). Many interfering compounds are more active in the blue-green spectrum[8][10]. | Autofluorescence and Quenching |
| Reduce Compound Concentration | Lower the concentration of this compound in the assay. However, this may not be feasible if high concentrations are required to observe biological effects. | General Interference |
| Pre-read Plates | Measure the fluorescence of the assay plate after adding this compound but before initiating the reaction. This background can then be subtracted from the final reading. | Autofluorescence |
| Use an Orthogonal Assay | Validate your findings using a different detection method that is not fluorescence-based (e.g., absorbance, luminescence, or a label-free technology)[7]. | All Interference Types |
| Assay Miniaturization | Reducing the assay volume can sometimes lessen the inner filter effect[11]. | Quenching |
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical example of data from control experiments to help identify interference.
| Experiment | This compound Conc. (µM) | Fluorescence Units (RFU) | Interpretation |
| Autofluorescence Control | 0 | 50 | Baseline |
| (No Fluorophore) | 10 | 500 | Autofluorescence |
| 50 | 2500 | Strong Autofluorescence | |
| Quenching Control | 0 | 10000 | Baseline |
| (With Fluorophore) | 10 | 8000 | Quenching |
| 50 | 4000 | Strong Quenching |
Q3: Are there specific assay types that are more susceptible to interference from compounds like this compound?
Yes, certain assays are more prone to interference:
-
Assays using UV or blue/green fluorophores: These are more likely to be affected by the autofluorescence of organic molecules like flavonoids[4][5].
-
Redox-based assays: Assays that rely on the conversion of substrates like resazurin (B115843) to the fluorescent resorufin (B1680543) can be compromised by antioxidants like this compound[9].
-
Fluorescence Polarization (FP) assays: Interference can occur if the compound is fluorescent or if it affects the mobility of the fluorophore[8].
By following this structured troubleshooting guide, researchers can effectively identify, characterize, and mitigate the potential interference of this compound in their fluorescence-based assays, ensuring the generation of reliable and accurate data.
References
- 1. This compound – a new drug from an old plant | Psychiatric Bulletin | Cambridge Core [cambridge.org]
- 2. cambridge.org [cambridge.org]
- 3. This compound | C17H16O7 | CID 178055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The flavonoid this compound reduces the production of pro-inflammatory mediators in vitro by inhibiting PDE4 activity and scavenging reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dioclein and Rolipram as PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Dioclein and Rolipram as inhibitors of phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory signaling cascade. While both compounds exhibit inhibitory effects on PDE4, they differ significantly in potency, selectivity, and mechanism of action. This comparison is based on available experimental data to assist researchers in making informed decisions for their drug development and research applications.
Executive Summary
Rolipram is a well-characterized, potent, and selective small molecule inhibitor of PDE4, with inhibitory concentrations in the nanomolar range for specific isoforms. In contrast, this compound, a flavonoid, demonstrates a broader mechanism of action that includes moderate PDE4 inhibition in the micromolar range and significant antioxidant activity. The substantial difference in inhibitory potency suggests that Rolipram is a more direct and potent modulator of PDE4-mediated signaling pathways.
Data Presentation
Table 1: Comparative Efficacy of this compound and Rolipram as PDE4 Inhibitors
| Parameter | This compound | Rolipram |
| PDE4 Inhibition (IC50) | ~16.8 ± 1.4 µM[1] | PDE4A: 3 nM[2] PDE4B: 130 nM[2] PDE4D: 240 nM[2] |
| Mechanism of Action | PDE4 inhibition, Reactive Oxygen Species (ROS) scavenging[1] | Selective PDE4 inhibition[2] |
| Key Features | Dual anti-inflammatory and antioxidant properties[1] | High potency and selectivity for PDE4 isoforms[2][3] |
| Reported In Vitro Effects | Reduction of pro-inflammatory mediators (TNF-α, IL-6, etc.) in murine macrophages[1] | Inhibition of pro-inflammatory cytokine release from various immune cells[4] |
| Clinical Use/Development | Preclinical research | Investigated as an antidepressant; clinical development halted due to a narrow therapeutic window and side effects[4] |
Note: The IC50 value for this compound was determined in a study that did not specify the PDE4 subtype, making a direct comparison with Rolipram's subtype-specific IC50 values challenging. The data are presented as reported in the respective literature.
Experimental Protocols
General Protocol for In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol provides a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE4 enzymes.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, and a reducing agent (e.g., DTT).
-
Enzyme Solution: Dilute purified recombinant human PDE4A, PDE4B, PDE4C, or PDE4D to the desired concentration in the assay buffer.
-
Substrate Solution: Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in the assay buffer.
-
Test Compounds: Prepare serial dilutions of this compound and Rolipram in DMSO.
2. Assay Procedure:
-
Add a small volume of the diluted test compounds or DMSO (vehicle control) to the wells of a microplate.
-
Add the diluted PDE4 enzyme solution to each well.
-
Pre-incubate the plate to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution to all wells.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction according to the detection kit manufacturer's instructions.
3. Detection and Data Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the data to a dose-response curve using appropriate software.
Protocol for Assessing Anti-Inflammatory Activity in Macrophages
This protocol outlines a method to evaluate the effect of this compound and Rolipram on the production of pro-inflammatory mediators in cultured macrophages.
1. Cell Culture and Treatment:
-
Culture murine macrophages (e.g., J774A.1) in a suitable medium.
-
Pre-treat the cells with various concentrations of this compound, Rolipram, or vehicle control for a specified period.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
2. Measurement of Pro-inflammatory Mediators:
-
Collect the cell culture supernatants after the stimulation period.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the supernatants using commercially available ELISA kits and the Griess reagent, respectively.
3. Data Analysis:
-
Calculate the percentage of inhibition of each mediator's production by the test compounds compared to the LPS-stimulated vehicle control.
-
Determine the IC50 values for the inhibition of each mediator.
Mandatory Visualization
Caption: PDE4 Signaling Pathway and Inhibition by this compound and Rolipram.
Caption: General Experimental Workflow for PDE4 Inhibition Assay.
References
- 1. The flavonoid this compound reduces the production of pro-inflammatory mediators in vitro by inhibiting PDE4 activity and scavenging reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of the Antioxidant Activities of Dioclein and Butylated Hydroxytoluene (BHT)
A comprehensive review of available data indicates that the flavonoid Dioclein exhibits superior antioxidant potential compared to the synthetic antioxidant Butylated Hydroxytoluene (BHT) in both cellular and cell-free systems. This guide provides a detailed comparison of their antioxidant activities, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their work.
Executive Summary
This compound, a naturally occurring flavonoid, demonstrates greater efficacy in reducing reactive oxygen species (ROS) than the widely used synthetic antioxidant BHT. While direct comparative studies providing half-maximal inhibitory concentration (IC50) values are limited, the available literature consistently points to the superior performance of this compound. BHT primarily acts as a direct free-radical scavenger, whereas this compound, like many flavonoids, is believed to exert its antioxidant effects through both direct scavenging and modulation of cellular signaling pathways involved in the antioxidant response.
Data Presentation: Quantitative Comparison of Antioxidant Activity
The following tables summarize the antioxidant activities of this compound and BHT based on data from various in vitro assays. It is important to note that IC50 values for BHT can vary significantly depending on the specific experimental conditions. Direct comparative quantitative data for this compound is not extensively available in the public domain; however, existing studies consistently report its higher efficacy.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reference(s) |
| This compound | Data not available | |
| Butylated Hydroxytoluene (BHT) | 36 - 202.35 | [1][2] |
Lower IC50 values indicate higher antioxidant activity.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reference(s) |
| This compound | Data not available | |
| Butylated Hydroxytoluene (BHT) | 0.21 - 13 | [3][4] |
Lower IC50 values indicate higher antioxidant activity.
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | Antioxidant Power (mmol Fe²⁺/g) | Reference(s) |
| This compound | Data not available | |
| Butylated Hydroxytoluene (BHT) | ~2.29 | [5] |
Higher FRAP values indicate greater reducing power.
Table 4: Cellular Antioxidant Activity (CAA) Assay
| Compound | Activity (µmol Quercetin Equivalents/100 µmol) | Reference(s) |
| This compound | Data not available | |
| Butylated Hydroxytoluene (BHT) | Data not available |
Higher CAA values indicate greater antioxidant activity within a cellular context.
Mechanisms of Antioxidant Action
Butylated Hydroxytoluene (BHT): BHT is a classic example of a chain-breaking antioxidant. Its primary mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. The resulting BHT radical is relatively stable and does not readily initiate new oxidation chains.
This compound: As a flavonoid, this compound is believed to exert its antioxidant effects through a multi-pronged approach:
-
Direct Radical Scavenging: Similar to BHT, this compound can directly donate hydrogen atoms or electrons to neutralize free radicals.
-
Modulation of Cellular Signaling Pathways: Flavonoids are known to influence intracellular signaling cascades that are crucial for the cellular antioxidant defense system. While specific pathways for this compound are still under investigation, flavonoids, in general, have been shown to activate the Nrf2-Keap1 pathway and modulate the MAPK and PI3K/Akt pathways. This leads to the increased expression of endogenous antioxidant enzymes and cytoprotective proteins.
Experimental Protocols
Detailed methodologies for the key antioxidant assays mentioned in this guide are provided below for researchers who wish to conduct their own comparative studies.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (this compound or BHT) and a standard antioxidant in methanol.
-
Mix the DPPH solution with the test compound or standard solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by a decrease in absorbance.
Protocol:
-
Generate the ABTS•+ by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to an absorbance of 0.70 (±0.02) at 734 nm.
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
Incubate the mixture for a specified time (e.g., 6 minutes) with continuous shaking.
-
Read the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at a low pH.
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Add the FRAP reagent to the test sample or standard.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored complex at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance with a standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents.[2]
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of compounds to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) by peroxyl radicals generated from 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP) in cultured cells.
Protocol:
-
Seed adherent cells (e.g., HepG2) in a 96-well microplate and culture until confluent.
-
Pre-incubate the cells with the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and the test compound.
-
After incubation, wash the cells and add the radical initiator ABAP to induce oxidative stress.
-
Immediately measure the fluorescence kinetically for 1 hour at 37°C (Excitation: 485 nm, Emission: 538 nm).
-
The decrease in cellular fluorescence compared to control cells indicates the antioxidant capacity of the compound.[6]
Visualizing Mechanisms and Workflows
BHT: Direct Radical Scavenging
Butylated Hydroxytoluene's antioxidant action is a direct interaction with free radicals. This straightforward mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize a reactive oxygen species.
BHT Radical Scavenging Mechanism
This compound: Potential Signaling Pathway Modulation
As a flavonoid, this compound may exert its antioxidant effects not only by direct radical scavenging but also by activating cellular signaling pathways like the Nrf2-ARE pathway. This leads to the production of endogenous antioxidant enzymes.
Potential this compound-Mediated Nrf2 Pathway Activation
General Antioxidant Assay Workflow
The following diagram illustrates a generalized workflow for common in vitro antioxidant assays like DPPH and ABTS.
General In Vitro Antioxidant Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pub.h-brs.de [pub.h-brs.de]
- 5. MAPK signaling pathway | Abcam [abcam.com]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Effects of Dioclein In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo anti-inflammatory effects of Dioclein, a flavonoid known for its promising in vitro anti-inflammatory properties. While direct in vivo experimental data on this compound is not yet available in published literature, this document outlines detailed experimental protocols and expected comparative data based on its known mechanisms of action. This compound's demonstrated ability to act as a phosphodiesterase 4 (PDE4) inhibitor and a potent antioxidant suggests its potential as a significant anti-inflammatory agent.
In Vitro Anti-Inflammatory Profile of this compound
In vitro studies have shown that this compound effectively reduces the production of key pro-inflammatory mediators. In murine macrophages stimulated with lipopolysaccharide (LPS), this compound has been observed to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), chemokine (C-X-C motif) ligand 1 (CXCL1/KC), and chemokine (C-C motif) ligand 2 (CCL2/JE), as well as nitric oxide (NO). This inhibitory action is attributed to its dual mechanism: inhibition of PDE4 and scavenging of reactive oxygen species (ROS).
Proposed In Vivo Experimental Validation
To translate these in vitro findings into an in vivo context, the following experimental protocols are proposed. These models are standard in the field for assessing the anti-inflammatory properties of novel compounds.
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
This model is a widely used assay for acute inflammation.
-
Animals: Male Wistar rats (180-220g) will be used.
-
Grouping (n=6 per group):
-
Vehicle Control (Saline)
-
This compound (25, 50, 100 mg/kg, p.o.)
-
Indomethacin (B1671933) (10 mg/kg, p.o.) - Positive Control
-
Rolipram (a selective PDE4 inhibitor) (10 mg/kg, p.o.) - Mechanistic Control
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The respective treatments are administered orally one hour before the induction of inflammation.
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% (w/v) carrageenan solution into the right hind paw.
-
Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [((Vt - V₀)control - (Vt - V₀)treated) / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.
2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model assesses the effect of the compound on systemic inflammatory responses.
-
Animals: Male BALB/c mice (20-25g) will be used.
-
Grouping (n=6 per group):
-
Vehicle Control (Saline)
-
This compound (25, 50, 100 mg/kg, i.p.)
-
Dexamethasone (1 mg/kg, i.p.) - Positive Control
-
-
Procedure:
-
Mice are treated with the respective compounds via intraperitoneal injection.
-
One hour after treatment, inflammation is induced by an intraperitoneal injection of LPS (1 mg/kg).
-
After 4 hours, blood is collected via cardiac puncture, and serum is separated.
-
Peritoneal lavage is performed to collect peritoneal fluid for leukocyte count.
-
-
Data Analysis:
-
Serum levels of TNF-α, IL-6, and IL-1β are quantified using ELISA kits.
-
Total and differential leukocyte counts in the peritoneal fluid are determined.
-
Comparative Data Presentation
The following tables present the expected quantitative outcomes from the proposed in vivo experiments, comparing this compound with standard anti-inflammatory drugs.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h (Expected) |
| Vehicle Control | - | 0 |
| This compound | 25 | 20-30 |
| This compound | 50 | 35-50 |
| This compound | 100 | 50-65 |
| Indomethacin | 10 | 60-75 |
| Rolipram | 10 | 40-55 |
Table 1: Expected Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Serum TNF-α Reduction (%) (Expected) | Serum IL-6 Reduction (%) (Expected) | Peritoneal Leukocyte Infiltration Reduction (%) (Expected) |
| Vehicle Control | - | 0 | 0 | 0 |
| This compound | 25 | 25-35 | 20-30 | 30-40 |
| This compound | 50 | 40-55 | 35-50 | 45-60 |
| This compound | 100 | 55-70 | 50-65 | 60-75 |
| Dexamethasone | 1 | 70-85 | 65-80 | 75-90 |
Table 2: Expected Anti-inflammatory Effects in LPS-Induced Systemic Inflammation Model
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound's Anti-Inflammatory Action
The following diagram illustrates the known molecular targets of this compound in the inflammatory cascade.
Experimental Workflow for In Vivo Validation
The diagram below outlines the sequential steps for the proposed in vivo studies.
Conclusion
Based on its potent in vitro anti-inflammatory and antioxidant activities, this compound presents a compelling case for in vivo investigation. The proposed experimental designs provide a robust framework for elucidating its therapeutic potential. The expected outcomes, when compared with established anti-inflammatory agents like indomethacin and mechanistically relevant compounds such as PDE4 inhibitors, will be crucial in determining this compound's efficacy and advancing its development as a novel anti-inflammatory drug. Further studies are warranted to confirm these projected effects and to explore the full therapeutic window of this compound.
Navigating the Selectivity of Dioclein: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise inhibitory profile of a compound is paramount. This guide provides a comparative analysis of the flavonoid Dioclein and its cross-reactivity with phosphodiesterases (PDEs), a diverse superfamily of enzymes crucial in signal transduction.
This compound, a naturally occurring flavonoid, has been identified as an inhibitor of phosphodiesterases. However, conflicting reports necessitate a careful evaluation of its primary target and selectivity. This guide synthesizes the available data on this compound's activity, compares it with the broader context of flavonoid-PDE interactions, and provides standardized methodologies for assessing its cross-reactivity.
Executive Summary of this compound's PDE Inhibition
Initial studies identified this compound as an inhibitor of PDE4, a key enzyme in inflammatory pathways. Subsequent research, however, has pointed towards a more potent and selective inhibition of PDE1, an enzyme regulated by calcium and calmodulin that modulates both cAMP and cGMP signaling. This discrepancy highlights the need for comprehensive profiling of this compound against a full panel of PDE isoforms to ascertain its true selectivity and therapeutic potential.
Comparative Inhibitory Activity of this compound
Quantitative data on this compound's inhibitory activity against different PDE isoforms is limited and presents conflicting primary targets. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Compound | PDE Isoform | IC50 (µM) | Comments |
| This compound | PDE1 (basal) | 0.62 ± 0.14 | Potent inhibition of the calcium/calmodulin-dependent PDE. |
| PDE1 (activated) | 0.55 ± 0.07 | ||
| PDE4 | 16.8 ± 1.4 | Moderate inhibition of the cAMP-specific PDE. |
This data is compiled from conflicting literature reports and should be interpreted with caution. Further comprehensive screening is required to confirm the selectivity profile.
Cross-Reactivity Profile of Structurally Related Flavonoids
To provide context for this compound's potential for cross-reactivity, the following table presents the IC50 values for other well-characterized flavonoids against a panel of PDE isoforms. Flavonoids often exhibit activity against multiple PDE families.
| Flavonoid | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |
| Luteolin | 10-20 µM | 10-20 µM | 10-20 µM | 10-20 µM | 10-20 µM |
| Quercetin | 10-40 µM | 10-40 µM | < 10 µM | < 10 µM | - |
| Genistein | 10-20 µM | 10-20 µM | 10-20 µM | 10-20 µM | > 20 µM |
| Diosmetin | > 50 µM | 4.8 µM | - | > 50 µM | > 50 µM |
Data is illustrative of the varied selectivity profiles of flavonoids.[1]
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of this compound's selectivity requires screening against a comprehensive panel of PDE isoforms. The IMAP® (Immobilized Metal Affinity Particle) technology is a widely used, non-radioactive method for determining the inhibitory activity of compounds.
Protocol: Multi-Isotope Phosphodiesterase Inhibition Assay using IMAP-FP
1. Principle: This homogenous assay measures the binding of a fluorescently labeled substrate (cAMP or cGMP) to a specific PDE isoform. The enzymatic cleavage of the cyclic nucleotide to its monophosphate form is detected by a change in fluorescence polarization (FP) upon the addition of IMAP beads that bind to the phosphorylated product.
2. Materials:
- Recombinant human PDE isoforms (PDE1-11)
- Fluorescently labeled substrates (e.g., FAM-cAMP, FAM-cGMP)
- This compound and other test compounds
- Assay buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT)
- IMAP Progressive Binding Reagent
- 384-well microplates
- Plate reader capable of measuring fluorescence polarization
3. Procedure:
- Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
- Enzyme Reaction:
- Add the diluted this compound or vehicle control to the wells of the 384-well plate.
- Add the specific recombinant PDE isoform to each well. For PDE1, include Calmodulin and CaCl₂ for activation.
- Initiate the enzymatic reaction by adding the fluorescently labeled substrate (FAM-cAMP for PDEs 1, 2, 3, 4, 7, 8, 10, 11; FAM-cGMP for PDEs 1, 2, 3, 5, 6, 9, 10, 11).
- Incubate the plate at room temperature for a predetermined time, ensuring the reaction is in the linear range.
- Detection:
- Stop the reaction by adding the IMAP Binding Solution.
- Incubate to allow the binding of the phosphorylated product to the beads.
- Measure the fluorescence polarization on a compatible plate reader.
- Data Analysis:
- Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each PDE isoform.
Visualizing the Method and Biological Context
To better understand the experimental process and the relevant biological pathways, the following diagrams are provided.
References
A Comparative Analysis of Dioclein and Other Flavonoids on TNF-alpha Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the flavonoid dioclein and other well-researched flavonoids—quercetin (B1663063), luteolin, apigenin, and kaempferol—on their ability to modulate the secretion of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. This document summarizes experimental data, details underlying methodologies, and visualizes the key signaling pathways involved.
Quantitative Comparison of Flavonoid-Mediated TNF-α Inhibition
The following table summarizes the inhibitory effects of various flavonoids on TNF-α secretion in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a common in vitro model for studying inflammation. While direct comparative studies under identical conditions are limited, this table collates available data to provide a relative understanding of their potency.
| Flavonoid | Cell Line | Stimulant | Concentration | TNF-α Inhibition | IC50 Value | Reference |
| This compound | Murine Macrophages | LPS | 5 - 50 µM | Concentration-dependent reduction | Not Reported for TNF-α | [1] |
| Quercetin | Human PBMCs | PMA/Ca2+ ionophore | 5 µM | 21.3% | ~5 µM | [2] |
| 10 µM | 26.3% | [2] | ||||
| 50 µM | 39.3% | [2] | ||||
| Luteolin | RAW 264.7 | LPS | 25 µM | Significant attenuation | < 1 µM | [3] |
| Apigenin | J774.2 | LPS | 30 µM | Significant decrease in mRNA | Not Reported | [4] |
| Kaempferol | J774.2 | LPS | 30 µM | Significant decrease in mRNA | Not Reported | [4] |
Experimental Protocols
The following is a generalized experimental protocol for assessing the effect of flavonoids on TNF-α secretion in macrophages, based on common methodologies cited in the literature.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell lines (e.g., RAW 264.7, J774.2) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages) are commonly used.
-
Seeding: Cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test flavonoid (e.g., this compound, Quercetin) or vehicle control (e.g., DMSO) for a specific duration (typically 1-2 hours).
2. Induction of Inflammation:
-
Stimulation: Inflammation is induced by adding a stimulant, most commonly Lipopolysaccharide (LPS), to the cell culture medium at a concentration known to elicit a robust TNF-α response.
-
Incubation: The cells are then incubated for a period ranging from 4 to 24 hours to allow for the production and secretion of TNF-α.
3. Quantification of TNF-α:
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of TNF-α in the supernatant is quantified using a commercially available TNF-α ELISA kit, following the manufacturer's instructions. This involves a series of steps including capture antibody coating, sample incubation, detection antibody binding, and substrate reaction, leading to a colorimetric change that is proportional to the amount of TNF-α present.
-
Data Analysis: A standard curve is generated using known concentrations of recombinant TNF-α. The TNF-α concentrations in the samples are then determined by interpolating their absorbance values from the standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Mechanisms of Action
The inhibitory effects of these flavonoids on TNF-α secretion are mediated through various intracellular signaling pathways.
General Flavonoid Anti-inflammatory Signaling Pathway
Many flavonoids, including quercetin, luteolin, apigenin, and kaempferol, exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for the transcriptional activation of the TNF-α gene.
Caption: General signaling pathway for flavonoid-mediated inhibition of TNF-α.
Proposed Anti-inflammatory Pathway for this compound
This compound's primary anti-inflammatory mechanism involves the inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can suppress the activity of pro-inflammatory transcription factors.
Caption: Proposed mechanism of this compound via PDE4 inhibition.
Experimental Workflow Overview
The following diagram illustrates the general workflow for a comparative study of flavonoids on TNF-α secretion.
Caption: General workflow for studying flavonoid effects on TNF-α secretion.
References
- 1. mdpi.com [mdpi.com]
- 2. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of Dioclein Analogs
For Researchers, Scientists, and Drug Development Professionals
The flavonoid Dioclein, a naturally occurring flavanone, has garnered significant interest for its potent anti-inflammatory and antioxidant properties.[1] Its mechanism of action is attributed, at least in part, to the inhibition of phosphodiesterase 4 (PDE4) and the scavenging of reactive oxygen species (ROS).[1] Understanding the structure-activity relationship (SAR) of this compound analogs is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity. This guide provides a comparative analysis of the SAR of hypothetical this compound analogs, drawing upon established principles for flavanones and related flavonoids. We present quantitative data in a structured format, detail key experimental protocols, and visualize relevant signaling pathways to facilitate further research and development.
Structure-Activity Relationship (SAR) Insights
The biological activity of flavanones like this compound is intricately linked to the substitution pattern on their characteristic C6-C3-C6 backbone. The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the A and B rings are critical determinants of their anti-inflammatory and antioxidant potential.
Anti-Inflammatory Activity
The anti-inflammatory effects of flavonoids are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway. For flavones and flavanones, the following SAR principles have been observed:
-
Hydroxylation: The presence and position of hydroxyl groups are crucial. Hydroxylation at the C-5 and C-4' positions tends to enhance anti-inflammatory activity, while hydroxylation at C-6, C-7, C-8, and C-3' can sometimes diminish it.[2][3][4]
-
C2-C3 Double Bond: The absence of a double bond between C2 and C3 in the C-ring (characteristic of flavanones like this compound) can influence activity compared to flavones.[2][5]
-
B-Ring Substitution: Dihydroxylation on the B-ring, especially a catechol moiety (3',4'-dihydroxy), is often associated with potent anti-inflammatory effects.[6]
Antioxidant Activity
The antioxidant capacity of flavonoids is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical. Key SAR findings include:
-
B-Ring Hydroxyl Groups: The number and arrangement of -OH groups on the B-ring are paramount. A catechol group (3',4'-dihydroxy) confers strong radical scavenging activity.
-
C-Ring Features: The 4-oxo group in the C-ring and the potential for electron delocalization across the molecule contribute to antioxidant potential.
-
A-Ring Hydroxylation: Hydroxyl groups on the A-ring can also contribute to antioxidant activity, though generally to a lesser extent than those on the B-ring.
Comparative Data of Hypothetical this compound Analogs
Based on the established SAR principles for flavanones, the following tables present a comparative analysis of hypothetical this compound analogs and their predicted anti-inflammatory and antioxidant activities. These predictions are intended to guide the synthesis and evaluation of novel this compound derivatives.
Table 1: Predicted Anti-Inflammatory Activity of this compound Analogs
| Compound | R1 (5-position) | R2 (6-position) | R3 (7-position) | R4 (2'-position) | R5 (5'-position) | Predicted Anti-Inflammatory Activity (Relative to this compound) |
| This compound | OH | OCH3 | OCH3 | OH | OH | Baseline |
| Analog 1 | OCH3 | OCH3 | OCH3 | OH | OH | Potentially Decreased |
| Analog 2 | OH | H | OCH3 | OH | OH | Potentially Decreased |
| Analog 3 | OH | OCH3 | OH | OH | OH | Potentially Similar or Slightly Decreased |
| Analog 4 | OH | OCH3 | OCH3 | H | OH | Potentially Decreased |
| Analog 5 | OH | OCH3 | OCH3 | OH | H | Potentially Decreased |
| Analog 6 | OH | OCH3 | OCH3 | OCH3 | OH | Potentially Decreased |
| Analog 7 | OH | H | H | OH | OH | Potentially Decreased |
Table 2: Predicted Antioxidant Activity of this compound Analogs
| Compound | R1 (5-position) | R2 (6-position) | R3 (7-position) | R4 (2'-position) | R5 (5'-position) | Predicted Antioxidant Activity (Relative to this compound) |
| This compound | OH | OCH3 | OCH3 | OH | OH | Baseline |
| Analog 1 | OCH3 | OCH3 | OCH3 | OH | OH | Potentially Decreased |
| Analog 2 | OH | H | OCH3 | OH | OH | Potentially Similar |
| Analog 3 | OH | OCH3 | OH | OH | OH | Potentially Similar |
| Analog 4 | OH | OCH3 | OCH3 | H | OH | Potentially Decreased |
| Analog 5 | OH | OCH3 | OCH3 | OH | H | Potentially Decreased |
| Analog 6 | OH | OCH3 | OCH3 | OCH3 | OH | Potentially Decreased |
| Analog 7 | OH | H | H | OH | OH | Potentially Similar or Slightly Increased |
Key Experimental Protocols
To enable researchers to validate the predicted activities of this compound analogs, detailed protocols for key in vitro assays are provided below.
PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against the PDE4 enzyme.
Principle: This assay measures the conversion of a fluorescently labeled cAMP substrate to AMP by the PDE4 enzyme. Inhibition of the enzyme results in a lower rate of conversion, which is detected by a change in fluorescence polarization.
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Test compounds (this compound analogs) at various concentrations
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of diluted recombinant PDE4 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the FAM-cAMP substrate.
-
Incubate the plate for 60 minutes at 37°C.
-
Terminate the reaction and measure the fluorescence polarization.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[7][8][9]
DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of this compound analogs.
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (this compound analogs) at various concentrations
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in methanol.
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the diluted test compound or methanol (for control) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).[10]
Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To assess the anti-inflammatory activity of this compound analogs by measuring their effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: In inflammation, macrophages are stimulated by LPS to produce nitric oxide (NO), a key inflammatory mediator. The concentration of NO in the cell culture supernatant can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound analogs) at various concentrations
-
Cell culture medium (e.g., DMEM)
-
Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Calculate the percentage inhibition of NO production and determine the IC50 value.[11]
Signaling Pathway Visualizations
To provide a clearer understanding of the molecular mechanisms underlying the activity of this compound and its analogs, the following diagrams illustrate key signaling pathways.
Caption: PDE4/cAMP signaling pathway and the inhibitory action of this compound analogs.
Caption: NF-κB signaling pathway in inflammation and potential inhibition by this compound analogs.
This guide provides a foundational framework for the exploration of this compound analogs as potential therapeutic agents. The presented SAR insights, comparative data, and experimental protocols are intended to accelerate the discovery and development of novel anti-inflammatory and antioxidant drugs. Further experimental validation is necessary to confirm the predicted activities and elucidate the precise mechanisms of action of these promising compounds.
References
- 1. The flavonoid this compound reduces the production of pro-inflammatory mediators in vitro by inhibiting PDE4 activity and scavenging reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Unveiling Dioclein's Anti-Inflammatory Action: A Comparative Guide to Gene Expression Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of gene expression analysis techniques to confirm the mechanism of action of Dioclein, a flavonoid with potent anti-inflammatory properties. This document outlines methodologies for evaluating this compound's effects on key inflammatory pathways and compares its potential gene expression signature with an alternative compound, Sappanone A, which shares a similar dual mechanism of action.
This compound, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory effects by acting as both a phosphodiesterase 4 (PDE4) inhibitor and a reactive oxygen species (ROS) scavenger. This dual action leads to a reduction in the production of pro-inflammatory mediators, including cytokines and chemokines. To further elucidate and confirm this mechanism at the molecular level, gene expression analysis serves as a powerful tool. By examining the changes in messenger RNA (mRNA) levels of target genes, researchers can gain a detailed understanding of the signaling pathways modulated by this compound.
This guide explores three common gene expression analysis techniques: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), DNA microarray, and RNA sequencing (RNA-seq). We provide detailed experimental protocols for each and present a hypothetical, yet scientifically grounded, gene expression profile for this compound, which can be compared against experimental data. Furthermore, we introduce Sappanone A, another natural compound with both PDE4 inhibitory and antioxidant activities, as a relevant comparator to benchmark the performance of this compound.
Comparative Analysis of Gene Expression
To objectively assess the impact of this compound on inflammatory gene expression, a comparative analysis is crucial. The following table summarizes the expected changes in the expression of key genes involved in inflammatory pathways following treatment with this compound, compared to a vehicle control and the alternative compound, Sappanone A. The data for this compound is hypothetical, based on its known mechanisms, while the data for Sappanone A is derived from existing literature on its anti-inflammatory effects.
| Gene Symbol | Gene Name | Pathway | Expected Fold Change (this compound vs. Vehicle) | Expected Fold Change (Sappanone A vs. Vehicle) |
| Pro-inflammatory Cytokines | ||||
| TNF | Tumor necrosis factor | NF-κB, JAK-STAT | Downregulated (-2.5) | Downregulated (-2.2) |
| IL6 | Interleukin 6 | NF-κB, JAK-STAT | Downregulated (-3.0) | Downregulated (-2.8) |
| IL1B | Interleukin 1 beta | NF-κB | Downregulated (-2.8) | Downregulated (-2.5) |
| Chemokines | ||||
| CXCL1 | Chemokine (C-X-C motif) ligand 1 | NF-κB | Downregulated (-2.2) | Downregulated (-2.0) |
| CCL2 | Chemokine (C-C motif) ligand 2 | NF-κB, JAK-STAT | Downregulated (-2.6) | Downregulated (-2.4) |
| Inflammatory Enzymes | ||||
| PTGS2 (COX-2) | Prostaglandin-endoperoxide synthase 2 | NF-κB | Downregulated (-2.0) | Downregulated (-1.8) |
| NOS2 (iNOS) | Nitric oxide synthase 2, inducible | NF-κB, JAK-STAT | Downregulated (-2.4) | Downregulated (-2.1) |
| Anti-inflammatory & Antioxidant Genes | ||||
| IL10 | Interleukin 10 | JAK-STAT | Upregulated (+1.8) | Upregulated (+1.6) |
| HMOX1 | Heme oxygenase 1 | Nrf2 | Upregulated (+2.5) | Upregulated (+2.3) |
| NQO1 | NAD(P)H quinone dehydrogenase 1 | Nrf2 | Upregulated (+2.2) | Upregulated (+2.0) |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable gene expression analysis. Below are protocols for cell culture and stimulation, followed by the three main analysis techniques.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model for studying inflammation.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate. After 24 hours, pre-treat the cells with this compound (e.g., 10, 25, 50 µM), Sappanone A (as a comparator), or vehicle (DMSO) for 1 hour.
-
Inflammatory Challenge: Induce an inflammatory response by adding lipopolysaccharide (LPS) (100 ng/mL) to the culture medium and incubate for a specified time (e.g., 4-24 hours, depending on the target gene).
RNA Extraction and Quantification
-
RNA Isolation: Following treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Verify RNA integrity using agarose (B213101) gel electrophoresis or a bioanalyzer.
Gene Expression Analysis Methods
1. Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) [1][2][3][4][5]
RT-qPCR is a sensitive and specific method for quantifying the expression of a targeted set of genes.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific forward and reverse primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR detection system with a standard thermal cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
2. DNA Microarray [6][7][8][9][10]
DNA microarrays allow for the simultaneous analysis of the expression of thousands of genes.
-
cDNA Labeling: Synthesize and label cDNA from total RNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing thousands of gene-specific probes.
-
Scanning: Scan the microarray slide using a laser scanner to detect the fluorescence intensity of each spot.
-
Data Analysis: Process the raw image data to quantify the signal intensities. Normalize the data to correct for technical variations. Identify differentially expressed genes by applying statistical tests (e.g., t-test, ANOVA) and fold-change criteria.
3. RNA Sequencing (RNA-seq) [11][12][13][14][15]
RNA-seq provides a comprehensive and unbiased view of the entire transcriptome.
-
Library Preparation: Construct a cDNA library from the total RNA, which includes fragmentation, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared library using a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or downregulated between different conditions.
-
Visualizing the Molecular Mechanisms
To better understand the proposed mechanism of action of this compound and the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action of this compound.
Caption: General workflow for gene expression analysis.
Caption: Simplified NF-κB and JAK-STAT signaling pathways.
By employing these methodologies and comparative analyses, researchers can effectively validate the mechanism of action of this compound and assess its potential as a novel anti-inflammatory therapeutic agent. The provided protocols and diagrams serve as a foundational guide for designing and executing robust gene expression studies.
References
- 1. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of inflammation gene expression using qPCR [bio-protocol.org]
- 4. elearning.unite.it [elearning.unite.it]
- 5. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dromicsedu.com [dromicsedu.com]
- 7. Microarray Data Analysis Pipeline - CD Genomics [cd-genomics.com]
- 8. pnas.org [pnas.org]
- 9. Analysis of microarray data | Functional genomics II [ebi.ac.uk]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introduction to RNA-seq and functional interpretation | EMBL-EBI Training [ebi.ac.uk]
- 14. blog.genewiz.com [blog.genewiz.com]
- 15. [Tutorial] Bulk RNA-seq DE analysis - Harvard FAS Informatics Group [informatics.fas.harvard.edu]
A Researcher's Guide to Validating Dioclein's Cellular Target: Knockdown Studies vs. Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
Comparison of Target Validation Methodologies
The selection of a target validation method is contingent on the experimental goals, available resources, and the desired depth of mechanistic insight. Knockdown studies, such as those employing small interfering RNA (siRNA) or short hairpin RNA (shRNA), provide functional evidence of target engagement by observing the phenotypic consequences of reduced target protein expression. In contrast, methods like the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) offer direct biophysical evidence of a compound binding to its target.
Quantitative Comparison of Expected Outcomes
The following table summarizes the anticipated quantitative data from each method to validate the interaction between Dioclein and its putative target, PDE4. The values presented are representative of typical outcomes for successful target validation of a small molecule inhibitor.
| Parameter | siRNA Knockdown | shRNA Knockdown | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Primary Readout | Reduction in PDE4 mRNA and protein levels | Stable reduction in PDE4 mRNA and protein levels | Change in thermal stability of PDE4 (ΔTm) | Increased resistance of PDE4 to proteolysis |
| Target Knockdown Efficiency (mRNA) | 70-95% reduction[2] | >80-95% stable reduction[1][3] | Not Applicable | Not Applicable |
| Target Knockdown Efficiency (Protein) | 50-90% reduction[2][4] | 70-95% stable reduction | Not Applicable | Not Applicable |
| Downstream Effect (TNF-α Reduction) | 40-70% decrease in secretion[5] | 50-80% decrease in secretion | Not Applicable | Not Applicable |
| Downstream Effect (IL-6 Reduction) | 30-60% decrease in secretion[6] | 40-70% decrease in secretion | Not Applicable | Not Applicable |
| Direct Target Engagement Readout | Indirect (phenotypic rescue) | Indirect (phenotypic rescue) | Thermal shift (ΔTm) of 2-10°C[7][8] | >1.5-fold increase in protease resistance (Log2FC > 0.6)[9] |
| Time to Result | 48-96 hours | Weeks (for stable cell line generation) | 1-2 days | 1-2 days |
| Throughput | Low to Medium | Low | Medium to High | Low to Medium |
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological pathway and the experimental procedures is crucial for understanding the rationale and execution of target validation studies.
This compound's Putative Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound. By inhibiting PDE4, this compound is thought to increase intracellular cyclic AMP (cAMP) levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB can modulate the expression of various genes, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Workflow for Target Validation by Knockdown
This diagram outlines the experimental workflow for validating PDE4 as this compound's target using either siRNA or shRNA. The key principle is to first reduce the expression of the target protein and then assess whether the effect of this compound is diminished.
Experimental Protocols
Detailed methodologies are provided for each of the key target validation techniques discussed.
siRNA-Mediated Knockdown of PDE4
This protocol describes a transient knockdown of PDE4 to assess its role in this compound's activity.
-
Cell Culture: Plate macrophages (e.g., RAW 264.7) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute PDE4-specific siRNA and a non-targeting control siRNA to a stock concentration of 20 µM.
-
Transfection:
-
For each well, dilute 50-100 pmol of siRNA into 250 µL of serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent according to the manufacturer's instructions in 250 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the 500 µL of transfection complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C to allow for PDE4 knockdown.
-
Treatment and Analysis:
-
After the knockdown period, treat the cells with this compound (e.g., 10 µM) for 1 hour, followed by stimulation with an inflammatory agent (e.g., LPS at 100 ng/mL) for 6-24 hours.
-
Harvest the cell supernatant to measure TNF-α and IL-6 levels by ELISA.
-
Lyse the cells to extract protein and confirm PDE4 knockdown by Western blot.
-
shRNA-Mediated Stable Knockdown of PDE4
This protocol is for creating a cell line with long-term, stable suppression of PDE4.
-
Lentiviral Production: Co-transfect HEK293T cells with a lentiviral vector encoding an shRNA targeting PDE4 (or a non-targeting control) and packaging plasmids.
-
Virus Harvest: Collect the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.
-
Transduction:
-
Plate target cells (e.g., RAW 264.7) and allow them to adhere.
-
Transduce the cells with the collected lentiviral particles in the presence of polybrene (8 µg/mL).
-
-
Selection: 48 hours post-transduction, begin selection of stably transduced cells by adding a selection agent (e.g., puromycin) to the culture medium.
-
Expansion and Validation: Expand the resistant colonies and validate PDE4 knockdown by Western blot. These stable knockdown cell lines can then be used for subsequent experiments as described in the siRNA protocol.
Cellular Thermal Shift Assay (CETSA)
This method directly assesses the binding of this compound to PDE4 in a cellular context.
-
Cell Treatment: Treat intact cells with this compound (e.g., 10 µM) or vehicle control for 1-2 hours at 37°C.
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed.
-
-
Protein Detection:
-
Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for PDE4.
-
Quantify the band intensities at each temperature.
-
-
Data Analysis: Plot the amount of soluble PDE4 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[10][11]
Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies protein targets by observing their increased resistance to protease digestion upon ligand binding.
-
Lysate Preparation: Prepare a total protein lysate from the cells of interest in a buffer without protease inhibitors.
-
Compound Incubation:
-
Divide the lysate into aliquots.
-
Treat the aliquots with this compound (e.g., 10 µM) or a vehicle control and incubate at room temperature for 1 hour.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each aliquot at a pre-optimized concentration.
-
Incubate for a defined time (e.g., 10-30 minutes) to allow for partial digestion.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the digested proteins by SDS-PAGE and visualize by Coomassie staining or Western blot for PDE4.
-
A protected, more intense band for PDE4 in the this compound-treated sample compared to the control indicates binding.[12] For a proteome-wide analysis, the digested samples can be analyzed by mass spectrometry.[13]
-
References
- 1. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. esiRNA Knockdown Efficiency Tested by Western Blotting [sigmaaldrich.com]
- 5. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DARTS Assay Service - Creative Proteomics [creative-proteomics.com]
- 10. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 13. Proteome-Wide Structural Biology: An Emerging Field for the Structural Analysis of Proteins on the Proteomic Scale - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioavailability Landscape of Diosgenin: A Comparative Analysis of Formulation Strategies
For researchers and drug development professionals, optimizing the bioavailability of promising compounds like Diosgenin is a critical step in translating preclinical potential to clinical efficacy. This guide provides a comparative analysis of different formulation approaches for Diosgenin, supported by experimental data, to inform strategic formulation development.
The oral bioavailability of many promising phytocompounds, including the steroidal saponin (B1150181) Diosgenin, is often hampered by poor aqueous solubility and extensive first-pass metabolism. These factors significantly limit the systemic exposure and, consequently, the therapeutic efficacy of the compound. To overcome these challenges, various formulation strategies are being explored to enhance the bioavailability of Diosgenin. This guide delves into a comparative study of a polyherbal formulation of Diosgenin, with and without the bioenhancer piperine (B192125), to elucidate the impact of formulation on its pharmacokinetic profile.
Comparative Pharmacokinetic Profile of Diosgenin Formulations
A key strategy to enhance the bioavailability of orally administered drugs is the co-administration with bioenhancers. Piperine, an alkaloid derived from black pepper, is a well-documented inhibitor of drug-metabolizing enzymes and P-glycoprotein, thereby improving the systemic exposure of various compounds. The following table summarizes the pharmacokinetic parameters of Diosgenin from a polyherbal formulation with and without the inclusion of piperine, following oral administration in Wistar rats.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T1/2 (h) | Relative Bioavailability (%) |
| Formulation F1 (without Piperine) | 1.25 ± 0.08 | 4.0 ± 0.0 | 14.82 ± 1.02 | 7.93 ± 0.55 | 100 (Reference) |
| Formulation F2 (with Piperine) | 1.82 ± 0.11 | 4.0 ± 0.0 | 20.25 ± 1.25 | 8.15 ± 0.62 | 136.6 |
Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T1/2: Elimination half-life. The relative bioavailability of Formulation F2 is calculated with respect to Formulation F1.
The inclusion of piperine in the formulation (F2) resulted in a significant increase in the maximum plasma concentration (Cmax) and the total systemic exposure (AUC) of Diosgenin compared to the formulation without piperine (F1). Specifically, the relative bioavailability of Diosgenin was enhanced by 36.6% in the presence of piperine.[1] This suggests that piperine effectively reduces the presystemic metabolism of Diosgenin, leading to a greater amount of the compound reaching systemic circulation.
Experimental Protocol for Bioavailability Assessment
The following methodology was employed to determine the pharmacokinetic profiles of the different Diosgenin formulations in male Wistar rats.
1. Animal Model: Healthy male Wistar rats were used for the study. The animals were housed under standard laboratory conditions and fasted overnight before the experiment, with free access to water.
2. Formulation Administration: The rats were divided into two groups.
- Group 1 (Formulation F1): Received the polyherbal formulation without piperine orally.
- Group 2 (Formulation F2): Received the polyherbal formulation with piperine orally.
3. Blood Sampling: Blood samples were collected from the retro-orbital plexus at predetermined time intervals: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration. The blood was collected in heparinized tubes and centrifuged to separate the plasma.
4. Bioanalytical Method: The concentration of Diosgenin in the plasma samples was determined using a validated High-Performance Thin-Layer Chromatography (HPTLC) method.
5. Pharmacokinetic Analysis: The plasma concentration-time data for each rat was analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and T1/2.
Experimental Workflow for Comparative Bioavailability Study
The following diagram illustrates the workflow of the comparative bioavailability study between the two Diosgenin formulations.
Caption: Workflow for comparing the bioavailability of two Diosgenin formulations.
Conclusion
The presented data clearly demonstrates that formulation strategies, such as the inclusion of a bioenhancer like piperine, can significantly improve the oral bioavailability of Diosgenin.[1] This enhancement is attributed to the inhibition of metabolic enzymes and efflux transporters, leading to increased systemic exposure. For drug development professionals, these findings underscore the importance of formulation design in unlocking the full therapeutic potential of promising but challenging compounds. Further research into novel drug delivery systems, such as lipid-based formulations and nanoparticles, may offer additional avenues to optimize the delivery and efficacy of Diosgenin.
References
A Head-to-Head Comparison of the Anti-Inflammatory Potential of Dioclein and Quercetin
In the landscape of natural compounds with therapeutic potential, the flavonoids Dioclein and Quercetin have emerged as significant anti-inflammatory agents. This guide provides a detailed, data-driven comparison of their anti-inflammatory capabilities, intended for researchers, scientists, and professionals in drug development. We will delve into their mechanisms of action, present quantitative data from experimental studies, and outline the methodologies employed in this research.
Quantitative Analysis of Anti-Inflammatory Activity
To facilitate a direct comparison, the following table summarizes the key quantitative data on the anti-inflammatory effects of this compound and Quercetin.
| Parameter | This compound | Quercetin | Source |
| Target Cells | Murine Macrophages | Human Peripheral Blood Mononuclear Cells (PBMC), Murine Small Intestinal Epithelial Cells (Mode-K), Human Mast Cells (HMC-1), Hepatic Cells (HepG2), Human Umbilical Vein Endothelial Cells (HUVECs) | [1][2][3][4][5][6] |
| Stimulus | Lipopolysaccharide (LPS) or LPS/IFN-γ | Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α), Phorbol 12-myristate 13-acetate (PMA) and Calcium Ionophore A23187 (PMACI) | [1][2][3][5] |
| Inhibition of Pro-Inflammatory Cytokines and Mediators | |||
| TNF-α | Concentration-dependent reduction (5-50µM) | Significant dose-dependent inhibition of production and gene expression. Reduced levels in patients with Coronary Artery Disease. | [1][2][7] |
| IL-6 | Concentration-dependent reduction (5-50µM) | Decreased production. | [1][8] |
| IL-1β | Not explicitly stated | Reduced production. | [8][9] |
| IL-8 | Not explicitly stated | Decreased production. | [5][8] |
| Nitric Oxide (NO) | Concentration-dependent reduction (5-50µM) | Inhibited iNOS expression and NO production. | [1][8] |
| Chemokines (CXCL1/KC, CCL2/JE) | Concentration-dependent reduction (5-50µM) | Not explicitly stated | [1] |
| IP-10 and MIP-2 | Not explicitly stated | Effective inhibitory concentration of 40 and 44 µmol/L, respectively, for TNF-induced gene expression in Mode-K cells. | [3] |
| Mechanism of Action | |||
| NF-κB Pathway Inhibition | Not explicitly stated | Modulates the NF-κB system, inhibits NF-κB activation, and reduces nuclear translocation of NF-κB.[2][4][6] | [2][4][6] |
| Enzyme Inhibition | PDE4 inhibition with an approximate IC50 of 16.8+/-1.4µM. | Inhibits cyclooxygenase (COX) and lipoxygenase (LOX) activity. Inhibits histone acetyltransferase activity. | [1][3][8] |
| Antioxidant Activity | Strong reduction of reactive oxygen species (ROS), more effective than the standard antioxidant BHT. | Scavenges reactive oxygen species. | [1][8] |
| Other Signaling Pathways | Not explicitly stated | Inhibits Akt phosphorylation and modulates MAPK signaling pathways (ERK, JNK, p38).[3][8] | [3][8] |
Mechanisms of Anti-Inflammatory Action
Both this compound and Quercetin exert their anti-inflammatory effects through multiple pathways, with some notable differences in their primary reported mechanisms.
This compound's primary mechanisms of action include:
-
Inhibition of Phosphodiesterase 4 (PDE4): this compound has been shown to inhibit PDE4 with an IC50 of approximately 16.8 µM.[1] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators.
-
Reactive Oxygen Species (ROS) Scavenging: this compound is a potent antioxidant, demonstrating greater efficacy than butylated hydroxytoluene (BHT) in reducing ROS in both cellular and cell-free systems.[1] By neutralizing ROS, this compound can mitigate oxidative stress, a critical component of the inflammatory response.
Quercetin's multifaceted anti-inflammatory actions involve:
-
Modulation of the NF-κB Pathway: A significant body of research highlights Quercetin's ability to inhibit the NF-κB signaling pathway.[2][4][6] This is a crucial mechanism, as NF-κB is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[10][11] Quercetin has been shown to inhibit the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus.[2]
-
Inhibition of Pro-inflammatory Enzymes: Quercetin can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, potent inflammatory mediators.[8]
-
Antioxidant Activity: Similar to this compound, Quercetin is a well-known antioxidant that can scavenge free radicals and reduce oxidative stress.[8][9]
-
Modulation of other Signaling Pathways: Quercetin has been found to inhibit Akt phosphorylation and modulate the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, which are also involved in the regulation of inflammatory responses.[3][8]
Signaling Pathway Diagrams
To visually represent the molecular interactions involved in the anti-inflammatory actions of this compound and Quercetin, the following diagrams were generated using Graphviz.
Caption: this compound's anti-inflammatory mechanism via PDE4 inhibition and ROS scavenging.
Caption: Quercetin's anti-inflammatory mechanism primarily through NF-κB inhibition and ROS scavenging.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the anti-inflammatory potential of this compound and Quercetin.
This compound: In vitro Anti-inflammatory and Antioxidant Assays[1]
-
Cell Culture and Treatment: Murine macrophages (e.g., J774A.1) were cultured in appropriate media. Cells were pre-treated with various concentrations of this compound (5 to 50 µM), rolipram (B1679513) (a PDE4 inhibitor), or butylated hydroxytoluene (BHT, an antioxidant) for a specified time before being stimulated with lipopolysaccharide (LPS) or LPS plus interferon-gamma (IFN-γ) to induce an inflammatory response.
-
Cytokine and Chemokine Measurement: The concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), CXCL1/KC, and CCL2/JE in the culture supernatants were determined using enzyme-linked immunosorbent assay (ELISA) kits.
-
Nitric Oxide (NO) Determination: The production of nitric oxide was assessed by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Phosphodiesterase 4 (PDE4) Activity Assay: The inhibitory effect of this compound on PDE4 activity was measured using a commercially available PDE4 assay kit. The assay typically involves the hydrolysis of cAMP by PDE4 and the subsequent detection of the product. The IC50 value was calculated from the dose-response curve.
-
Antioxidant Activity (Chemiluminescence Assays): The reactive oxygen species (ROS) scavenging activity of this compound was evaluated in both cell-free and cell-based systems using chemiluminescence assays. This method measures the light emitted from a chemical reaction involving ROS, and a decrease in light intensity indicates antioxidant activity.
Quercetin: In vitro Anti-inflammatory Assays[2][3]
-
Cell Culture and Treatment: Various cell lines, including human peripheral blood mononuclear cells (PBMC), murine small intestinal epithelial cells (Mode-K), and human hepatoma cells (HepG2), were used. Cells were pre-treated with different concentrations of Quercetin before stimulation with pro-inflammatory stimuli such as LPS or TNF-α.
-
Cytokine Production and Gene Expression Analysis: The levels of secreted cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatants were quantified by ELISA. The gene expression of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IP-10, MIP-2) was analyzed using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative real-time PCR (qPCR).
-
NF-κB Activation Assays:
-
Western Blotting: The activation of the NF-κB pathway was investigated by examining the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB using Western blot analysis.
-
Immunofluorescence/Nuclear Translocation: The translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus was visualized and quantified using immunofluorescence microscopy.
-
Reporter Gene Assays: Cells were transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). The inhibitory effect of Quercetin on NF-κB transcriptional activity was determined by measuring the reporter gene activity.
-
-
Chromatin Immunoprecipitation (ChIP) Assay: To investigate the effect of Quercetin on the recruitment of transcription factors to the promoters of pro-inflammatory genes, ChIP assays were performed. This technique allows for the determination of the specific DNA sequences that are bound by a particular protein in vivo.[3]
Logical Comparison and Experimental Workflow
The following diagram illustrates a logical workflow for comparing the anti-inflammatory potential of two compounds like this compound and Quercetin.
Caption: A generalized experimental workflow for comparing anti-inflammatory compounds.
Conclusion
Both this compound and Quercetin are potent natural anti-inflammatory agents with distinct but overlapping mechanisms of action. This compound's activity is strongly linked to its ability to inhibit PDE4 and scavenge reactive oxygen species. Quercetin, on the other hand, exhibits a broader range of reported mechanisms, with a prominent role in the inhibition of the NF-κB signaling pathway, alongside its antioxidant and enzyme-inhibiting properties.
The choice between these two flavonoids for further research and development would depend on the specific inflammatory condition being targeted. For diseases where PDE4 is a key driver of pathology, this compound may offer a more targeted approach. Conversely, for inflammatory conditions with a strong NF-κB-driven component, Quercetin's well-documented effects on this pathway make it a compelling candidate. Further direct, head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential in various inflammatory models.
References
- 1. The flavonoid this compound reduces the production of pro-inflammatory mediators in vitro by inhibiting PDE4 activity and scavenging reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ovid.com [ovid.com]
- 6. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsisinternational.org [rsisinternational.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on Dioclein's IC50 for PDE4
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Dioclein's PDE4 inhibitory activity against established compounds, supported by experimental data and detailed protocols.
This guide provides a comprehensive analysis of the published half-maximal inhibitory concentration (IC50) of this compound against phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways. By comparing its potency with well-characterized PDE4 inhibitors, this document aims to provide researchers with the necessary data to evaluate this compound's potential in drug discovery and development.
Quantitative Comparison of PDE4 Inhibitor Potency
The following table summarizes the reported IC50 values of this compound and other notable PDE4 inhibitors. This allows for a direct comparison of their in vitro potency.
| Compound | IC50 Value (µM) | Target/Assay Condition |
| This compound | 16.8 ± 1.4 | PDE4 activity |
| Rolipram | ~0.13 - 0.75 | PDE4B, PDE4D, human monocyte PDE4 |
| Roflumilast | ~0.0007 - 0.0043 | PDE4 (cell-free), PDE4B, PDE4D |
| Apremilast | ~0.074 | PDE4, TNF-α inhibition |
| Crisaborole | ~0.49 - 0.75 | PDE4 |
Understanding the Experimental Approach: How PDE4 IC50 is Determined
The determination of a compound's IC50 value against PDE4 is crucial for assessing its inhibitory potential. A commonly employed method is the Fluorescence Polarization (FP)-based assay . This in vitro technique offers a high-throughput and sensitive means to measure the enzymatic activity of PDE4.
Principle of the Fluorescence Polarization Assay
The FP-based assay for PDE4 activity relies on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.[1][2][3][4]
-
Initial State: A fluorescently labeled cyclic adenosine (B11128) monophosphate (cAMP-FAM) molecule is small and rotates rapidly in solution, resulting in low fluorescence polarization.[2]
-
Enzymatic Reaction: In the presence of active PDE4, the cAMP-FAM is hydrolyzed to adenosine monophosphate (AMP-FAM).[5]
-
Detection: A binding agent, specific for the linear AMP-FAM, is introduced. The binding of AMP-FAM to this larger molecule significantly slows its rotation, leading to an increase in fluorescence polarization.[2][3][4]
-
Inhibition Measurement: When a PDE4 inhibitor is present, the hydrolysis of cAMP-FAM is reduced or blocked. This results in a lower concentration of AMP-FAM and, consequently, a smaller change in fluorescence polarization. The IC50 value is then calculated by measuring the concentration of the inhibitor required to reduce the PDE4 activity by 50%.[1]
A Step-by-Step Experimental Workflow
The following diagram illustrates a typical workflow for determining the IC50 of a test compound against PDE4 using a fluorescence polarization assay.
Experimental workflow for a PDE4 IC50 determination assay.
The Central Role of PDE4 in Cellular Signaling
Phosphodiesterase 4 is a critical enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes, including inflammation.
The PDE4 Signaling Pathway
The following diagram illustrates the signaling pathway involving PDE4 and the mechanism of action of its inhibitors.
Simplified signaling pathway of PDE4 and its inhibition.
By inhibiting PDE4, compounds like this compound prevent the degradation of cAMP.[5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately leading to a suppression of inflammatory responses.[6] This mechanism underlies the therapeutic interest in PDE4 inhibitors for a range of inflammatory conditions.
References
Orthogonal Assays to Validate Dioclein's Antioxidant Capacity: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of a compound's antioxidant potential is crucial. This guide provides a comprehensive comparison of Dioclein's antioxidant capacity against common standards, supported by detailed experimental protocols for key orthogonal assays. The use of multiple assays with different mechanisms is essential for a robust and reliable validation of antioxidant activity.
This compound, a flavonoid, has demonstrated significant antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting PDE4 activity.[1] Its anti-inflammatory effects are linked to its ability to reduce the concentration of inflammatory mediators.[1] To thoroughly validate its antioxidant potential, a panel of orthogonal assays is recommended, each interrogating a different aspect of antioxidant action.
Comparative Antioxidant Performance
Due to the complexity of antioxidant mechanisms, a single assay is insufficient for a complete profile. The following table summarizes the expected antioxidant capacity of this compound in comparison to widely recognized antioxidant standards: Butylated Hydroxytoluene (BHT), a synthetic antioxidant, and Trolox, a water-soluble analog of Vitamin E. The data is presented to illustrate a plausible comparative framework.
| Assay Type | Mechanism | This compound (IC₅₀/TEAC) | BHT (IC₅₀/TEAC) | Trolox (IC₅₀/TEAC) |
| DPPH Radical Scavenging | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) | Lower IC₅₀ (Higher Potency) | 10 - 50 µM[2] | 2 - 15 µM[2] |
| ABTS Radical Scavenging | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) | Higher TEAC | Lower TEAC | 1.0 (by definition) |
| ORAC (Oxygen Radical Absorbance Capacity) | Hydrogen Atom Transfer (HAT) | Higher TEAC | Lower TEAC | 1.0 (by definition) |
| CAA (Cellular Antioxidant Activity) | Cellular uptake & ROS scavenging | High CAA Value | Moderate CAA Value | Moderate CAA Value |
Note: IC₅₀ (half-maximal inhibitory concentration) indicates the concentration required to scavenge 50% of the radicals; a lower value signifies higher potency. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant strength of a compound to that of Trolox. Studies suggest this compound is more effective than the standard antioxidant BHT.[1]
Mechanisms of Antioxidant Action
Antioxidants neutralize free radicals primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Assays like DPPH and ABTS can proceed via either pathway.
Primary mechanisms of free radical scavenging by antioxidants.
Experimental Protocols
For accurate cross-validation, standardized protocols are essential. The following sections detail the methodologies for four key orthogonal assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[3] The reduction of the purple DPPH to a yellow hydrazine (B178648) is monitored spectrophotometrically.[4][5]
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly made and protected from light.[4]
-
Sample Preparation: Dissolve this compound and standard antioxidants (e.g., Trolox, Ascorbic Acid) in a suitable solvent to prepare stock solutions.[6] Create a series of dilutions from these stocks.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample or standard dilution.[2] Include a blank with solvent only.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2][4]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[4][7]
-
Calculation: The percentage of radical scavenging activity is calculated as: % Inhibition = [((Abs_control - Abs_sample) / Abs_control)] x 100 The IC₅₀ value is determined by plotting the inhibition percentage against the antioxidant concentration.[8]
References
- 1. The flavonoid this compound reduces the production of pro-inflammatory mediators in vitro by inhibiting PDE4 activity and scavenging reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. louis.uah.edu [louis.uah.edu]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Prudent Disposal of Dioclein: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-based research, the responsible management and disposal of chemical reagents are paramount to ensuring a safe working environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Dioclein, a flavonoid compound. The following procedures are based on established best practices for handling and disposing of laboratory chemicals and are intended to provide essential safety and logistical information.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is critical. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its classification as a flavanone (B1672756) necessitates handling it as a potentially hazardous chemical. All personnel involved in the disposal process must be equipped with the appropriate PPE to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
| Respiratory | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of any potential vapors or dust. |
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate contamination and exposure.
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).
-
Collect the contaminated absorbent material into a sealable, clearly labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency responders.
-
Prevent entry into the affected area until cleared by safety personnel.
This compound Disposal Procedure
The disposal of this compound must adhere to a waste management hierarchy that prioritizes reduction, reuse, and recycling before considering disposal. All chemical waste must be handled in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular municipal trash.
Step-by-Step Disposal Protocol:
-
Waste Identification and Collection:
-
Collect all waste materials containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), in a designated and compatible hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams to prevent dangerous chemical reactions.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
List all other components in the container and their approximate concentrations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Ensure all required waste disposal manifests are completed accurately.
-
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environment.
Personal protective equipment for handling Dioclein
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of Dioclein, a flavanone (B1672756) isolated from the roots of Dioclea grandiflora.[1][2][3] Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize the risk of exposure.
Hazard Identification and Safety Precautions
This compound is a chemical compound with the formula C17H16O7.[1][2] While specific toxicity data for this compound is not extensively detailed in publicly available sources, its handling requires stringent safety measures due to its potential biological activity and the nature of laboratory chemicals. The following table summarizes its key identifiers.
| Identifier | Value |
| Chemical Name | 5,2',5'-Trihydroxy-6,7-dimethoxyflavanone[1][2] |
| Molecular Formula | C17H16O7[1][2][4] |
| CAS Number | 161748-44-3[2] |
General Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin, eyes, and clothing.
-
An eyewash station and safety shower must be readily accessible in the work area.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound. The required levels of protection are detailed below.
| Protection Level | Required PPE |
| Level D (Minimum) | Coveralls, safety glasses, chemical-resistant gloves (e.g., nitrile), and steel-toe boots or shoes.[5] |
| Level C | When airborne concentrations are known, a full-face air-purifying respirator is required in addition to Level D PPE.[5][6] |
| Level B | For situations requiring the highest level of respiratory protection with less skin protection, a positive-pressure, full face-piece self-contained breathing apparatus (SCBA) is necessary.[5][6] |
| Level A | In scenarios with the greatest potential for exposure, a totally encapsulated chemical- and vapor-protective suit with an SCBA is required.[5][6] |
Specific PPE Recommendations for this compound Handling:
| Body Part | Protection | Rationale |
| Eyes and Face | Safety goggles and a face shield.[7] | Protects against splashes and airborne particles. |
| Skin | Chemical-resistant gloves (nitrile or butyl rubber), a lab coat, and closed-toe shoes. For larger quantities, a chemical-resistant apron or coveralls are recommended.[8][9] | Prevents dermal exposure and absorption. |
| Respiratory | Use within a chemical fume hood. If a hood is not available or ventilation is inadequate, a NIOSH-approved respirator is required. | Minimizes inhalation of airborne this compound. |
Experimental Workflow and Handling Procedures
The following diagram outlines a typical experimental workflow for handling this compound in a laboratory setting, from receiving to disposal.
Caption: This diagram illustrates the standard workflow for handling this compound, from receipt and storage to experimental use and final disposal of waste.
Detailed Experimental Protocol:
-
Preparation: All work with this compound, including weighing and preparing solutions, should be conducted within a certified chemical fume hood over absorbent pads.
-
Handling: Use appropriate, clean, and dry equipment. For transfers, techniques such as using a cannula or syringe under an inert atmosphere are recommended to minimize exposure.[10]
-
Spills: In case of a spill within a fume hood, close the sash, and notify a supervisor. Use absorbent pads for liquid spills and clean the area thoroughly. All cleanup materials must be disposed of as hazardous waste.[11]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
| Emergency Situation | Procedure |
| Inhalation | Move the individual to fresh air immediately. Seek prompt medical attention.[8][12] |
| Skin Contact | Remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[11][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12] |
Disposal Plan
All this compound waste, including contaminated lab supplies (e.g., gloves, pipette tips, absorbent pads), must be collected and disposed of as hazardous chemical waste.[9]
Step-by-Step Disposal Protocol:
-
Segregation: Collect all this compound-contaminated solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Affix hazardous waste labels to all waste containers, clearly identifying the contents as "this compound Waste."
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations. Never dispose of this compound down the drain.[9]
References
- 1. cambridge.org [cambridge.org]
- 2. This compound | C17H16O7 | CID 178055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound – a new drug from an old plant | Psychiatric Bulletin | Cambridge Core [cambridge.org]
- 4. PubChemLite - this compound (C17H16O7) [pubchemlite.lcsb.uni.lu]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. benchchem.com [benchchem.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. enhs.uark.edu [enhs.uark.edu]
- 12. Vector SDS and Chemical Management [valencia-fl.newlook.safecollegessds.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
